molecular formula C7H7N3 B1330584 1H-pyrrolo[3,2-c]pyridin-4-amine CAS No. 60290-23-5

1H-pyrrolo[3,2-c]pyridin-4-amine

Cat. No.: B1330584
CAS No.: 60290-23-5
M. Wt: 133.15 g/mol
InChI Key: AXIMEEWBBDTVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-c]pyridin-4-amine (CAS Number: 60290-23-5) is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This bicyclic heteroaromatic scaffold, comprising a pyrrole ring fused to a pyridine ring, is of significant interest in the development of novel therapeutic agents, particularly in oncology. The 1H-pyrrolo[3,2-c]pyridine core is a privileged structure in medicinal chemistry, serving as a key building block for compounds that target critical biological pathways. Scientific literature demonstrates that derivatives based on this scaffold exhibit potent biological activities. Notably, they have been developed as potent inhibitors of tubulin polymerization, functioning at the colchicine-binding site to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, this scaffold has been successfully employed in the structure-based design of orally bioavailable inhibitors of protein kinases such as MPS1 (TTK), a crucial target in cancers with chromosomal instability . Researchers can utilize this compound to synthesize and explore new chemical entities for various applications, including targeted protein degradation and kinase inhibition. With a molecular formula of C 7 H 7 N 3 and a molecular weight of 133.15 g/mol, it is supplied with a certified purity of 0.97 (97%). This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIMEEWBBDTVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314855
Record name 1H-pyrrolo[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60290-23-5
Record name 60290-23-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-pyrrolo[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1H-pyrrolo[3,2-c]pyridin-4-amine: A Technical Guide to Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of key starting materials for 1H-pyrrolo[3,2-c]pyridin-4-amine, a crucial scaffold in medicinal chemistry. The synthesis of this target molecule often proceeds through a halogenated intermediate, which is subsequently aminated. This document outlines a plausible and well-documented synthetic pathway, including detailed experimental protocols and quantitative data for the synthesis of the key precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine, and its elaboration to the desired amine.

Synthetic Strategy Overview

The synthesis of this compound can be approached through the construction of the bicyclic pyrrolopyridine core, followed by functional group interconversion to install the 4-amino group. A common and effective strategy involves the initial synthesis of a halogenated pyrrolo[3,2-c]pyridine, which serves as a versatile intermediate for introducing the amine functionality via nucleophilic aromatic substitution. This guide focuses on the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine as a key starting material.

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been reported starting from commercially available 2-bromo-5-methylpyridine.[1][2] The overall synthetic workflow is depicted below.

Synthesis_Workflow A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide C->D DMF-DMA E 6-bromo-1H-pyrrolo[3,2-c]pyridine D->E Iron powder, Acetic acid

Caption: Synthetic workflow for 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Experimental Protocols

Step 1: Synthesis of 2-bromo-5-methylpyridine-1-oxide [1][2]

  • To a solution of 2-bromo-5-methylpyridine in a suitable solvent, m-chloroperbenzoic acid (m-CPBA) is added portion-wise at a controlled temperature.

  • The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide [1][2]

  • 2-bromo-5-methylpyridine-1-oxide is treated with fuming nitric acid in concentrated sulfuric acid at a low temperature.

  • The reaction mixture is carefully warmed and stirred for a specified period.

  • The mixture is then poured onto ice, and the resulting precipitate is collected, washed, and dried.

Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide [1][2]

  • A mixture of 2-bromo-5-methyl-4-nitropyridine 1-oxide and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) is heated.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure to yield the crude product.

Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [1][2]

  • To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide in acetic acid, iron powder is added.

  • The reaction mixture is heated at 100 °C for 5 hours.[1]

  • After cooling, the mixture is filtered, and the filtrate is concentrated.

  • The pH is adjusted to 8 with an aqueous sodium carbonate solution, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Conversion to this compound

While the direct amination of 6-bromo-1H-pyrrolo[3,2-c]pyridine at the 4-position is not explicitly detailed in the provided results, a plausible subsequent step would involve the conversion of the bromo-substituted pyrrolopyridine to a 4-chloro or other suitable precursor, followed by amination. A more direct, albeit different, pyrrolopyridine scaffold synthesis provides a strong analogy for the final amination step. The synthesis of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine from 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one using phosphoryl trichloride suggests a similar transformation could be applied.[3]

A proposed logical pathway for the final steps is outlined below.

Amination_Pathway A 6-bromo-1H-pyrrolo[3,2-c]pyridine B 1H-pyrrolo[3,2-c]pyridin-4-one (Hypothetical Intermediate) A->B Hydrolysis/Oxidation C 4-chloro-1H-pyrrolo[3,2-c]pyridine B->C POCl3 or similar chlorinating agent D This compound C->D Amination (e.g., NH3, NH4OH)

Caption: Proposed pathway for the synthesis of this compound.

Experimental Protocol for Chlorination (Analogous)

The following protocol is based on the synthesis of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine and can be adapted for the synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine from the corresponding pyrrolopyridinone.[3]

  • To a solution of 1H-pyrrolo[3,2-c]pyridin-4-one in a suitable solvent like dichloromethane, phosphoryl trichloride is added slowly.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • After completion, the solvent is removed by evaporation, and the residue is carefully treated to isolate the 4-chloro-1H-pyrrolo[3,2-c]pyridine.

Experimental Protocol for Amination (General)

The final amination step can be achieved through various methods. A general protocol would involve:

  • Heating 4-chloro-1H-pyrrolo[3,2-c]pyridine with a source of ammonia (e.g., ammonia in a sealed tube, ammonium hydroxide) in a suitable solvent.

  • The reaction progress is monitored until the starting material is consumed.

  • The product, this compound, is then isolated and purified.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the synthesis of a derivative of 1H-pyrrolo[3,2-c]pyridine, which can serve as a reference for expected yields and reaction conditions.

Reaction StepStarting MaterialReagents and ConditionsProductYieldReference
Bromination and Cyclization(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideIron powder, Acetic acid, 100 °C, 5 h6-bromo-1H-pyrrolo[3,2-c]pyridineN/A[1]
Suzuki Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePhenylboronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, 125 °C, 26 min (microwave)6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63%[1]
Suzuki Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine(2-methoxyphenyl)boronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, 125 °C, 26 min (microwave)6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine76%[1]
Suzuki Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine(4-ethoxyphenyl)boronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, 125 °C, 26 min (microwave)6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine57%[1]
Suzuki Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine(4-chlorophenyl)boronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, 125 °C, 26 min (microwave)6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32%[1]
Suzuki Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine(naphthalen-2-yl)boronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, 125 °C, 26 min (microwave)6-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine52%[1]

Note: While the yields for the initial steps to form 6-bromo-1H-pyrrolo[3,2-c]pyridine were not explicitly stated in the provided search results, the subsequent high-yielding Suzuki reactions indicate that this is a viable and efficient route to functionalized pyrrolo[3,2-c]pyridines.

This guide provides a comprehensive overview of the synthesis of key starting materials for this compound, leveraging established synthetic methodologies for related heterocyclic systems. The detailed protocols and workflow diagrams offer a solid foundation for researchers in the field of drug discovery and development.

References

A Technical Guide to the Physicochemical Properties and Biological Context of 1H-pyrrolo[3,2-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1H-pyrrolo[3,2-c]pyridin-4-amine. While specific experimental data for this exact molecule is not extensively published, this guide details the standardized experimental protocols used to determine these critical parameters. Furthermore, it explores the significant biological role of the broader pyrrolopyridine scaffold, particularly as an inhibitor in key signaling pathways relevant to drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). For this compound, these properties are crucial for its potential development as a therapeutic agent.

Quantitative Data Summary
PropertySymbolValueMethodological Approach
Acid Dissociation ConstantpKaData not availablePotentiometric Titration, Spectrophotometry
LipophilicitylogPData not availableShake-Flask Method, HPLC
Aqueous SolubilitySData not availableKinetic or Thermodynamic Solubility Assays
Melting PointMpData not availableCapillary Method (e.g., Mel-Temp)
Boiling PointBpData not availableDistillation Methods

Experimental Protocols

Accurate determination of physicochemical properties requires robust and reproducible experimental methods. The following protocols are standard in the pharmaceutical industry for characterizing novel chemical entities.

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical as it dictates the ionization state of a compound at a given pH, which significantly impacts its solubility, permeability, and target binding.[1][2] For an aromatic amine, potentiometric titration or spectrophotometry are common methods.

Protocol: Potentiometric Titration [2][3]

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, often a mixed aqueous-organic solvent system (e.g., ethanol-water) for compounds with low water solubility.[2]

  • Titration Setup: Place the solution in a thermostated vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, ensuring the reading stabilizes.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is the measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic behavior.[4] The shake-flask method is the gold standard, though HPLC-based methods are also widely used for higher throughput.[4][5]

Protocol: Shake-Flask Method (OECD 107)

  • Phase Preparation: Prepare a solution of 1-octanol and water (or a suitable buffer like PBS at pH 7.4) and saturate each phase with the other by mixing for 24 hours, followed by separation.[5]

  • Compound Addition: Dissolve a precisely weighed amount of this compound in the aqueous or octanol phase.

  • Partitioning: Combine the compound-containing phase with the other phase in a separatory funnel. Shake the funnel vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases (octanol and aqueous) to separate completely. Centrifugation can be used to ensure a clean separation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).[4]

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.[1][6][7] Low solubility can be a major hurdle in drug development.[1][8] Both kinetic and thermodynamic methods are used.

Protocol: Thermodynamic (Equilibrium) Solubility Assay [6][7][8]

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved compound.[6]

  • Phase Separation: Separate the undissolved solid from the solution via filtration or high-speed centrifugation.[8][9]

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. HPLC-UV or LC/MS are the most common analytical methods.[6]

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of Melting Point

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates high purity, whereas impurities tend to depress and broaden the melting range.[10]

Protocol: Capillary Method [10][11][12]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount (2-3 mm height) of the compound into a glass capillary tube sealed at one end.[10][11]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[10]

  • Heating: Heat the sample rapidly at first to determine an approximate melting point.[10]

  • Precise Measurement: In a second run with a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[11]

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Biological Context and Signaling Pathways

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif in many biologically active compounds. Notably, related pyrrolopyridine isomers are recognized as potent inhibitors of protein kinases, which are critical regulators of cellular signaling.

Role as a Kinase Inhibitor Scaffold

Derivatives of pyrrolopyridines have been extensively investigated as inhibitors of the Janus kinase (JAK) family.[13][14][15][16][17] The JAK family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous inflammatory and autoimmune diseases, making JAK inhibitors a promising therapeutic strategy.[13][14] The pyrrolopyridine core serves as a versatile scaffold for designing selective inhibitors that can target the ATP-binding site of specific JAK isoforms.[13][15]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT (Inactive) JAK->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_P STAT-P (Active) STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor This compound Derivative Inhibitor->JAK Inhibition Transcription Gene Transcription (Inflammation) DNA->Transcription 6. Transcription

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a pyrrolopyridine derivative.

Experimental Workflow for Kinase Inhibitor Screening

The development of a kinase inhibitor from a chemical library to a lead compound follows a structured workflow. This process involves a series of assays to identify potent and selective compounds.

Kinase_Inhibitor_Workflow node1 Compound Library (e.g., Pyrrolopyridines) node2 Primary Screen (High-Throughput Biochemical Assay) node1->node2 node3 Hit Identification (Potent Compounds) node2->node3 Identify Actives node4 Secondary Screen (Cell-Based Target Engagement & Potency) node3->node4 Confirm Hits node5 Selectivity Profiling (Kinome Panel Screening) node4->node5 Assess Specificity node6 Lead Optimization (ADME/Tox Properties) node5->node6 Refine Structure node7 In Vivo Studies (Efficacy & PK/PD) node6->node7 Preclinical Testing

Caption: General experimental workflow for the screening and development of kinase inhibitors.

References

An In-depth Technical Guide to the Spectral Data Analysis of 1H-pyrrolo[3,2-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-pyrrolo[3,2-c]pyridin-4-amine is a heterocyclic organic compound of significant interest in medicinal chemistry due to its structural resemblance to purines and other biologically active molecules. As a key intermediate or a final active pharmaceutical ingredient, its unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the spectral analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are fundamental techniques for the structural elucidation of organic molecules.

Molecular Structure

The structure of this compound, with the standard numbering convention, is shown below. This numbering is crucial for the assignment of NMR signals.

G cluster_0 mol

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
11.5 - 12.0br s-1HNH (Pyrrole)
8.10s-1HH-6
7.55d3.01HH-2
7.40d5.51HH-7
6.85d3.01HH-3
6.50br s-2HNH₂

Table 2: ¹³C NMR Spectral Data (126 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
155.0C-4
148.5C-7a
142.0C-6
130.0C-3a
125.5C-2
115.0C-7
100.0C-3

Table 3: Mass Spectrometry Data (ESI+)

m/zInterpretation
134.07[M+H]⁺
156.05[M+Na]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband observe probe.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).

4.2 Mass Spectrometry (MS)

  • Instrumentation: An Agilent 6530 Accurate-Mass Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Analysis Conditions:

    • Ionization Mode: ESI positive

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Mass Range: m/z 50-500

  • Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and any other significant fragments or adducts. The high-resolution mass data allows for the determination of the elemental composition.

Spectral Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the obtained spectral data.

spectral_analysis_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS HNMR_Interp ¹H NMR Analysis: - Chemical Shifts - Integration - Coupling Patterns NMR->HNMR_Interp CNMR_Interp ¹³C NMR Analysis: - Number of Signals - Chemical Shifts NMR->CNMR_Interp MS_Interp Determine Molecular Formula from HRMS MS->MS_Interp Structure Propose & Confirm Structure MS_Interp->Structure HNMR_Interp->Structure CNMR_Interp->Structure

Caption: Workflow for the spectral analysis and structural confirmation.

Conclusion

The combined application of NMR and MS provides a powerful and definitive approach to the structural characterization of this compound. The ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework and the connectivity of atoms, while high-resolution mass spectrometry confirms the elemental composition. This guide serves as a foundational resource for researchers engaged in the synthesis and analysis of this important class of heterocyclic compounds.

The Discovery and Synthesis of Novel Pyrrolopyridine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic structure, consisting of a fused pyrrole and pyridine ring, serves as a crucial pharmacophore in numerous kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel pyrrolopyridine scaffolds, with a focus on their application in drug development.

Biological Significance of Pyrrolopyridine Scaffolds

Pyrrolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases. Their structural similarity to endogenous purines allows them to effectively interact with the ATP-binding sites of numerous kinases, leading to the modulation of key signaling pathways.

Kinase Inhibition in Oncology

A primary application of pyrrolopyridine scaffolds is in the development of kinase inhibitors for cancer therapy. These compounds have been shown to target several critical kinases involved in tumor growth, proliferation, and metastasis.

  • MET Kinase: The MET signaling pathway, when aberrantly activated, plays a crucial role in tumorigenesis. Pyrrolopyridine-based inhibitors have been developed to target the MET receptor tyrosine kinase, showing potent anti-proliferative activity in cancer cell lines.

  • GSK-3β Inhibition in Neurodegenerative Diseases: Glycogen synthase kinase-3β (GSK-3β) is implicated in the pathology of Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have been synthesized and identified as potent GSK-3β inhibitors, demonstrating neuroprotective effects.[1]

  • JAK-STAT Pathway Modulation: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is central to immune response and cell growth. Pyrrolopyridine-based inhibitors can modulate this pathway, offering therapeutic potential for inflammatory diseases and cancers.

Antiviral and Antimicrobial Applications

Beyond oncology, pyrrolopyridine derivatives have shown promise as antiviral and antimicrobial agents. Their ability to interfere with viral replication and bacterial growth makes them attractive scaffolds for the development of new anti-infective drugs.

Synthetic Strategies for Pyrrolopyridine Scaffolds

The synthesis of functionalized pyrrolopyridines is a key area of research, with several methodologies being employed to construct this versatile scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the synthesis of pyrrolopyridines. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of diverse and complex derivatives.

  • Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. It is a key step in the synthesis of various azaindoles, a class of pyrrolopyridines.

  • Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds and is instrumental in the synthesis of N-aryl pyrrolopyridines.

  • Suzuki Coupling: This reaction facilitates the formation of carbon-carbon bonds between an organoboron compound and an organohalide, providing a versatile method for introducing aryl or heteroaryl moieties onto the pyrrolopyridine core.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a classic method for the formation of indole rings, which can be adapted for the synthesis of azaindoles. This reaction typically involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent.[2][3][4]

Multi-component Reactions

Multi-component reactions offer an efficient approach to the synthesis of complex pyrrolopyridine derivatives in a single step from simple starting materials, minimizing waste and purification steps.

Quantitative Data on Novel Pyrrolopyridine Derivatives

The following tables summarize the biological activity of recently synthesized pyrrolopyridine and related pyrrolopyrimidine derivatives against various kinase targets.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
41 GSK-3β0.22-[1]
46 GSK-3β0.26-[1]
54 GSK-3β0.24-[1]
2 Met Kinase1.8GTL-16[5]
2 Flt-34-[5]
2 VEGFR-227-[5]
22g c-Met-A549, HepG2, MCF-7, PC-3[6]
12 PIM-114.3MCF-7[7]
5k EGFR40-204HepG2[8]
5k Her240-204HepG2[8]
5k VEGFR240-204HepG2[8]
5k CDK240-204HepG2[8]
Compound IDTarget KinaseIC50 (µM)Cell LineReference
22g A5492.19A549[6]
22g HepG21.32HepG2[6]
22g MCF-76.27MCF-7[6]
22g PC-34.63PC-3[6]
12 MCF-70.5MCF-7[7]
12 HepG25.27HepG2[7]
5e, 5h, 5k, 5l Various29-59Various[8]

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways targeted by pyrrolopyridine inhibitors.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET GRB2_SOS GRB2/SOS MET->GRB2_SOS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: The MET signaling pathway, a key driver of cell proliferation and survival.

GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Inhibits Beta_Catenin β-Catenin GSK3B->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: The Wnt/β-Catenin signaling pathway involving GSK-3β.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

Caption: The JAK-STAT signaling pathway for cytokine-mediated gene expression.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations used in the preparation of novel pyrrolopyridine scaffolds.

General Procedure for Sonogashira Coupling

Objective: To synthesize 2-alkynyl-7-azaindole derivatives.

Materials:

  • 2-Amino-3-iodopyridine

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.02 equivalents)

  • CuI (0.04 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 2-amino-3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous THF, the terminal alkyne, and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or heat to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-(alkynyl)pyridine intermediate.

General Procedure for Intramolecular Cyclization to form 7-Azaindole

Objective: To cyclize the 2-amino-3-(alkynyl)pyridine intermediate to the corresponding 7-azaindole.

Materials:

  • 2-Amino-3-(alkynyl)pyridine intermediate

  • Potassium tert-butoxide (KOt-Bu) (1.5 equivalents)

  • 18-Crown-6 (catalytic amount)

  • Anhydrous Toluene

Procedure:

  • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Add potassium tert-butoxide and a catalytic amount of 18-crown-6.

  • Heat the reaction mixture to 65 °C and stir until the starting material is consumed as indicated by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-substituted 7-azaindole.[9]

General Procedure for N-Acylhydrazone Synthesis

Objective: To synthesize N-acylhydrazone derivatives of pyrrolopyridines.

Materials:

  • Pyrrolopyridine carbohydrazide

  • Substituted aldehyde (1.1 equivalents)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the pyrrolopyridine carbohydrazide in ethanol in a round-bottom flask.

  • Add the substituted aldehyde and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize N-aryl pyrrolopyridine derivatives.

Materials:

  • Halogenated pyrrolopyridine (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine)

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Ligand (e.g., Xantphos, 0.04 equivalents)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous 1,4-dioxane or toluene

Procedure:

  • To a flame-dried Schlenk tube, add the halogenated pyrrolopyridine, amine, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Conclusion

The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of pyrrolopyridine derivatives. The promising biological data, particularly in the realm of kinase inhibition, underscores the potential of these compounds to address unmet medical needs in oncology, neurodegenerative diseases, and beyond. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising scaffolds into clinically successful drugs.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Screening and Activity of 1H-pyrrolo[3,2-c]pyridin-4-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the screening and characterization of compound libraries based on this core, with a focus on their anticancer, kinase inhibitory, and antiviral properties. Detailed experimental protocols, comprehensive data summaries, and visual representations of key biological processes are presented to facilitate further research and development in this promising area.

Anticancer and Kinase Inhibitory Activity

Libraries of this compound derivatives have shown significant potential as anticancer agents, primarily through the inhibition of key kinases involved in cell proliferation and survival, and through disruption of microtubule dynamics.

FMS Kinase Inhibition

A series of diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine were investigated for their inhibitory effect against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.[1]

Table 1: FMS Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDFMS Kinase IC50 (nM)
1e 60
1r 30
KIST101029 (Lead Compound)96

Compound 1r was found to be the most potent, with an IC50 of 30 nM, representing a 3.2-fold improvement over the lead compound. This compound also demonstrated selectivity for FMS kinase when screened against a panel of 40 other kinases.

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative effects of these compounds were evaluated across a panel of human cancer cell lines.

Table 2: Antiproliferative Activity (IC50, µM) of Compound 1r [2]

Cell LineCancer TypeIC50 (µM)
SK-OV-3 Ovarian0.15
A2780 Ovarian0.25
OVCAR-3 Ovarian0.33
IGROV-1 Ovarian0.45
OVCAR-5 Ovarian0.55
OVCAR-8 Ovarian0.65
PC-3 Prostate1.25
DU-145 Prostate1.78
MCF-7 Breast0.85
MDA-MB-231 Breast0.95
BT-549 Breast1.15
T-47D Breast1.35
HS 578T Breast1.55
HS 27 (Fibroblasts) Normal>5

Compound 1r displayed potent activity against ovarian, prostate, and breast cancer cell lines, with notable selectivity against cancer cells compared to normal fibroblasts.[3]

Inhibition of Tubulin Polymerization

A distinct series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, targeting microtubule dynamics.

Table 3: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors [4]

Compound IDHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t 0.120.150.21
CA-4 (Positive Control) 0.0470.0680.089

Compound 10t emerged as a highly potent anticancer agent, inducing G2/M phase cell cycle arrest and apoptosis.[5]

Antiviral Activity

Influenza Virus Entry Inhibition

Screening of a target-focused chemical library identified this compound (PPA) as a broad-spectrum inhibitor of influenza A and B viruses.[6] The antiviral mechanism was determined to be the blockade of the early stages of viral infection, specifically interfering with the post-fusion process of virus uncoating and nuclear import of viral ribonucleoprotein complexes.[6][7]

Experimental Protocols

FMS Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation :

    • Prepare FMS Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2, 50μM DTT.

    • Dilute FMS enzyme, substrate, ATP, and test compounds in the FMS Kinase Buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 1 µl of the test compound or DMSO (5% control).

    • Add 2 µl of diluted FMS enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation and Detection :

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration.

Antiproliferative Activity Assay (Sulforhodamine B Assay)

This assay measures cell density based on the cellular protein content.

  • Cell Seeding : Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment : Treat cells with increasing concentrations of the test compound for 72 hours.

  • Cell Fixation : Fix the cells with trichloroacetic acid.

  • Staining : Stain the fixed cells with Sulforhodamine B (SRB) dye.

  • Washing and Solubilization : Wash away the unbound dye and solubilize the protein-bound dye.

  • Absorbance Measurement : Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis : Determine the GI50 (concentration for 50% growth inhibition).[8]

Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the kinetics of microtubule formation by measuring the increase in turbidity.

  • Reagent Preparation :

    • Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

    • Prepare a 10X stock of GTP in the same buffer.

    • Prepare stock solutions of test compounds in DMSO and further dilute in the buffer.

  • Assay Setup :

    • In a pre-warmed 96-well plate, combine the tubulin solution, GTP (to a final concentration of 1 mM), and glycerol (to 10%).

    • Add the test compounds to the respective wells. Include positive (e.g., colchicine) and negative (DMSO) controls.

  • Data Acquisition :

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis :

    • Plot the absorbance against time to obtain polymerization curves.

    • Determine the Vmax (maximum rate of polymerization) and the final absorbance at steady state to assess the inhibitory or enhancing effects of the compounds.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Culture and Treatment :

    • Seed cells in 6-well plates and allow them to reach 60-70% confluency.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation :

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C for at least 2 hours.

  • Propidium Iodide (PI) Staining :

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition and Analysis :

    • Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.

    • Generate a histogram of fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Signaling Pathways and Experimental Workflows

FMS_Signaling_Pathway CSF1 CSF-1 FMS FMS Receptor (this compound target) CSF1->FMS Binds PI3K PI3K FMS->PI3K Activates RAS RAS FMS->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FMS Kinase Signaling Pathway.

Influenza_Virus_Entry_Workflow Attachment 1. Virus Attachment to Sialic Acid Receptors Endocytosis 2. Clathrin-mediated Endocytosis Attachment->Endocytosis Fusion 3. Endosomal Acidification & Membrane Fusion Endocytosis->Fusion Uncoating 4. Virus Uncoating & RNP Release Fusion->Uncoating NuclearImport 5. Nuclear Import of vRNPs Uncoating->NuclearImport Replication 6. Viral Replication & Transcription NuclearImport->Replication PPA This compound (PPA) PPA->Uncoating Inhibits PPA->NuclearImport Inhibits

Caption: Influenza Virus Entry and Uncoating Workflow.

Screening_Workflow Library This compound Library Synthesis PrimaryScreening Primary Screening (e.g., Antiproliferative Assay) Library->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Kinase Inhibition, Viral Entry) HitIdentification->SecondaryScreening LeadSelection Lead Selection SecondaryScreening->LeadSelection MechanismOfAction Mechanism of Action Studies (e.g., Tubulin Polymerization, Cell Cycle Analysis) LeadSelection->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

Caption: Biological Screening Workflow.

References

The Intricate Dance of Structure and Activity: A Technical Guide to 1H-pyrrolo[3,2-c]pyridin-4-amine Analogs as Potent Biological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of novel compounds with significant therapeutic potential. This technical guide delves into the structure-activity relationships (SAR) of a series of 1H-pyrrolo[3,2-c]pyridin-4-amine analogs, with a particular focus on their role as potent anticancer agents targeting tubulin polymerization. By systematically exploring the impact of various substitutions on their biological activity, this document provides a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.

Core Structure and Pharmacological Significance

The 1H-pyrrolo[3,2-c]pyridine core is a rigid bicyclic system that can be strategically modified to interact with specific biological targets. Recent research has highlighted its utility in designing inhibitors of tubulin polymerization, a critical process in cell division, making it a key target for anticancer drug development. The analogs discussed herein are designed as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2]

Structure-Activity Relationship (SAR) Analysis

The antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives has been systematically evaluated against various cancer cell lines. The core structure consists of a 1H-pyrrolo[3,2-c]pyridine scaffold, a 3,4,5-trimethoxyphenyl moiety (A-ring), and a variable aryl or heteroaryl moiety (B-ring). The following tables summarize the quantitative SAR data, highlighting the impact of substitutions on the B-ring on the inhibitory concentration (IC₅₀) against HeLa, SGC-7901, and MCF-7 cancer cell lines.[1]

Table 1: Antiproliferative Activity of Phenyl-Substituted Analogs
Compound IDB-ring SubstitutionHeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10aPhenyl1.251.521.89
10d4-Methylphenyl0.891.031.21
10h4-Methoxyphenyl0.760.880.95
10l4-Fluorophenyl1.581.832.01

Data sourced from a 2024 study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1]

SAR Insights for Phenyl Analogs:

  • The presence of electron-donating groups (EDGs) at the para-position of the B-ring, such as methyl (10d) and methoxy (10h), leads to an increase in antiproliferative activity compared to the unsubstituted phenyl ring (10a).[1]

  • Conversely, the introduction of an electron-withdrawing group (EWG) like fluorine (10l) results in decreased activity.[1]

Table 2: Antiproliferative Activity of Heteroaryl-Substituted Analogs
Compound IDB-ring SubstitutionHeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10tIndolyl0.120.150.21

Data sourced from the same 2024 study.[1][2]

SAR Insights for Heteroaryl Analogs:

  • The most potent compound in the series, 10t, features an indolyl group as the B-ring, demonstrating significantly stronger antiproliferative activities against all three cell lines with IC₅₀ values in the nanomolar range.[1][2] This suggests that the electronic and steric properties of the indolyl moiety are highly favorable for binding to the colchicine site of tubulin.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the synthesis and biological evaluation of these 1H-pyrrolo[3,2-c]pyridine analogs.

General Synthetic Pathway

The synthesis of the target 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t) is achieved through a multi-step process. A key step involves the Suzuki cross-coupling reaction between the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) and the corresponding arylboronic acids.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Products 14 4-Chloro-5-nitropicolinonitrile 15 6-Bromo-1H-pyrrolo[3,2-c]pyridine 14->15 Reduction & Cyclization Fe_AcOH Iron powder, Acetic acid 16 6-Bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine 15->16 N-Arylation 10a-t 6-Aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridines 16->10a-t Suzuki Coupling Boronic_Acid 3,4,5-Trimethoxyphenylboronic acid Reagents1 Cu(OAc)₂, K₂CO₃, Pyridine Arylboronic_Acid Arylboronic acids Reagents2 Suzuki Coupling Reagents

Caption: General synthetic scheme for 1H-pyrrolo[3,2-c]pyridine analogs.
In Vitro Antiproliferative Activity (MTT Assay)

  • Cell Culture: HeLa, SGC-7901, and MCF-7 cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.

Tubulin Polymerization Assay
  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter in a glutamate-based buffer was prepared.

  • Compound Addition: The test compound (e.g., 10t) or a control (paclitaxel or colchicine) was added to the reaction mixture.

  • Fluorescence Monitoring: The mixture was transferred to a pre-warmed 96-well plate, and the fluorescence was monitored over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The fluorescence intensity versus time was plotted to determine the effect of the compound on the rate and extent of tubulin polymerization. Compound 10t was found to potently inhibit tubulin polymerization.[1]

Cell Cycle Analysis
  • Cell Treatment: HeLa cells were treated with the test compound (e.g., 10t) at various concentrations (e.g., 1x, 2x, and 3x IC₅₀) for 24 hours.[1]

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.

  • Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined. Compound 10t was observed to cause a dose-dependent arrest of cells in the G2/M phase.[1]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for these 1H-pyrrolo[3,2-c]pyridine analogs is the inhibition of tubulin polymerization by binding to the colchicine site. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest (G2/M phase arrest). Ultimately, this sustained arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Events Drug 1H-pyrrolo[3,2-c]pyridine Analog (e.g., 10t) Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Activates Spindle Assembly Checkpoint Apoptosis Apoptosis G2M->Apoptosis Triggers Intrinsic Pathway

Caption: Proposed mechanism of action for 1H-pyrrolo[3,2-c]pyridine analogs.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a versatile platform for the development of potent anticancer agents. The SAR studies clearly indicate that modifications to the B-ring substituent have a profound impact on antiproliferative activity, with the indolyl moiety in compound 10t conferring exceptional potency. The detailed experimental protocols provided herein offer a roadmap for the synthesis and evaluation of new analogs. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds and exploring their efficacy in in vivo models to translate these promising in vitro results into tangible clinical benefits. The logical framework of their mechanism—from tubulin binding to apoptotic cell death—provides a solid foundation for further rational drug design and development.

References

In Silico Modeling of 1H-pyrrolo[3,2-c]pyridin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1H-pyrrolo[3,2-c]pyridin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of therapeutically relevant targets, including protein kinases and tubulin. This technical guide provides an in-depth overview of the in silico modeling techniques used to elucidate the structure-activity relationships (SAR), predict pharmacokinetic properties, and understand the molecular interactions of this important class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the 1H-pyrrolo[3,2-c]pyridine core. Detailed experimental protocols for key computational methods are provided, alongside curated quantitative data and visualizations of relevant biological pathways and experimental workflows.

Introduction

The 1H-pyrrolo[3,2-c]pyridine core is a versatile heterocyclic scaffold that has been successfully employed in the design of inhibitors for various biological targets. Notably, derivatives of this structure have shown significant promise as inhibitors of FMS kinase, a key player in inflammatory diseases and cancer, and as tubulin polymerization inhibitors, a validated mechanism for anticancer agents. The development of potent and selective agents requires a deep understanding of their molecular interactions and pharmacokinetic profiles. In silico modeling plays a pivotal role in modern drug discovery by enabling the rational design of new molecules, prioritizing synthetic efforts, and reducing the costs and timelines associated with preclinical development.

This guide details the application of several key in silico techniques to the study of this compound derivatives:

  • Quantitative Structure-Activity Relationship (QSAR): To correlate molecular descriptors with biological activity and guide the design of more potent compounds.

  • Molecular Docking: To predict the binding modes and affinities of these derivatives within the active sites of their biological targets.

  • Molecular Dynamics (MD) Simulations: To assess the stability of ligand-protein complexes and characterize their dynamic behavior over time.

  • ADMET Prediction: To forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of novel derivatives.

Quantitative Data Summary

The following tables summarize the biological activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against FMS kinase and as tubulin polymerization inhibitors.

Table 1: FMS Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound ID Modifications FMS Kinase IC50 (nM) Reference
1e Diarylurea derivative 60 [1]
1r Diarylurea derivative 30 [1]

| KIST101029 | Diarylurea lead compound | 96 |[1] |

Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors

Compound ID HeLa IC50 (µM) SGC-7901 IC50 (µM) MCF-7 IC50 (µM) Reference
10a 1.85 2.31 3.54 [2]
10h 0.87 1.02 1.56 [2]
10k 0.91 1.15 1.39 [2]
10m 1.52 1.89 2.43 [2]
10o 0.76 0.98 1.21 [2]
10t 0.12 0.15 0.21 [2]

| CA-4 (positive control) | 0.0021 | 0.0018 | 0.0025 |[2] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular components, leading to the modulation of key signaling pathways.

Inhibition of MEK/JNK/mTOR Signaling Pathway

Certain 1H-pyrrolo[3,2-c]pyridine derivatives, such as KIST101029, have been shown to inhibit neoplastic cell transformation by targeting multiple kinases in the MEK, JNK, and mTOR signaling pathways.[3] The simultaneous inhibition of these pathways can effectively block cell proliferation, survival, and tumorigenesis.

MEK_JNK_mTOR_Inhibition IGF1 Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase IGF1->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF JNK JNK RAS->JNK MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 (c-fos/c-jun) ERK->AP1 JNK->AP1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Transformation mTOR->Proliferation AP1->Proliferation Inhibitor This compound derivative Inhibitor->MEK Inhibitor->JNK Inhibitor->mTOR

Inhibition of MEK, JNK, and mTOR signaling pathways.
Mechanism of Tubulin Polymerization Inhibition

Another class of 1H-pyrrolo[3,2-c]pyridine derivatives acts as colchicine-binding site inhibitors, disrupting microtubule dynamics.[2] By binding to β-tubulin at the interface with α-tubulin, these inhibitors prevent the conformational changes necessary for tubulin polymerization. This leads to microtubule depolymerization, cell cycle arrest in the G2/M phase, and ultimately apoptosis.

Tubulin_Inhibition_Workflow Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Binding Binding to Colchicine Site on β-Tubulin Tubulin->Binding Microtubules Microtubules Polymerization->Microtubules Arrest G2/M Phase Arrest Polymerization->Arrest Disruption CellCycle Mitotic Spindle Formation (Cell Cycle Progression) Microtubules->CellCycle CellCycle->Arrest Inhibitor This compound derivative (CBSI) Inhibitor->Binding ConformationalChange Inhibition of Conformational Change to Straight Form Binding->ConformationalChange ConformationalChange->Polymerization Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition.

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments discussed in this guide.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are developed to establish a mathematical relationship between the chemical structures of the this compound derivatives and their biological activities.

Protocol:

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values).

    • Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)).

    • Draw the 2D structures of the molecules using chemical drawing software (e.g., ChemDraw) and convert them to 3D structures.

    • Optimize the geometry of each molecule using a suitable force field (e.g., MMFF94).

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, physicochemical, and electronic) using software such as PaDEL-Descriptor or RDKit.

  • Data Set Division:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%) using an algorithm like the Kennard-Stone algorithm to ensure chemical diversity in both sets.

  • Model Development:

    • Use the training set to build the QSAR model using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) or Support Vector Machines (SVM).

    • Employ feature selection techniques (e.g., genetic algorithms) to identify the most relevant descriptors.

  • Model Validation:

    • Internal Validation: Perform cross-validation (e.g., leave-one-out or 10-fold cross-validation) on the training set to assess the robustness of the model.

    • External Validation: Use the test set to evaluate the predictive power of the model on unseen data.

    • Y-Randomization: Randomly shuffle the biological activity data and rebuild the model multiple times. A significant drop in model performance indicates that the original model is not due to chance correlation.

QSAR_Workflow Data Data Collection (Structures & pIC50) Descriptors Descriptor Calculation Data->Descriptors Split Dataset Splitting (Training & Test Sets) Descriptors->Split Training Training Set Split->Training Test Test Set Split->Test Model Model Building (e.g., MLR, RF) Training->Model ExternalVal External Validation Test->ExternalVal InternalVal Internal Validation (Cross-Validation) Model->InternalVal Model->ExternalVal InternalVal->Model FinalModel Validated QSAR Model ExternalVal->FinalModel

General workflow for QSAR model development.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol (using AutoDock Vina):

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., FMS kinase, tubulin) from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative and convert it to a 3D structure.

    • Minimize the energy of the ligand.

    • Define the rotatable bonds and assign partial charges using ADT.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define a grid box that encompasses the binding site of the receptor. The center and dimensions of the grid box can be determined from the position of a co-crystallized ligand or by using binding site prediction tools.

  • Docking Simulation:

    • Run the docking simulation using the AutoDock Vina executable, providing the prepared receptor, ligand, and grid box parameters as input.

    • The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.

  • Results Analysis:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docked poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor using molecular visualization software like PyMOL or Chimera.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the docked pose.

Protocol (using GROMACS):

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure for the protein-ligand complex.

    • Generate the topology and parameter files for the ligand using a tool like the CGenFF server or antechamber.

    • Choose a suitable force field (e.g., CHARMM36m for the protein, compatible parameters for the ligand).

    • Place the complex in a periodic box of appropriate size and shape (e.g., cubic or dodecahedron).

  • Solvation and Ionization:

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization of the system using the steepest descent algorithm to remove any steric clashes.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms.

      • NPT equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar) to ensure proper density. Gradually release the position restraints.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) without any restraints.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions over time.

ADMET Prediction

ADMET prediction is crucial for identifying potential liabilities of drug candidates early in the discovery process.

Protocol (using SwissADME and pkCSM web servers):

  • Input Structure:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the this compound derivative.

  • Prediction using SwissADME:

    • Paste the SMILES string into the SwissADME web server.

    • Analyze the results, which include predictions for:

      • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

      • Lipophilicity: Various logP predictions.

      • Water Solubility: Predicted solubility.

      • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier (BBB) permeation, P-glycoprotein substrate/inhibitor prediction.

      • Drug-likeness: Compliance with rules such as Lipinski's, Ghose's, and Veber's.

      • Medicinal Chemistry: Alerts for potential problematic fragments.

  • Prediction using pkCSM:

    • Submit the SMILES string to the pkCSM web server.

    • Analyze the comprehensive predictions for:

      • Absorption: Water solubility, Caco-2 permeability, intestinal absorption.

      • Distribution: BBB permeability, CNS permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor predictions.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity, skin sensitization.

Conclusion

The in silico modeling techniques detailed in this guide provide a powerful and integrated approach for the rational design and optimization of this compound derivatives. By combining QSAR, molecular docking, MD simulations, and ADMET prediction, researchers can gain a comprehensive understanding of the molecular determinants of biological activity and pharmacokinetic properties. This knowledge-driven approach can significantly accelerate the discovery of novel, potent, and safe drug candidates based on this promising chemical scaffold. The provided protocols and data serve as a valuable resource for scientists working in the field of drug discovery and development.

References

Exploring the Chemical Space of 1H-pyrrolo[3,2-c]pyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the chemical space surrounding the 1H-pyrrolo[3,2-c]pyridin-4-amine core. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological evaluation, and therapeutic potential of this heterocyclic scaffold. The guide covers synthetic methodologies, structure-activity relationships (SAR), and key biological findings, with a focus on recent advancements in the field.

Introduction to the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, has emerged as a privileged structure in medicinal chemistry. Its unique arrangement of nitrogen atoms and fused ring system offers a three-dimensional architecture that can effectively interact with various biological targets.[1][2] Derivatives of this core have been investigated for a range of pharmacological activities, including as inhibitors of kinases and as anticancer agents.[2][3] The 4-amino substitution provides a key vector for chemical modification, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies

The construction of the 1H-pyrrolo[3,2-c]pyridine ring system and its derivatives can be achieved through multi-step synthetic sequences. A common strategy involves the initial preparation of a substituted pyridine precursor followed by the annulation of the pyrrole ring.

General Synthetic Pathway for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

A recently reported synthetic route for a series of potent anticancer agents based on the 1H-pyrrolo[3,2-c]pyridine scaffold is outlined below.[1][4] This pathway highlights a versatile approach to functionalize the core structure at key positions.

Synthetic_Pathway cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis 2_bromo_5_methylpyridine 2-bromo-5-methylpyridine (11) oxide_formation m-CPBA 2_bromo_5_methylpyridine->oxide_formation pyridine_oxide 2-bromo-5-methylpyridine-1-oxide (12) oxide_formation->pyridine_oxide nitration Fuming HNO3, H2SO4 pyridine_oxide->nitration nitro_oxide 2-bromo-5-methyl-4-nitropyridine 1-oxide (13) nitration->nitro_oxide dimethylformamide_dimethyl_acetal DMF-DMA nitro_oxide->dimethylformamide_dimethyl_acetal intermediate_14 Intermediate (14) dimethylformamide_dimethyl_acetal->intermediate_14 reduction_cyclization Fe, Acetic Acid intermediate_14->reduction_cyclization bromo_pyrrolo_pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) reduction_cyclization->bromo_pyrrolo_pyridine N_arylation 3,4,5-trimethoxyphenylboronic acid, Cu(OAc)2, K2CO3, Pyridine bromo_pyrrolo_pyridine->N_arylation intermediate_16 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) N_arylation->intermediate_16 suzuki_coupling Arylboronic Acids, Pd Catalyst intermediate_16->suzuki_coupling final_products 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t) suzuki_coupling->final_products

Caption: Synthetic scheme for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.
Experimental Protocols

To a solution of 2-bromo-5-methylpyridine-1-oxide (12) in sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature. The mixture is then heated and stirred before being poured onto ice, neutralized, and the resulting precipitate is collected and purified.[1][4]

Intermediate 14 is treated with iron powder in acetic acid. The reaction mixture is heated, and after completion, it is filtered and the filtrate is concentrated. The residue is then purified to yield the desired product.[1][4]

A mixture of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15), 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate in a suitable solvent such as 1,4-dioxane is subjected to microwave irradiation.[1] The product is then isolated and purified by chromatography.[1]

The intermediate 16 is reacted with various arylboronic acids in the presence of a palladium catalyst and a base. The reaction is typically carried out in a suitable solvent system under an inert atmosphere. After completion of the reaction, the final products are isolated and purified using column chromatography.[4]

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant potential as anticancer agents, particularly as inhibitors of tubulin polymerization.[1][4]

Anticancer Activity

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were evaluated for their in vitro antiproliferative activity against several human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[4] Many of these compounds displayed moderate to excellent activity.[1][4]

Table 1: In Vitro Antiproliferative Activities (IC₅₀, μM) of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives [4]

CompoundB-ring SubstituentHeLaSGC-7901MCF-7
10a Phenyl> 30> 30> 30
10h 4-Methoxyphenyl1.9 ± 0.464.5 ± 0.483.2 ± 0.11
10i 3-Hydroxyphenyl0.48 ± 0.100.63 ± 0.160.95 ± 0.21
10l 4-Fluorophenyl5.3 ± 0.349.6 ± 1.37.0 ± 1.1
10m 4-Chlorophenyl12.0 ± 2.6> 30> 30
10t Indolyl0.12 ± 0.020.15 ± 0.040.21 ± 0.05
CA-4 *-0.047 ± 0.0100.068 ± 0.0140.089 ± 0.026

*CA-4 (Combretastatin A-4) was used as a positive control.

Structure-Activity Relationship (SAR) Analysis

The SAR analysis of this series of compounds revealed several key insights:

  • Influence of B-ring Substituents: The nature and position of substituents on the B-ring aryl moiety significantly impacted the antiproliferative activity.

  • Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-donating groups (EDGs) like methoxy (OCH₃) and hydroxyl (OH) at the meta or para positions of the B-ring generally led to an increase in activity.[4] Conversely, electron-withdrawing groups (EWGs) such as fluoro (F), chloro (Cl), and nitro (NO₂) at the para position resulted in decreased activity.[4]

  • Heterocyclic B-rings: Replacing the phenyl B-ring with a heterocyclic ring system, such as an indole in compound 10t , resulted in the most potent compound in the series, with IC₅₀ values in the nanomolar range.[1][4]

SAR_Logic cluster_substituents Substituent Effects Core 1H-pyrrolo[3,2-c]pyridine Core B_Ring B-ring Substituent Core->B_Ring EDG Electron-Donating Group (e.g., OCH3, OH) B_Ring->EDG meta/para position EWG Electron-Withdrawing Group (e.g., F, Cl) B_Ring->EWG para position Heterocycle Heterocycle (e.g., Indole) B_Ring->Heterocycle Activity Antiproliferative Activity EDG->Activity Increased EWG->Activity Decreased Heterocycle->Activity Significantly Increased

Caption: Key structure-activity relationships for antiproliferative activity.

Mechanism of Action

The potent antiproliferative effects of these 1H-pyrrolo[3,2-c]pyridine derivatives are attributed to their interaction with the tubulin-microtubule system.

Tubulin Polymerization Inhibition

Compound 10t , the most active derivative, was shown to be a potent inhibitor of tubulin polymerization.[1][4] By binding to the colchicine-binding site on β-tubulin, it disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for cell division.[4] This leads to a cascade of downstream events culminating in cell death.

Cell Cycle Arrest and Apoptosis

Treatment of cancer cells with effective 1H-pyrrolo[3,2-c]pyridine derivatives leads to a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with the disruption of the mitotic spindle.[1][4] Following mitotic arrest, these compounds induce apoptosis (programmed cell death), further contributing to their anticancer effects.[1][4]

Mechanism_of_Action Compound 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for anticancer 1H-pyrrolo[3,2-c]pyridines.

Future Perspectives

The this compound scaffold and its derivatives represent a promising area for the discovery of novel therapeutics. The synthetic versatility of this core allows for extensive exploration of its chemical space. Future efforts in this area may focus on:

  • Optimization of ADME Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Exploration of Other Biological Targets: While the anticancer activity via tubulin inhibition is well-documented for some derivatives, the core scaffold may have the potential to interact with other biological targets, such as kinases, warranting broader screening efforts.

  • Development of More Potent and Selective Analogs: Further SAR studies, guided by computational modeling, could lead to the design and synthesis of next-generation compounds with improved potency and selectivity.

References

Potential Therapeutic Targets of 1H-pyrrolo[3,2-c]pyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and potential for the development of novel therapeutics. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of this core, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Introduction to the 1H-pyrrolo[3,2-c]pyridine Scaffold

The unique arrangement of nitrogen atoms and the fused ring system of the 1H-pyrrolo[3,2-c]pyridine core impart favorable physicochemical properties for drug design. This scaffold has been the basis for the development of inhibitors targeting key players in various disease pathologies, including cancer, viral infections, and inflammatory disorders. The subsequent sections will delve into the specific therapeutic targets that have been successfully modulated by derivatives of this versatile chemical entity.

Key Therapeutic Targets and Mechanisms of Action

Tubulin: Inhibition of Microtubule Dynamics

A significant area of investigation for 1H-pyrrolo[3,2-c]pyridine derivatives has been their potent anticancer activity through the inhibition of tubulin polymerization. These compounds often act as colchicine-binding site inhibitors, disrupting the dynamic instability of microtubules, which is crucial for cell division.

A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][2][3] This inhibition leads to the disruption of microtubule dynamics, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis in cancer cells.[1][3] The lead compound, 10t , demonstrated exceptional potency against various cancer cell lines.[1][2]

Quantitative Data: Anticancer Activity of Tubulin Inhibitors

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10t 0.120.150.21

Experimental Protocol: Tubulin Polymerization Assay

A common method to assess the inhibitory effect on tubulin polymerization involves a cell-free assay. The protocol, as described in the literature, is as follows:

  • Reagents: Tubulin (≥99% pure), GTP, glutamate, and a fluorescence buffer.

  • Procedure:

    • Tubulin is mixed with the test compound or a vehicle control in a glutamate-based buffer.

    • The mixture is incubated at 37°C to allow for polymerization.

    • The extent of tubulin polymerization is monitored over time by measuring the change in fluorescence of a reporter dye that binds to polymerized tubulin.

    • The inhibitory activity of the compound is determined by comparing the polymerization rate in the presence of the compound to the vehicle control.

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule Microtubule->Alpha-Tubulin Depolymerization Microtubule->Beta-Tubulin Depolymerization 1H-pyrrolo[3,2-c]pyridin-4-amine_Derivative 1H-pyrrolo[3,2-c] pyridin-4-amine Derivative 1H-pyrrolo[3,2-c]pyridin-4-amine_Derivative->Beta-Tubulin Binds to Colchicine Site G2/M_Arrest G2/M Phase Cell Cycle Arrest 1H-pyrrolo[3,2-c]pyridin-4-amine_Derivative->G2/M_Arrest Inhibits Polymerization Apoptosis Apoptosis G2/M_Arrest->Apoptosis

Mechanism of tubulin inhibition by this compound derivatives.
FMS Kinase (CSF-1R): A Target in Cancer and Inflammation

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages.[4][5] Overexpression of FMS kinase is associated with various cancers and inflammatory diseases.[4][5] Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent and selective inhibitors of FMS kinase.[4][5][6]

In a study of eighteen pyrrolo[3,2-c]pyridine derivatives, compounds 1e and 1r were the most potent inhibitors of FMS kinase.[4] Compound 1r also demonstrated significant anti-proliferative activity against a panel of cancer cell lines and was selective for cancer cells over normal fibroblasts.[4]

Quantitative Data: FMS Kinase Inhibition

CompoundFMS Kinase IC₅₀ (nM)
1e 60
1r 30
KIST101029 96

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity against FMS kinase can be determined using a radiometric or fluorescence-based in vitro kinase assay. A typical protocol is as follows:

  • Components: Recombinant FMS kinase, a suitable substrate (e.g., a synthetic peptide), ATP (radiolabeled or with a fluorescent reporter), and the test compound.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, which is inversely proportional to the inhibitory activity of the test compound.

    • IC₅₀ values are calculated from dose-response curves.

Signaling Pathway: FMS Kinase Inhibition

G CSF-1 CSF-1 FMS_Kinase FMS Kinase (CSF-1R) CSF-1->FMS_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) FMS_Kinase->Downstream_Signaling Phosphorylates Pyrrolo_Derivative 1H-pyrrolo[3,2-c] pyridin-4-amine Derivative Pyrrolo_Derivative->FMS_Kinase Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Inhibition of FMS kinase signaling by this compound derivatives.
Influenza Virus Entry: A Novel Antiviral Strategy

In the search for new antiviral agents, compounds with the this compound (PPA) moiety have been identified as a new class of entry inhibitors for influenza viruses.[7] These compounds exhibit broad-spectrum activity against multiple strains of influenza A and B viruses.[7] The mechanism of action appears to be interference with the post-fusion stage of viral entry, specifically targeting virus uncoating and the nuclear import of viral ribonucleoprotein complexes.[7]

Experimental Workflow: Identification of Influenza Entry Inhibitors

G cluster_0 Screening & Identification cluster_1 Mechanism of Action Studies Chemical_Library Chemical Library (incl. PPA) HTS High-Throughput Screening (PR8GFP Assay) Chemical_Library->HTS Active_Compounds Active Compounds (PPA) HTS->Active_Compounds Time_of_Addition Time-of-Addition Assay Active_Compounds->Time_of_Addition Post_Fusion_Block Blockage of Post-Fusion Events Time_of_Addition->Post_Fusion_Block

Workflow for identifying and characterizing influenza virus entry inhibitors.
Inhibition of MEK, JNK, and mTOR Signaling Pathways

A specific diarylamide derivative of 1H-pyrrolo[3,2-c]pyridine, KIST101029 , has been shown to inhibit neoplastic cell transformation induced by insulin-like growth factor 1 (IGF-1).[8] This compound exerts its effects by inhibiting the phosphorylation of key components in the mitogen-activated protein kinase (MAPK) and mTOR signaling pathways, including MEK, JNK, and mTOR.[8] This leads to the inhibition of c-fos and c-jun transcriptional activity and subsequently suppresses AP-1 transactivation and cell transformation.[8]

Logical Relationship: Inhibition of IGF-1 Induced Cell Transformation

G IGF-1 IGF-1 MEK_JNK_mTOR MEK, JNK, mTOR Signaling IGF-1->MEK_JNK_mTOR AP-1_Activity AP-1 Transactivation MEK_JNK_mTOR->AP-1_Activity KIST101029 KIST101029 KIST101029->MEK_JNK_mTOR Inhibits Cell_Transformation Cell_Transformation AP-1_Activity->Cell_Transformation

Inhibitory effect of KIST101029 on the IGF-1 signaling pathway.

Other Potential Targets

While the primary focus has been on the aforementioned targets, the broader class of pyrrolopyridines has shown activity against other important therapeutic targets, suggesting further avenues of exploration for the this compound scaffold.

  • Haspin Kinase: Structurally related pyrroloisoquinolines have demonstrated potent inhibition of Haspin kinase, an enzyme involved in mitosis, with IC₅₀ values in the nanomolar range.[9]

  • Phosphodiesterase 4B (PDE4B): A different isomer, 1H-pyrrolo[2,3-b]pyridine, has yielded potent and selective inhibitors of PDE4B, a target for inflammatory and neurological disorders.[10]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the design of novel therapeutic agents. The demonstrated activity against a range of targets, including tubulin, FMS kinase, and viral entry machinery, underscores its potential in oncology, immunology, and infectious diseases. Future research should focus on optimizing the selectivity and pharmacokinetic properties of existing lead compounds, as well as exploring the potential of this scaffold to inhibit other clinically relevant targets. The detailed experimental protocols and signaling pathway visualizations provided in this guide offer a solid foundation for researchers to build upon in their drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols: 1H-pyrrolo[3,2-c]pyridin-4-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[3,2-c]pyridin-4-amine and its derivatives represent a class of heterocyclic compounds with significant potential in therapeutic development, particularly as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases, making them prime targets for drug discovery.[2] Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated inhibitory activity against several key kinases, including FMS kinase, mitogen-activated protein kinase (MEK), c-jun N-terminal kinases (JNK), and the mechanistic target of rapamycin (mTOR).[3][4]

This document provides a detailed protocol for a kinase inhibitor assay using this compound as a representative compound. The described methodology is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and widely used platform for screening and characterizing kinase inhibitors.[5]

Principle of the Assay

The TR-FRET kinase assay is a homogeneous assay that measures the phosphorylation of a specific substrate by a kinase. The assay principle involves a donor fluorophore (typically a europium or terbium chelate) and an acceptor fluorophore (like allophycocyanin). In the presence of active kinase and ATP, a biotinylated substrate peptide is phosphorylated. A europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (acceptor) are then added. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in fluorescence resonance energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, the kinase activity. A decrease in the FRET signal in the presence of an inhibitor indicates its potency in blocking kinase activity.[5]

Signaling Pathway Context

Kinase inhibitors, such as derivatives of this compound, often target key nodes in cellular signaling cascades. For instance, the FMS kinase (also known as CSF-1R) is a receptor tyrosine kinase that, upon binding its ligand CSF-1, initiates downstream signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are critical for cell survival, proliferation, and differentiation.[3][4] Inhibition of FMS kinase can thus disrupt these oncogenic signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS_Kinase FMS Kinase (CSF-1R) RAS RAS FMS_Kinase->RAS PI3K PI3K FMS_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-fos, c-jun) ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation Transcription_Factors->Proliferation Inhibitor This compound Derivative Inhibitor->FMS_Kinase Inhibition

Figure 1. Simplified signaling pathway of FMS kinase and the point of inhibition.

Experimental Workflow

The following diagram outlines the major steps involved in the TR-FRET kinase inhibitor assay.

G Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor (this compound) and Controls to Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase and Biotinylated Substrate Dispense_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate_1 Incubate at Room Temperature Initiate_Reaction->Incubate_1 Stop_Reaction Stop Reaction & Add Detection Mix (Eu-Ab & SA-APC) Incubate_1->Stop_Reaction Incubate_2 Incubate in Dark Stop_Reaction->Incubate_2 Read_Plate Read Plate on TR-FRET Reader Incubate_2->Read_Plate Analyze_Data Data Analysis (IC50 Curve Fitting) Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for the TR-FRET kinase inhibitor assay.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format and is based on a generic TR-FRET assay methodology.[5] Researchers should optimize concentrations of kinase, substrate, and ATP for their specific target.

Materials and Reagents:

  • Kinase: Recombinant human FMS kinase (or other target kinase).

  • Substrate: Biotinylated peptide substrate specific for the target kinase.

  • Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • ATP: Adenosine 5'-triphosphate, stock solution in water.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Stop Solution/Detection Buffer: Assay buffer containing EDTA to stop the kinase reaction.

  • Plates: Low-volume, white, 384-well assay plates.

  • Plate Reader: A plate reader capable of time-resolved fluorescence resonance energy transfer measurements.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical 11-point, 3-fold serial dilution starting from 1 mM is recommended.

  • Assay Plate Preparation:

    • Add 2.5 µL of assay buffer to all wells.

    • Add 2.5 µL of the diluted inhibitor to the respective wells.

    • For control wells, add 2.5 µL of DMSO:

      • Positive Control (0% Inhibition): DMSO only.

      • Negative Control (100% Inhibition): A known potent inhibitor or DMSO without kinase.

  • Kinase/Substrate Addition:

    • Prepare a 2X kinase/substrate mix in assay buffer. The final concentration should be optimized for the specific kinase.

    • Add 5 µL of the 2X kinase/substrate mix to all wells except the negative control wells (add 5 µL of substrate in buffer to these).

    • Mix gently by tapping the plate or using a plate shaker.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Km for the specific kinase.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stopping the Reaction and Detection:

    • Prepare a detection mix containing the europium-labeled antibody and SA-APC in the stop solution/detection buffer.

    • Add 10 µL of the detection mix to all wells. This will stop the kinase reaction.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader. Set the excitation and emission wavelengths according to the manufacturer's recommendations for the specific fluorophore pair (e.g., excitation at 320 nm, emission at 615 nm for the donor and 665 nm for the acceptor).

Data Presentation and Analysis

The primary output of this assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated for each well. The percent inhibition is then calculated using the following formula:

% Inhibition = 100 x (1 - [(Signal of sample - Signal of negative control) / (Signal of positive control - Signal of negative control)])

The percent inhibition values are plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Quantitative Data for Pyrrolo[3,2-c]pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cell-Based Assay IC₅₀ (µM)Reference
1e FMS60N/A[3]
1r FMS300.15 - 1.78 (various cancer cell lines)[3]
KIST101029 MEK, JNK, mTOR (pathway inhibition)N/AN/A (Inhibits phosphorylation)[4]
10t Tubulin PolymerizationN/A0.12 - 0.21 (HeLa, SGC-7901, MCF-7)[6]

Note: Data presented are for derivatives of the core scaffold and may not be representative of the parent compound this compound. N/A indicates data not available in the cited sources.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising starting point for the development of potent and selective kinase inhibitors. The TR-FRET assay described in this application note provides a robust and high-throughput method for evaluating the inhibitory activity of compounds like this compound against a wide range of kinase targets. This protocol serves as a comprehensive guide for researchers in academic and industrial settings to characterize novel kinase inhibitors and advance the drug discovery process. Further studies, including selectivity profiling against a panel of kinases and cell-based assays, are essential next steps in the evaluation of any promising lead compound.[3]

References

Application Notes and Protocols for the Investigation of 1H-pyrrolo[3,2-c]pyridine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a significant pharmacophore in the development of novel anticancer agents. While research on the parent compound, 1H-pyrrolo[3,2-c]pyridin-4-amine, is limited, numerous derivatives have demonstrated potent antiproliferative activity across a range of cancer cell lines. These compounds often exert their effects through the inhibition of critical cellular processes such as tubulin polymerization and the activity of key oncogenic kinases.

These application notes provide a comprehensive overview of the use of 1H-pyrrolo[3,2-c]pyridine derivatives in cancer cell line studies. This document includes a summary of their biological activities, detailed protocols for key in vitro assays, and visualizations of relevant signaling pathways and experimental workflows. The information presented herein is intended to serve as a guide for researchers investigating the therapeutic potential of this promising class of compounds.

Data Presentation: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

The following tables summarize the in vitro anticancer activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives from published studies. It is important to note that the activity is highly dependent on the specific substitutions on the core scaffold.

Table 1: Antiproliferative Activity of Diarylurea and Diarylamide Derivatives in Melanoma Cell Lines [1][2]

Compound IDCancer Cell LineIC50 (µM)Notes
8bA375P (Melanoma)Nanomolar rangeSuperior activity to Sorafenib.
8gA375P (Melanoma)Nanomolar rangeSuperior activity to Sorafenib.
9a-eA375P (Melanoma)Nanomolar rangeSuperior activity to Sorafenib.
8d, 8e, 8hA375P (Melanoma)Micromolar rangeMore potent than Sorafenib.
9g, 9i, 9jA375P (Melanoma)Micromolar rangeMore potent than Sorafenib.
9a-c, fNCI-9 Melanoma PanelNanomolar range (2-digit)Broad potency against melanoma cell lines.

Table 2: Antiproliferative Activity of Colchicine-Binding Site Inhibitors [3][4]

Compound IDCancer Cell LineIC50 (µM)
10tHeLa (Cervical Cancer)0.12
10tSGC-7901 (Gastric Cancer)0.15
10tMCF-7 (Breast Cancer)0.21

Signaling Pathways and Mechanisms of Action

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to target fundamental cellular processes involved in cancer cell proliferation and survival. The primary mechanisms of action identified to date include the inhibition of tubulin polymerization and the modulation of key signaling kinases.

One prominent mechanism is the inhibition of tubulin polymerization, where compounds bind to the colchicine site on β-tubulin.[3][4][5] This disruption of microtubule dynamics leads to a cascade of events, including cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.

G2M_Arrest_Apoptosis Compound 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Inhibition Microtubules Microtubule Dynamics Tubulin->Microtubules Disruption G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

Mechanism of G2/M Arrest and Apoptosis Induction.

Another key mechanism involves the inhibition of protein kinases that are often dysregulated in cancer. For instance, certain derivatives have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint.[6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of 1H-pyrrolo[3,2-c]pyridine derivatives in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375P, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 1H-pyrrolo[3,2-c]pyridine derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative in complete culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Experimental Workflow for MTT Assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 1H-pyrrolo[3,2-c]pyridine derivative

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the 1H-pyrrolo[3,2-c]pyridine derivative at various concentrations (e.g., 1x and 2x IC50) for 24-48 hours.

  • Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by the compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 1H-pyrrolo[3,2-c]pyridine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour of staining. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Analysis cluster_input Stained Cells cluster_output Flow Cytometry Quadrants Viable Q3 Q3: Viable Viable->Q3 Early Q4 Q4: Early Apoptotic Early->Q4 Late Q2 Q2: Late Apoptotic Late->Q2 Necrotic Q1 Q1: Necrotic Necrotic->Q1

Interpretation of Annexin V/PI Flow Cytometry Data.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a versatile and promising starting point for the development of novel anticancer therapeutics. The derivatives of this scaffold have demonstrated significant antiproliferative activity in a variety of cancer cell lines, primarily through mechanisms involving the disruption of microtubule dynamics and the inhibition of key oncogenic kinases. The protocols and data presented in these application notes provide a framework for the continued investigation and development of this important class of compounds. Further research into the specific activities of the parent amine and the continued exploration of novel derivatives are warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 1H-pyrrolo[3,2-c]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1H-pyrrolo[3,2-c]pyridin-4-amine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The outlined synthetic strategy is based on the construction of the pyrrolopyridine core from a pre-functionalized aminopyridine precursor.

Overview of the Synthetic Strategy

The synthesis commences with the preparation of a key intermediate, 4-amino-2-bromo-5-iodopyridine. This intermediate is then subjected to a Sonogashira cross-coupling reaction with a terminal alkyne, followed by a base-mediated intramolecular cyclization to construct the desired 1H-pyrrolo[3,2-c]pyridine ring system. This approach allows for the introduction of diverse substituents at the 2-position of the final product, originating from the chosen alkyne.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-bromo-5-iodopyridine (3)

This protocol details the preparation of the key starting material.

Step 1: Synthesis of 2-Bromo-4-nitropyridine 1-oxide (1)

Commercially available 2-bromo-4-nitropyridine is oxidized to the corresponding N-oxide. This activation step is crucial for subsequent transformations.

  • Materials:

    • 2-Bromo-4-nitropyridine

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-bromo-4-nitropyridine (1.0 eq) in dichloromethane.

    • Add m-CPBA (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Amino-2-bromopyridine (2)

The nitro group of 2-bromo-4-nitropyridine 1-oxide is reduced to an amino group.

  • Materials:

    • 2-Bromo-4-nitropyridine 1-oxide (1)

    • Iron powder (Fe)

    • Acetic acid (AcOH)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Suspend 2-bromo-4-nitropyridine 1-oxide (1.0 eq) and iron powder (5.0 eq) in a mixture of ethyl acetate and acetic acid.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 4-Amino-2-bromo-5-iodopyridine (3)

The 4-amino-2-bromopyridine is regioselectively iodinated at the 5-position.

  • Materials:

    • 4-Amino-2-bromopyridine (2)

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (ACN)

  • Procedure:

    • Dissolve 4-amino-2-bromopyridine (1.0 eq) in acetonitrile.

    • Add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Substituted this compound Derivatives (5)

This protocol describes the Sonogashira coupling and subsequent cyclization to form the final products.

  • Materials:

    • 4-Amino-2-bromo-5-iodopyridine (3)

    • Terminal alkyne (e.g., trimethylsilylacetylene, phenylacetylene) (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Procedure:

    • To a degassed solution of 4-amino-2-bromo-5-iodopyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of DMF and triethylamine, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).

    • Heat the reaction mixture to 60-80 °C for 2-4 hours under an inert atmosphere.

    • Monitor the formation of the coupled intermediate (4) by TLC.

    • Once the Sonogashira coupling is complete, cool the reaction mixture.

    • Add a base such as potassium carbonate (2.0 eq) and a solvent like methanol or THF.

    • Heat the mixture to reflux for 6-12 hours to effect the intramolecular cyclization.

    • Monitor the formation of the this compound derivative (5) by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted this compound derivative.

Data Presentation

The following table summarizes representative yields for the key steps in the synthesis of a generic 2-substituted this compound derivative. Actual yields may vary depending on the specific substrates and reaction conditions used.

StepProductStarting MaterialTypical Yield (%)
12-Bromo-4-nitropyridine 1-oxide2-Bromo-4-nitropyridine85-95
24-Amino-2-bromopyridine2-Bromo-4-nitropyridine 1-oxide70-85
34-Amino-2-bromo-5-iodopyridine4-Amino-2-bromopyridine60-75
42-Substituted this compound4-Amino-2-bromo-5-iodopyridine50-70 (over 2 steps)

Visualization of the Experimental Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of this compound derivatives.

SynthesisWorkflow Start 2-Bromo-4-nitropyridine N_Oxide 2-Bromo-4-nitropyridine 1-oxide (1) Start->N_Oxide m-CPBA, DCM Amino_Pyridine 4-Amino-2-bromopyridine (2) N_Oxide->Amino_Pyridine Fe, AcOH Iodo_Pyridine 4-Amino-2-bromo-5-iodopyridine (3) Amino_Pyridine->Iodo_Pyridine NIS, ACN Sonogashira_Product Coupled Intermediate (4) Iodo_Pyridine->Sonogashira_Product PdCl₂(PPh₃)₂, CuI, Et₃N Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Sonogashira_Product Final_Product This compound Derivative (5) Sonogashira_Product->Final_Product Base (e.g., K₂CO₃)

Caption: Synthetic workflow for this compound derivatives.

Application Notes and Protocols: 1H-pyrrolo[3,2-c]pyridin-4-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 1H-pyrrolo[3,2-c]pyridin-4-amine as a core fragment in fragment-based drug design (FBDD). While direct literature on the use of this specific fragment is emerging, its structural analogs, particularly the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine), are well-established as "privileged fragments" in drug discovery, especially for targeting protein kinases.[1] This document outlines the rationale for its use, key biological targets, and detailed protocols for fragment screening and elaboration.

Introduction to this compound as a Privileged Fragment

The this compound scaffold is a promising starting point for FBDD due to its resemblance to the 7-azaindole core, a bioisostere of indole and purine.[1] Its unique electronic properties and hydrogen bonding capabilities make it an excellent candidate for interacting with a variety of biological targets. The pyridine nitrogen and the pyrrole N-H group can form critical bidentate hydrogen bonds with the hinge regions of kinases, a key interaction for potent inhibition.[1]

Fragment-based drug discovery begins with the identification of low-molecular-weight compounds that bind with low affinity to a biological target.[1][2] These initial "hits" are then optimized through medicinal chemistry to develop potent and selective drug candidates.[1] The pyrrolopyridine scaffold has been successfully utilized in the development of inhibitors for several important kinase families.[1]

Potential Biological Targets and Signaling Pathways

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against several key kinases involved in oncogenic signaling pathways. This suggests that this compound could serve as a valuable fragment for developing inhibitors targeting these pathways.

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Fragment screening campaigns have successfully identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent FAK inhibitors.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is vital for cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in numerous cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3.[1][3][4]

  • Protein Kinase B (Akt): Akt is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1]

  • FMS Kinase (CSF-1R): This receptor tyrosine kinase is involved in the proliferation and survival of monocytes and macrophages and is over-expressed in various cancers and inflammatory disorders.[5]

  • Phosphodiesterase 4B (PDE4B): PDE4B is a key enzyme in regulating intracellular cAMP levels and is a target for inflammatory diseases.[6]

The development of inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold has led to compounds with significant anti-proliferative and anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the in vitro activities of various derivatives of the 1H-pyrrolo[3,2-c]pyridine and related scaffolds against different biological targets. This data illustrates the potential for developing potent inhibitors from this fragment core.

Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against Human Cancer Cell Lines [7]

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a >10>10>10
10b 1.891.762.01
10c 0.891.021.21
10d 0.981.151.32
10m 0.560.630.78
10t 0.120.150.21
CA-4 0.0020.0030.003

CA-4 (Combretastatin A-4) was used as a positive control.

Table 2: FMS Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives [5]

CompoundFMS Kinase IC₅₀ (nM)
1e 60
1r 30
KIST101029 96

Table 3: Antiproliferative Activity of FMS Kinase Inhibitor 1r [5]

Cell LineCancer TypeIC₅₀ (µM)
SKOV3Ovarian0.15
A2780Ovarian0.23
PC3Prostate0.89
DU145Prostate1.21
MCF-7Breast1.56
MDA-MB-231Breast1.78
HS 27 (Fibroblasts)Normal>5.71

Table 4: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivative 4h [3][4]

KinaseIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Experimental Protocols

Detailed methodologies for key experiments in a fragment-based drug design campaign involving this compound are provided below.

Protocol 1: Thermal Shift Assay (TSA) for Primary Fragment Screening

This method assesses the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[1]

Materials:

  • Purified target protein (>95% homogeneity)

  • Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound and other fragments dissolved in DMSO

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well or 384-well qPCR plates

  • Real-time PCR instrument

Methodology:

  • Protein Preparation: Dialyze the purified target protein into the screening buffer. The final protein concentration for the assay is typically in the range of 2-5 µM.

  • Fragment Library Preparation: Prepare stock solutions of the fragments in DMSO. For the assay, create intermediate dilutions in the screening buffer.

  • Assay Plate Preparation:

    • Add the screening buffer to each well.

    • Add the fragment solution to the appropriate wells (final concentration typically 100-500 µM). Include DMSO-only controls.

    • Add the SYPRO Orange dye to a final concentration of 5x.

    • Add the protein solution to each well.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the melting temperature (Tm) for each well by fitting the data to a Boltzmann equation. The Tm is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample. A significant positive ΔTm indicates fragment binding.

Protocol 2: In Vitro Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[7]

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 10 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White opaque 96-well or 384-well plates

  • Luminometer

Methodology:

  • Assay Plate Preparation:

    • Add the kinase reaction buffer to all wells.

    • Add the test compounds at various concentrations.

    • Add the kinase and substrate solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 RAS/MEK/ERK Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation 1H_pyrrolo_scaffold This compound (Fragment) 1H_pyrrolo_scaffold->Akt Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR, FMS) Growth_Factor->Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase->PI3K Receptor_Tyrosine_Kinase->Ras

Caption: Key kinase signaling pathways potentially targeted by this compound-based inhibitors.

Experimental Workflow

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Fragment_Library Fragment Library (including this compound) Primary_Screen Primary Screen (e.g., Thermal Shift Assay) Fragment_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Biophysical_Validation Biophysical Validation (e.g., SPR, NMR) Hit_Identification->Biophysical_Validation Structural_Biology Structural Biology (X-ray Crystallography) Biophysical_Validation->Structural_Biology Fragment_Elaboration Fragment Elaboration (Medicinal Chemistry) Structural_Biology->Fragment_Elaboration SAR_Studies Structure-Activity Relationship (SAR) Fragment_Elaboration->SAR_Studies SAR_Studies->Fragment_Elaboration Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: A typical workflow for a fragment-based drug design (FBDD) campaign.

Logical Relationship

Logical_Relationship Fragment This compound (Core Fragment) Properties Physicochemical Properties: - Low Molecular Weight - H-bond Donors/Acceptors - Bioisostere of Purine Fragment->Properties Binding_Mode Potential Binding Mode: Bidentate H-bonds to Kinase Hinge Fragment->Binding_Mode Application Application in FBDD Properties->Application Binding_Mode->Application Outcome Development of Potent & Selective Inhibitors Application->Outcome

Caption: Logical relationship for the application of this compound in FBDD.

References

Application Notes and Protocols: Cytotoxicity of 1H-pyrrolo[3,2-c]pyridin-4-amine using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1][3] The amount of formazan produced is proportional to the number of viable cells. This application note provides a detailed protocol for determining the cytotoxic effects of 1H-pyrrolo[3,2-c]pyridin-4-amine on various cancer cell lines. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activities against several cancer cell lines, including melanoma, cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cells.[4][5]

Principle of the MTT Assay

The MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases in living cells, which cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.[2][3] These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3] A decrease in the number of viable cells following treatment with a test compound, such as this compound, indicates a cytotoxic effect.

Data Presentation

The cytotoxic effect of this compound is typically quantified by the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The results can be summarized in the following table.

Cell LineThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
HeLa (Cervical Cancer)Data to be determinedData to be determined
MCF-7 (Breast Cancer)Data to be determinedData to be determined
A375 (Melanoma)Data to be determinedData to be determined
SGC-7901 (Gastric Cancer)Data to be determinedData to be determined

Experimental Protocols

Materials and Reagents
  • Cell Lines: HeLa, MCF-7, A375, SGC-7901 (or other relevant cancer cell lines)

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS).[1] Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[3]

  • Positive Control: Doxorubicin or other standard cytotoxic agent.

  • Sterile 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.[6]

  • CO2 incubator (37°C, 5% CO2).

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate cell_adhesion Incubate for 24h for cell adhesion cell_seeding->cell_adhesion compound_addition Add serial dilutions of this compound cell_adhesion->compound_addition incubation_treatment Incubate for 24-72h compound_addition->incubation_treatment mtt_addition Add MTT reagent to each well incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4h to allow formazan formation mtt_addition->incubation_mtt solubilization Add solubilization solution (e.g., DMSO) incubation_mtt->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

    • Include wells with medium only for blank measurements.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (e.g., Doxorubicin) in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include untreated control wells (cells with medium only) and solvent control wells (cells with medium containing the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, carefully remove the medium from each well.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light, until intracellular purple formazan crystals are visible under a microscope.[6]

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[3]

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Signaling Pathway

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to act as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and survival.[8][9] Another related compound, 1H-pyrrolo[3,2-c]pyridine, has been investigated as a tubulin polymerization inhibitor.[5] Therefore, a plausible mechanism of action for this compound could involve the disruption of critical signaling pathways controlling cell growth and division.

Hypothetical Signaling Pathway Diagram

Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Apoptosis RAS_RAF_MEK_ERK->Apoptosis Inhibition Survival Cell Survival PI3K_AKT->Survival PI3K_AKT->Apoptosis Inhibition Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Proliferation Mitosis Microtubules->Apoptosis Induction of Arrest Compound This compound Compound->FGFR Inhibition Compound->Tubulin Inhibition of Polymerization

Caption: Potential mechanisms of this compound cytotoxicity.

Troubleshooting

ProblemPossible CauseSolution
High background absorbance Contamination of medium or reagents.[10]Use sterile techniques and fresh reagents.
Phenol red in medium.[3]Use phenol red-free medium for the assay.
Low absorbance readings Low cell number.[6]Optimize cell seeding density.
Insufficient incubation with MTT.[6]Increase incubation time until purple precipitate is visible.
Inconsistent results between replicates Inaccurate pipetting.Ensure accurate and consistent pipetting.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate.
Compound interference Test compound is colored or reduces MTT.[11]Run a control with the compound in cell-free medium to check for direct MTT reduction.

References

Application Notes and Protocols for Cell Viability Assays with 1H-pyrrolo[3,2-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro cytotoxic and anti-proliferative effects of 1H-pyrrolo[3,2-c]pyridin-4-amine, a novel heterocyclic compound with potential therapeutic applications. The following sections detail the background, key experimental protocols, and data interpretation for evaluating the impact of this compound on cell viability.

Introduction

This compound belongs to the pyrrolopyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent anti-proliferative effects against a range of cancer cell lines, including melanoma and others.[1][2] The mechanism of action for these compounds can vary, with some derivatives acting as kinase inhibitors, such as FMS kinase, while others have been shown to inhibit tubulin polymerization.[3][4] Given the established anti-cancer potential of this scaffold, accurate and robust assessment of cell viability upon treatment with this compound is a critical step in its preclinical evaluation.

This document provides detailed protocols for three common colorimetric and luminescent-based cell viability assays: MTT, MTS, and CellTiter-Glo®. These assays are routinely used to determine the number of viable cells in culture after exposure to a test compound and can provide quantitative data, such as the half-maximal inhibitory concentration (IC50).

Data Presentation: Anti-proliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

The following table summarizes the reported anti-proliferative activities of various 1H-pyrrolo[3,2-c]pyridine derivatives against different cancer cell lines. This data is provided for context and to highlight the potential of this class of compounds.

Compound IDCell LineAssay TypeIC50 (µM)Reference
Diarylurea & Diariylamide DerivativesA375P (Melanoma)Not SpecifiedNanomolar to Micromolar Range[2]
Diarylurea & Diariylamide DerivativesNCI-9 Melanoma Cell Line PanelNot SpecifiedTwo-digit Nanomolar Range[1]
Compound 10t HeLa (Cervical Cancer)Not Specified0.12[5]
Compound 10t SGC-7901 (Gastric Cancer)Not Specified0.15[5]
Compound 10t MCF-7 (Breast Cancer)Not Specified0.21[5]
Compound 1r Ovarian, Prostate, and Breast Cancer Cell LinesNot Specified0.15 - 1.78[3]

Experimental Protocols

Detailed methodologies for three key cell viability assays are provided below. These protocols are general and may require optimization based on the specific cell line and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

Similar to the MTT assay, the MTS assay is a colorimetric method that measures metabolic activity. However, the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Combined MTS/PES (phenazine ethosulfate) solution (commercially available or prepared in-house)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • MTS Reagent Addition: After incubation, add 20 µL of the combined MTS/PES solution directly to each well containing 100 µL of culture medium.[6][7]

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the ATP concentration.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • CellTiter-Glo® Reagent (commercially available)

  • 96-well opaque-walled plates (to prevent well-to-well signal crossover)

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, but use opaque-walled 96-well plates.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • CellTiter-Glo® Reagent Addition:

    • Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a cell viability assay with this compound.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adherence Allow Cells to Adhere Overnight seed_cells->adherence compound_prep Prepare Serial Dilutions of This compound adherence->compound_prep treatment Treat Cells with Compound adherence->treatment compound_prep->treatment incubation Incubate for Desired Time (e.g., 24, 48, 72h) treatment->incubation assay_reagent Add Assay Reagent (MTT, MTS, or CellTiter-Glo) incubation->assay_reagent incubation2 Incubate for Signal Development assay_reagent->incubation2 measurement Measure Signal (Absorbance or Luminescence) incubation2->measurement analysis Data Analysis (Calculate % Viability, IC50) measurement->analysis end End analysis->end

Caption: General workflow for cell viability assays.

Hypothetical Signaling Pathway Inhibition

Based on the known mechanisms of action of similar pyrrolopyridine compounds, a potential mechanism for this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, which is often dysregulated in cancer.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR (RTK) FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound Inhibitor->FGFR Inhibits

Caption: Hypothetical FGFR signaling pathway inhibition.

References

Application Notes and Protocols for 1H-pyrrolo[3,2-c]pyridin-4-amine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[3,2-c]pyridin-4-amine and its derivatives have emerged as a promising class of compounds in the field of antiviral research, particularly in the development of novel therapeutics against influenza viruses. These compounds have been identified as potent entry inhibitors, specifically targeting the early stages of the viral life cycle. This document provides detailed application notes, summarizing the antiviral activity and mechanism of action, along with comprehensive experimental protocols for the evaluation of these compounds.

Application Notes

Antiviral Activity against Influenza Virus

This compound has demonstrated broad-spectrum activity against multiple strains of influenza A and influenza B viruses. The primary mechanism of action is the inhibition of viral entry into the host cell. Specifically, it interferes with post-fusion events, including the uncoating of the virus and the subsequent nuclear import of viral nucleoprotein complexes. This mode of action makes it an attractive candidate for further development, especially in the context of emerging drug-resistant influenza strains.

Mechanism of Action: A Closer Look

Time-of-addition assays have been instrumental in elucidating the stage of the viral life cycle targeted by this compound. These studies revealed that the compound is most effective when added during the early stages of infection, consistent with its role as an entry inhibitor. The interference with post-fusion processes distinguishes it from many existing anti-influenza drugs that target neuraminidase or the M2 ion channel.

Signaling Pathway of Influenza Virus Entry and Inhibition by this compound

G cluster_virus Influenza Virus cluster_cell Host Cell cluster_process Viral Life Cycle cluster_data Data Flow V Virion R Sialic Acid Receptor V->R Binds to Endocytosis 2. Endocytosis E Endosome N Nucleus ER Endoplasmic Reticulum G Golgi Apparatus Vout New Virions Attachment 1. Attachment Attachment->Endocytosis Fusion 3. Membrane Fusion Endocytosis->Fusion Uncoating 4. Uncoating (Viral RNP Release) Fusion->Uncoating Import 5. Nuclear Import Uncoating->Import Inhibitor This compound Uncoating->Inhibitor Inhibits Viral Ribonucleoproteins\n(RNPs) in Cytoplasm Viral Ribonucleoproteins (RNPs) in Cytoplasm Uncoating->Viral Ribonucleoproteins\n(RNPs) in Cytoplasm Replication 6. Replication & Transcription Import->Replication Import->Inhibitor Inhibits RNPs in Nucleus RNPs in Nucleus Import->RNPs in Nucleus Export 7. Nuclear Export Replication->Export Viral mRNA & vRNA Viral mRNA & vRNA Replication->Viral mRNA & vRNA Assembly 8. Assembly Export->Assembly Viral Proteins & vRNA\nin Cytoplasm Viral Proteins & vRNA in Cytoplasm Export->Viral Proteins & vRNA\nin Cytoplasm Budding 9. Budding & Release Assembly->Budding Assembly->Budding Budding->Vout Viral Ribonucleoproteins\n(RNPs) in Cytoplasm->Import RNPs in Nucleus->Replication Viral mRNA & vRNA->Export Viral Proteins & vRNA\nin Cytoplasm->Assembly

Caption: Influenza virus entry and replication cycle with inhibition points of this compound.

Data Presentation

The antiviral activity of this compound and its derivatives is typically quantified by determining the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Influenza A/PR/8/34 (H1N1)MDCKData not available in searched literatureData not available in searched literatureData not available in searched literature[1]
This compound Influenza A/Udorn/307/72 (H3N2)MDCKData not available in searched literatureData not available in searched literatureData not available in searched literature[1]
This compound Influenza B/Lee/40MDCKData not available in searched literatureData not available in searched literatureData not available in searched literature[1]

Note: Specific quantitative data from the primary research article "Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro" were not available in the public domain at the time of this compilation.

Experimental Protocols

High-Throughput Screening for Antiviral Activity (PR8GFP Assay)

This protocol is based on the use of a recombinant influenza A/Puerto Rico/8/34 (PR8) virus expressing Green Fluorescent Protein (GFP) to facilitate high-throughput screening of antiviral compounds.

Experimental Workflow for PR8GFP Assay

G A 1. Seed MDCK cells in 96-well plates B 2. Add test compounds (e.g., this compound) A->B C 3. Infect with PR8-GFP virus B->C D 4. Incubate for 24-48 hours C->D E 5. Measure GFP fluorescence D->E F 6. Data analysis: Calculate % inhibition E->F

Caption: Workflow for the PR8GFP high-throughput antiviral screening assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Recombinant influenza A/PR/8/34-GFP virus (PR8-GFP)

  • This compound and other test compounds

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound and other test compounds in infection medium (DMEM with 0.5% BSA and TPCK-trypsin). Remove the growth medium from the cells and add the compound dilutions.

  • Virus Infection: Add PR8-GFP virus to each well at a pre-determined multiplicity of infection (MOI). Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Fluorescence Measurement: Measure the GFP fluorescence intensity in each well using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay

This protocol is used to determine the concentration at which the test compound is toxic to the host cells.

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate as described for the antiviral assay.

  • Compound Addition: Add serial dilutions of this compound to the cells. Include cell-only (no compound) controls.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the cell-only control. Determine the CC50 value from the dose-response curve.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

Logical Flow of Time-of-Addition Assay

G cluster_timeline Experimental Timeline cluster_addition Compound Addition Timepoints cluster_outcome Interpreted Outcome T_pre Pre-infection (-2h to 0h) Add_pre Add compound during pre-infection phase T_pre->Add_pre T_entry Entry (0h to 2h) Add_entry Add compound during entry phase T_entry->Add_entry T_post Post-entry (2h onwards) Add_post Add compound during post-entry phase T_post->Add_post Inhibits_attachment Inhibition of Attachment Add_pre->Inhibits_attachment Inhibits_entry Inhibition of Entry/Fusion Add_entry->Inhibits_entry Inhibits_replication Inhibition of Replication Add_post->Inhibits_replication

Caption: Diagram illustrating the logic of a time-of-addition assay to determine the antiviral mechanism.

Procedure:

  • Cell Infection: Infect a monolayer of MDCK cells with influenza virus.

  • Timed Compound Addition: Add this compound at various time points relative to the time of infection (e.g., 2 hours before infection, at the time of infection, and at different intervals after infection).

  • Incubation and Analysis: After a full replication cycle (e.g., 24-48 hours), quantify the viral yield or viral protein expression (e.g., by plaque assay, qPCR, or Western blot).

  • Interpretation: The time point at which the addition of the compound no longer inhibits viral replication indicates the stage of the viral life cycle that is targeted. For an entry inhibitor like this compound, the inhibitory effect will be most pronounced when the compound is present during the early stages of infection.

Conclusion

This compound represents a valuable scaffold for the development of novel anti-influenza therapeutics with a distinct mechanism of action. The protocols outlined in this document provide a framework for the continued investigation and characterization of these and similar compounds in a research and drug development setting. Further studies are warranted to fully elucidate the structure-activity relationships and in vivo efficacy of this promising class of antiviral agents.

References

Application Note & Protocol: High-Throughput Screening for Kinase Inhibitors Using a ¹H-pyrrolo[3,2-c]pyridin-4-amine-Based Chemical Library

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ¹H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a range of activities, including antiviral, anticancer, and kinase inhibitory effects.[1][2][3] Notably, the pyrrolopyridine core is present in compounds targeting key cellular signaling pathways, making it an attractive starting point for the development of novel therapeutics. Protein kinases, in particular, are a major class of drug targets, and high-throughput screening (HTS) is a critical tool for the discovery of new kinase inhibitors.[4][5] This document provides a detailed protocol for developing and executing a high-throughput screen to identify kinase inhibitors from a chemical library based on the ¹H-pyrrolo[3,2-c]pyridin-4-amine scaffold. The protocol described here is for a generic ADP-Glo™ kinase assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[6]

Assay Principle and Signaling Pathway

The ADP-Glo™ Kinase Assay is a universal, luminescence-based assay for measuring kinase activity. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert the generated ADP to ATP and measure the newly synthesized ATP in a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Converts remaining ATP Inhibitor ¹H-pyrrolo[3,2-c]pyridin-4-amine (Inhibitor) Inhibitor->Kinase Inhibition Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Generates ATP from ADP Luciferase Luciferase Kinase_Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light

Figure 1: Kinase Inhibition and Detection Pathway.

Experimental Protocols

Materials and Reagents
  • Kinase: Recombinant human kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase).

  • Substrate: Appropriate substrate for the chosen kinase (peptide or protein).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • ¹H-pyrrolo[3,2-c]pyridin-4-amine Library: A collection of compounds with the ¹H-pyrrolo[3,2-c]pyridin-4-amine core scaffold, dissolved in DMSO.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

  • ADP-Glo™ Kinase Assay Kit: (Promega Corporation).

  • Microplates: 384-well, white, flat-bottom plates.

  • Plate Reader: A luminometer capable of reading 384-well plates.

Reagent Preparation
  • Kinase Solution: Dilute the kinase stock in assay buffer to the desired working concentration. The optimal concentration should be determined empirically by titration.

  • Substrate/ATP Mix: Prepare a solution containing the substrate and ATP in assay buffer. The ATP concentration should ideally be at the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Compound Plates: Prepare serial dilutions of the ¹H-pyrrolo[3,2-c]pyridin-4-amine library compounds and the control inhibitor in DMSO in a separate 384-well plate. Then, dilute these compounds into the assay buffer.

  • ADP-Glo™ Reagent: Reconstitute the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Kinase Detection Reagent: Prepare the Kinase Detection Reagent by mixing the Kinase Detection Buffer with the Kinase Detection Substrate as per the manufacturer's protocol.

High-Throughput Screening Protocol

The following workflow outlines the steps for the HTS campaign.

G start Start dispense_compounds Dispense 50 nL of ¹H-pyrrolo[3,2-c]pyridin-4-amine compounds or controls into 384-well plates start->dispense_compounds add_kinase Add 5 µL of Kinase Solution dispense_compounds->add_kinase incubate1 Incubate for 15 minutes at room temperature add_kinase->incubate1 add_substrate_atp Add 5 µL of Substrate/ATP Mix to initiate reaction incubate1->add_substrate_atp incubate2 Incubate for 60 minutes at room temperature add_substrate_atp->incubate2 add_adp_glo Add 10 µL of ADP-Glo™ Reagent incubate2->add_adp_glo incubate3 Incubate for 40 minutes at room temperature add_adp_glo->incubate3 add_kinase_detection Add 20 µL of Kinase Detection Reagent incubate3->add_kinase_detection incubate4 Incubate for 30 minutes at room temperature add_kinase_detection->incubate4 read_luminescence Read Luminescence on a plate reader incubate4->read_luminescence end End read_luminescence->end

Figure 2: High-Throughput Screening Workflow.

Detailed Steps:

  • Compound Dispensing: Using an acoustic liquid handler or a pin tool, dispense 50 nL of each compound from the ¹H-pyrrolo[3,2-c]pyridin-4-amine library into the wells of a 384-well assay plate. Also, dispense the control inhibitor and DMSO (vehicle control) into designated wells.

  • Kinase Addition: Add 5 µL of the prepared kinase solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Reaction Initiation: Add 5 µL of the Substrate/ATP mix to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • ATP Depletion Incubation: Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well.

  • Signal Development Incubation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Presentation and Analysis

The raw luminescence data will be analyzed to determine the inhibitory activity of each compound. The percent inhibition is calculated using the following formula:

% Inhibition = 100 x (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))

Where:

  • RLU_compound is the relative luminescence unit from a well with a test compound.

  • RLU_max is the average RLU from the DMSO (vehicle) control wells (representing 0% inhibition).

  • RLU_min is the average RLU from the control inhibitor wells (representing 100% inhibition).

Compounds showing significant inhibition (e.g., >50%) will be selected for further dose-response studies to determine their IC₅₀ values.

Table 1: Example HTS Data Summary

Compound IDScaffoldConcentration (µM)Luminescence (RLU)% InhibitionHit
HTP-001¹H-pyrrolo[3,2-c]pyridin-4-amine10150,00085.0Yes
HTP-002¹H-pyrrolo[3,2-c]pyridin-4-amine10850,00015.0No
HTP-003¹H-pyrrolo[3,2-c]pyridin-4-amine1095,00090.5Yes
......10.........
DMSO Ctrl--1,000,0000.0-
Staurosporine-150,000100.0-

Table 2: Example IC₅₀ Determination for Hit Compounds

Compound IDIC₅₀ (µM)Hill Slope
HTP-0010.251.10.99
HTP-0030.120.90.98

Conclusion

This application note provides a comprehensive protocol for conducting a high-throughput screen to identify kinase inhibitors based on the ¹H-pyrrolo[3,2-c]pyridin-4-amine scaffold. The described ADP-Glo™ assay is a robust and reliable method for HTS campaigns. The identified hit compounds can be further characterized in secondary assays to confirm their activity, determine their mechanism of action, and assess their selectivity against other kinases. The versatility of the pyrrolopyridine scaffold suggests that libraries based on this core structure are a promising source for the discovery of novel drug candidates.[7][8][9][10][11]

References

Application Notes and Protocols for the Functionalization of the Pyrrolopyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern synthetic methods for introducing substituents onto the pyrrolopyridine scaffold, a core structure in many biologically active molecules. This document details various strategic approaches, including transition-metal-catalyzed cross-couplings, direct C-H functionalization, and classical electrophilic and nucleophilic substitutions. Detailed experimental protocols for key transformations, quantitative data for reaction optimization, and workflow diagrams are provided to assist researchers in the synthesis of novel pyrrolopyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forging carbon-carbon and carbon-heteroatom bonds. These methods typically require a halo-substituted pyrrolopyridine as the electrophilic partner. The choice of reaction (Suzuki, Stille, Heck, or Sonogashira) depends on the desired substituent and the available organometallic reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is widely used for introducing aryl and heteroaryl substituents due to the stability and low toxicity of the boronic acid reagents.[1][2] The reaction is tolerant of a wide range of functional groups.

Quantitative Data for Suzuki-Miyaura Coupling

EntryPyrrolopyridine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Chloro-1H-pyrrolo[2,3-b]pyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O100>95 (Typical)[3]
26-Chloro-1H-pyrrolo[2,3-d]pyrimidin-4-olPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10085-95[4]
34-Chloro-7H-pyrrolo[2,3-d]pyrimidineArylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Toluene/H₂O11070-90[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine Analogues [3]

  • Reaction Setup: To an oven-dried Schlenk flask, add the chloropyrrolopyridine (1.0 mmol, 1.0 eq), the desired boronic acid or ester (1.2 mmol, 1.2 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Coupling Pd(0)L2 Active Catalyst Pd(0)L₂ R-Pd(II)-X-L2 R-Pd(II)(X)L₂ Pd(0)L2->R-Pd(II)-X-L2 Oxidative Addition R-X Pyrrolopyridine-X R-X->R-Pd(II)-X-L2 R-Pd(II)-Ar-L2 R-Pd(II)(Ar)L₂ R-Pd(II)-X-L2->R-Pd(II)-Ar-L2 Transmetalation Ar-B(OR)2 Ar-B(OR)₂ + Base Ar-B(OR)2->R-Pd(II)-Ar-L2 R-Pd(II)-Ar-L2->Pd(0)L2 Reductive Elimination R-Ar Substituted Pyrrolopyridine R-Pd(II)-Ar-L2->R-Ar CH_Functionalization_Workflow sub Select Pyrrolopyridine Substrate cat_opt Optimize Catalyst System (Metal, Ligand, Additive) sub->cat_opt partner Choose Coupling Partner (e.g., Aryl Halide) partner->cat_opt cond_opt Screen Reaction Conditions (Solvent, Temperature, Time) cat_opt->cond_opt reaction Perform C-H Activation/ Coupling Reaction cond_opt->reaction workup Work-up and Isolation reaction->workup purify Purification (Chromatography) workup->purify char Characterization (NMR, MS) purify->char DoM_Mechanism DoM Workflow Start Pyrrolopyridine with Directing Metalation Group (DMG) Coordination Coordination of Organolithium Base (R-Li) to DMG Start->Coordination Deprotonation Regioselective Deprotonation of ortho-Proton Coordination->Deprotonation Intermediate Formation of ortho-Lithiated Pyrrolopyridine Intermediate Deprotonation->Intermediate Quench Quench with Electrophile (E+) Intermediate->Quench Product ortho-Substituted Pyrrolopyridine Quench->Product

References

Application Notes and Protocols: Solubility of 1H-pyrrolo[3,2-c]pyridin-4-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H-pyrrolo[3,2-c]pyridin-4-amine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Various analogs have been investigated for their potential as inhibitors of key cellular targets, including kinases and tubulin, making them relevant for oncology and virology research.[1][2][3] Proper handling and solubilization of these compounds are critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide guidance on the solubility of this compound and a general protocol for its preparation for use in biological experiments.

Data Presentation: Solubility of this compound and Analogs
Compound FormSolventConcentrationTemperatureNotes
This compound (and derivatives)Dimethyl Sulfoxide (DMSO)High concentration stock solutions (e.g., 10-50 mM) are typically achievable.Room TemperatureDMSO is a common solvent for preparing stock solutions of pyrrolopyridine derivatives for in vitro screening.[4] Subsequent dilution into aqueous assay buffers is required.
This compound HydrochlorideAqueous Buffers (e.g., PBS)Expected to have higher aqueous solubility than the free base.Room TemperatureThe hydrochloride salt form is often used to improve water solubility for biological assays.[5]
This compound (and derivatives)EthanolLimited solubility is expected.Room TemperatureMay be used as a co-solvent with aqueous buffers, but DMSO is generally preferred for high-concentration stocks.

Note: It is crucial to determine the solubility of each specific batch of the compound empirically. The final concentration in in vitro assays should not exceed the solubility limit in the aqueous medium to avoid precipitation and inaccurate results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes a general procedure for preparing a high-concentration stock solution of this compound for use in various in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound is 133.15 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 133.15 g/mol * (1000 mg / 1 g) = 1.3315 mg

  • Weigh the compound:

    • Carefully weigh out approximately 1.33 mg of this compound on an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Aid dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature. Gentle warming (to no more than 37°C) can also be applied, but care should be taken to avoid degradation.

  • Storage:

    • Once the compound is fully dissolved, the 10 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Note on Serial Dilutions:

For in vitro assays, the 10 mM DMSO stock solution should be serially diluted in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is important to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).

Mandatory Visualizations

Experimental Workflow: Preparation of Working Solutions

The following diagram illustrates the workflow for preparing working solutions of this compound from a DMSO stock for a typical in vitro cell-based assay.

G A Weigh 1.33 mg of This compound B Add 1 mL of DMSO A->B C Vortex / Sonicate to Dissolve B->C D 10 mM Stock Solution in DMSO C->D E Store at -20°C / -80°C D->E F Prepare Serial Dilutions in Cell Culture Medium D->F G Add to Cells for In Vitro Assay F->G

Workflow for preparing working solutions.
Signaling Pathway: Potential Target - FGFR Signaling

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] The diagram below illustrates a simplified overview of the FGFR signaling pathway, a potential target for compounds based on this scaffold.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound (or derivative) Inhibitor->FGFR Inhibition

Simplified FGFR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1H-pyrrolo[3,2-c]pyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-c]pyridin-4-amine and its derivatives via Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling process for the synthesis of this compound.

Q1: I am observing low to no yield of my desired product. What are the potential causes and how can I address them?

Low or no yield is a frequent issue in Suzuki couplings, especially with heteroaromatic amines. The primary causes can be categorized as follows:

  • Catalyst Inactivation: The nitrogen atoms in the pyrrolopyridine ring system, particularly the pyridine nitrogen and the exocyclic amine, can coordinate to the palladium catalyst, leading to its deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2] These ligands can shield the palladium center and promote the desired catalytic cycle.

  • Poor Solubility: The starting materials, particularly the halo-pyrrolopyridine precursor, may have limited solubility in common organic solvents, hindering the reaction rate.[3]

    • Solution: Screen a variety of solvent systems. A mixture of a non-polar solvent (like dioxane or toluene) with a polar aprotic solvent (like DMF) or an aqueous base solution can improve solubility.

  • Inefficient Oxidative Addition: The carbon-halogen bond on the electron-rich pyrrolopyridine ring may be less reactive towards oxidative addition, which is often the rate-determining step.[4][5]

    • Solution: If using a chloro-substituted precursor, consider switching to a bromo- or iodo-substituted analog, as the reactivity order is I > Br > Cl.[6] Increasing the reaction temperature can also promote oxidative addition.

Q2: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[1][7] This is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.[1]

    • Solution: Use fresh, high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters).[1] Ensure the reaction is run under an inert atmosphere and minimize reaction time by monitoring for completion.

  • Dehalogenation: The starting halo-pyrrolopyridine can be reduced to the corresponding de-halogenated pyrrolopyridine.[1][7]

    • Solution: This side reaction can be influenced by the choice of base and solvent.[1] Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and ensuring rigorous exclusion of oxygen and moisture can help.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[1][8] This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[1][8]

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1]

Q3: How do I select the optimal catalyst, ligand, base, and solvent for my specific substrates?

The ideal reaction conditions are highly substrate-dependent. A systematic optimization is often necessary.

  • Catalyst and Ligand: For challenging substrates like electron-rich heteroaromatic amines, pre-formed palladium catalysts with bulky, electron-donating phosphine ligands (e.g., SPhos-Pd-G2, XPhos-Pd-G3) are often a good starting point.[2]

  • Base: The choice of base is critical and can influence both the reaction rate and side product formation.[3] Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases like K₃PO₄ can also be beneficial, particularly for less reactive aryl chlorides.[7]

  • Solvent: A combination of a non-polar solvent like 1,4-dioxane or toluene with water is a common starting point.[9] The water is necessary to solubilize the inorganic base. For substrates with poor solubility, a co-solvent like DMF or THF can be added.[3]

Quantitative Data Summary

The following table presents a hypothetical summary of reaction conditions for the Suzuki coupling of a halo-1H-pyrrolo[3,2-c]pyridin-4-amine with an arylboronic acid, illustrating the impact of different parameters on the reaction yield.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001235
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O (4:1)100878
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene/H₂O (4:1)1101265
4Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2)THF/H₂O (4:1)801085
5Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)DMF/H₂O (5:1)120692

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halo-1H-pyrrolo[3,2-c]pyridin-4-amine (1.0 equiv), the arylboronic acid or boronic ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[7]

  • Inerting the Flask: Evacuate and backfill the flask with the inert gas three times to ensure the removal of all oxygen.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.[7]

  • Solvent Addition: Add the degassed solvent system via syringe.[7]

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling start Low or No Yield catalyst_inactivation Catalyst Inactivation? start->catalyst_inactivation side_reactions Significant Side Products? catalyst_inactivation->side_reactions No use_bulky_ligands Use Bulky Ligands (e.g., SPhos, XPhos) catalyst_inactivation->use_bulky_ligands Yes solubility Poor Solubility? side_reactions->solubility No optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) side_reactions->optimize_base Dehalogenation degas_rigorously Degas Solvents Rigorously side_reactions->degas_rigorously Homocoupling use_boronic_ester Use Boronic Ester side_reactions->use_boronic_ester Protodeboronation screen_solvents Screen Solvents (e.g., Dioxane/DMF/H2O) solubility->screen_solvents Yes check_sm_purity Check Starting Material Purity solubility->check_sm_purity No increase_temp Increase Temperature check_sm_purity->increase_temp

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R1-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R1-Pd(II)L_n-R2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Coupled Product) reductive_elimination->product r1x R1-X (Pyrrolopyridine Halide) r1x->oxidative_addition r2b R2-B(OR)2 (Boronic Acid/Ester) + Base r2b->transmetalation

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

"purification challenges of crude 1H-pyrrolo[3,2-c]pyridin-4-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 1H-pyrrolo[3,2-c]pyridin-4-amine. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: How stable is this compound during purification and storage?

A2: 7-Azaindole derivatives are generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases, high temperatures, or oxidizing conditions can lead to degradation.[1] The exocyclic amine group may be particularly susceptible to oxidation. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1]

Q3: Why does my compound show significant tailing on silica gel TLC and chromatography?

A3: The basic nature of the pyridine and amine functionalities in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (typically 0.1-1%), to the eluent.

Q4: What are some common impurities I might expect in my crude sample?

A4: Common impurities often stem from incomplete reactions or side reactions during synthesis. These can include unreacted starting materials, partially cyclized intermediates, or over-alkylated/arylated byproducts. The specific impurities will depend on the synthetic route employed. For instance, syntheses involving palladium-catalyzed cross-coupling reactions may leave residual catalyst and ligands.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up
  • Symptoms:

    • Multiple spots or broad, streaky spots are observed on a TLC plate of the crude product.

    • LC-MS analysis shows numerous peaks in addition to the desired product mass.

    • The crude material is a dark oil or discolored solid.

  • Possible Causes:

    • Incomplete reaction, leaving starting materials.

    • Formation of multiple side products due to non-optimized reaction conditions (temperature, time, stoichiometry).[1]

    • Inadequate aqueous work-up and extraction, failing to remove water-soluble impurities.[1]

  • Troubleshooting Steps:

    • Optimize Reaction: Monitor the reaction by TLC or LC-MS to ensure full consumption of the limiting reagent before work-up.[1]

    • Improve Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine to remove residual water-soluble impurities. Consider a back-extraction if the product has some water solubility.[1]

    • Acid-Base Wash: If impurities are acidic or basic in nature, consider an aqueous wash with a mild base (e.g., saturated NaHCO₃) or a mild acid (e.g., dilute NH₄Cl) to remove them. Be cautious, as the product itself is basic.

Issue 2: Difficulty Separating a Close-Running Impurity by Column Chromatography
  • Symptoms:

    • Two or more spots on TLC have very similar Rf values, even in various solvent systems.

    • Fractions from column chromatography are consistently contaminated with an impurity.

  • Possible Causes:

    • The impurity has a very similar polarity to the desired product.

    • The impurity is a structural isomer.

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems. A common starting point is a gradient of methanol in dichloromethane. Try adding a third solvent with different properties (e.g., a small amount of acetonitrile).

      • Gradient Elution: Employ a very shallow gradient of the polar solvent to improve separation.

      • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).

    • Recrystallization: Attempt to purify the material by recrystallization. This can be highly effective if the impurity has a different solubility profile. Test various solvents and solvent systems (see table below).

Issue 3: Product Degradation During Purification
  • Symptoms:

    • New, lower Rf spots appear on TLC of fractions compared to the crude material.

    • Low overall recovery from the column, even when accounting for collected fractions.

    • Fractions containing the product change color over time.

  • Possible Causes:

    • Instability of the compound on acidic silica gel.

    • Prolonged exposure to air or light.

    • Decomposition at room temperature over the duration of the purification.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing 1% triethylamine to neutralize acidic sites before packing the column.

    • Minimize Exposure Time: Use flash chromatography instead of gravity chromatography to reduce the time the compound spends on the column.

    • Protect from Light and Air: If the compound is suspected to be light-sensitive, wrap the chromatography column and collection tubes in aluminum foil. If it is air-sensitive, perform purification steps under an inert atmosphere (nitrogen or argon).

Data Presentation

Table 1: Solvent Selection Guide for Purification

This table provides a general guide for selecting solvents for chromatography and recrystallization based on the properties of similar azaindole compounds.[1] Researchers should perform their own solvent screens to determine optimal conditions.

SolventPolarityPotential Use for this compoundNotes
Hexanes/Heptane LowAnti-solvent for recrystallization; Component of weak eluentPoor solubility expected.[1]
Dichloromethane (DCM) ModerateChromatography eluent (often with a polar co-solvent)High solubility expected; good for initial dissolution.[1]
Ethyl Acetate (EtOAc) ModerateChromatography eluent; Recrystallization solventModerate solubility expected.[1]
Acetonitrile (ACN) ModerateRecrystallization solvent; Reverse-phase chromatographyModerate solubility expected.[1]
Methanol (MeOH)/Ethanol HighPolar co-solvent for chromatography; Dissolving solventHigh solubility expected; use sparingly in chromatography.[1]
Water HighAnti-solvent for recrystallization (with a miscible organic solvent)Low solubility expected for the free base.[1]
Table 2: User Experimental Log for Purification Optimization

Researchers are encouraged to use this template to record their experimental results for better comparison and optimization.

Experiment IDPurification MethodStationary Phase / Solvent SystemPurity Before (%)Purity After (%)Recovery (%)Observations

Experimental Protocols

Disclaimer: The following protocols are representative examples based on the purification of structurally related compounds.[2][3][4] They should be considered as starting points and may require optimization for crude this compound.

Protocol 1: Flash Column Chromatography on Silica Gel
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or DCM with a small amount of methanol. If the crude product is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) using an eluent system such as 100% ethyl acetate or a mixture of DCM and methanol. It is highly recommended to add 0.5-1% triethylamine (Et₃N) to the eluent mixture to prevent tailing.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a solvent system of lower polarity (e.g., 98:2 DCM/MeOH + 1% Et₃N) and gradually increase the polarity by increasing the percentage of methanol. Collect fractions based on the separation observed by TLC.

  • Analysis and Collection: Analyze the collected fractions by TLC (visualized with UV light at 254 nm) or LC-MS. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethyl acetate, acetonitrile, methanol/DCM mixture) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then remove the charcoal via hot filtration through a fluted filter paper or a pad of Celite.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification Workflow

G General Purification Workflow for this compound Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Alternative Chromatography Silica Gel Chromatography Crude->Chromatography TLC Analyze Purity (TLC / LC-MS) Dissolve->TLC After Cooling & Filtration Chromatography->TLC Analyze Fractions Pure Pure Product (>95%) TLC->Pure Fractions are Pure Impure Impure Fractions TLC->Impure Fractions Impure Evaporate Evaporate Solvent Pure->Evaporate Recycle Re-purify Impure Fractions Impure->Recycle Recycle->Chromatography Evaporate->Pure Final Product

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Decision Tree

G Troubleshooting Purification Challenges Start Crude Product Low Purity? Problem Problem? Start->Problem No, but... ImproveWorkup Improve Extraction & Aqueous Wash Start->ImproveWorkup Yes OptimizeChroma Optimize Chromatography: - Add Et3N to eluent - Use shallow gradient - Try different solvent system Problem->OptimizeChroma Close-running impurity CheckStability Check for Degradation: - Minimize time on column - Protect from light/air Problem->CheckStability Product degrading ImproveWorkup->Problem AltStationary Try Alternative Stationary Phase (Alumina, C18) OptimizeChroma->AltStationary Still no separation Recrystallize Attempt Recrystallization OptimizeChroma->Recrystallize Still no separation Success Purification Successful OptimizeChroma->Success Separation achieved AltStationary->Recrystallize Still no separation AltStationary->Success Separation achieved Recrystallize->Success Pure crystals obtained CheckStability->Success Degradation stopped

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Troubleshooting Low Yield in 1H-pyrrolo[3,2-c]pyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-c]pyridin-4-amine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may lead to low yields during the synthesis of this and related pyrrolopyridine compounds. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a very low yield in my synthesis of this compound. What are the most common reasons for this?

Low yields in the synthesis of azaindoles, such as this compound, are a frequent challenge primarily due to the electron-deficient nature of the pyridine ring. This characteristic can hinder key cyclization steps in traditional indole syntheses. Additionally, issues with starting material quality, reaction conditions, and purification methods can significantly impact the overall yield.

Q2: My synthetic route involves the amination of a 4-chloro-1H-pyrrolo[3,2-c]pyridine precursor. What are the critical parameters to control for a high-yield amination?

The conversion of a 4-chloro intermediate to the 4-amino product is a crucial step. Two common methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

For SNAr reactions :

  • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. It is crucial to optimize the temperature, as insufficient heat will lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of starting materials and products.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the reaction. The presence of moisture can sometimes lead to the formation of undesired hydroxypyridine byproducts.

  • Base: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction.

For Buchwald-Hartwig amination :

  • Catalyst System: The selection of the palladium precursor and the phosphine ligand is paramount. Bulky, electron-rich ligands such as XPhos or RuPhos are often effective for the amination of heteroaryl chlorides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. The choice and amount of base can significantly influence the reaction outcome.

  • Ammonia Source: Using a suitable ammonia surrogate, such as benzophenone imine followed by hydrolysis, can sometimes give better results than using ammonia gas directly.

Q3: I suspect issues with my starting materials. What should I look for?

The purity and stability of your starting materials are fundamental to achieving a good yield.

  • Purity of Precursors: Impurities in the starting pyridines or other reagents can interfere with the reaction, leading to side products and a lower yield of the desired compound. It is advisable to use highly pure starting materials, and if necessary, purify them before use.

  • Stability of Intermediates: Some intermediates in pyrrolopyridine synthesis can be unstable. For instance, aminopyridines can be prone to oxidation. It is recommended to use freshly prepared or properly stored intermediates.

Q4: During the formation of the pyrrolo[3,2-c]pyridine core, what are the key reaction types and their common pitfalls?

Several methods can be employed to construct the azaindole core, each with its own set of challenges:

  • Fischer Indole Synthesis: While a classic method, its application to azaindoles can be difficult due to the electron-deficient pyridine ring, often requiring harsh acidic conditions which can lead to low yields. However, for 4- and 6-azaindoles, starting with pyridylhydrazines that have an electron-donating group can result in good yields.

  • Bartoli Indole Synthesis: This method can be effective, but the presence of a halogen atom at a position alpha to the pyridine nitrogen has been shown to significantly increase the yield.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like Sonogashira or Suzuki couplings followed by cyclization are often efficient. However, catalyst poisoning, ligand degradation, or incomplete reaction can lead to low yields. Careful optimization of the catalyst system, base, and solvent is crucial.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for reactions analogous to the synthesis of this compound. This data can be used as a starting point for optimization.

Table 1: Comparison of Conditions for Amination of Chloro-heterocycles

Reaction TypeCatalyst/ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Buchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene10012-24Moderate to High
SNArNoneK₂CO₃DMF12016Variable
SNAr (Acid-catalyzed)HCl (0.1 eq.)NoneWater8022Good (for anilines)

Table 2: Reported Yields for Azaindole Synthesis via Different Methods

Synthesis MethodStarting Material ExampleKey ConditionsProductYield (%)
Fischer Indole6-Methoxypyrid-3-ylhydrazineH₂SO₄ (4 wt% aq.), Reflux5-Methoxy-2-propyl-4-azaindole80
Bartoli Reaction2-Chloro-4-methyl-3-nitropyridineVinylmagnesium bromide7-Methyl-4-azaindole (after dehalogenation)50 (for the chlorinated intermediate)
Pd-catalyzed Cascade4-Amino-3-bromopyridine & α-bromostyrenePd₂(dba)₃/XPhos, NaOtBuSubstituted 4-azaindoleModerate to High

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine (Hypothetical Route based on Analogy)

This protocol is based on general procedures for the chlorination of related heterocyclic ketones.

Materials:

  • 1H-pyrrolo[3,2-c]pyridin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-chloro-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-1H-pyrrolo[3,2-c]pyridine (General Procedure)

Materials:

  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine

  • Ammonia source (e.g., benzophenone imine or an ammonia solution)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Hydrochloric acid (for hydrolysis if using an imine)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the palladium precursor (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add the anhydrous solvent, followed by the ammonia source (e.g., 1.2 eq of benzophenone imine) and the base (e.g., 1.4 eq of sodium tert-butoxide).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • If using benzophenone imine, the crude product is then treated with aqueous HCl to hydrolyze the imine. After neutralization, the product is extracted and purified.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

Synthesis_Pathway Pyridine Derivative Pyridine Derivative Pyrrolo[3,2-c]pyridin-4-one Pyrrolo[3,2-c]pyridin-4-one Pyridine Derivative->Pyrrolo[3,2-c]pyridin-4-one Cyclization 4-Chloro-pyrrolo[3,2-c]pyridine 4-Chloro-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridin-4-one->4-Chloro-pyrrolo[3,2-c]pyridine Chlorination (e.g., POCl3) This compound This compound 4-Chloro-pyrrolo[3,2-c]pyridine->this compound Amination (SNAr or Buchwald-Hartwig)

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions Low_Yield Low Yield Observed Check_Purity Analyze Starting Material Purity Low_Yield->Check_Purity Review_Conditions Review Reaction Conditions Low_Yield->Review_Conditions Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Low_Yield->Analyze_Byproducts Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure? Optimize_Temp Optimize Temperature Review_Conditions->Optimize_Temp Suboptimal? Optimize_Catalyst Change Catalyst/Ligand/Solvent Review_Conditions->Optimize_Catalyst Change_Route Consider Alternative Synthetic Route Analyze_Byproducts->Change_Route Significant Side Reactions?

Caption: Troubleshooting workflow for low yield synthesis.

"common side reactions in the synthesis of pyrrolopyridines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrrolopyridines (azaindoles). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of pyrrolopyridines often more challenging than the synthesis of indoles?

The primary challenge lies in the electron-deficient nature of the pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, which can deactivate the ring system towards certain cyclization reactions and make starting materials like pyridylhydrazines less nucleophilic. This can lead to lower yields or complete reaction failure under standard indole synthesis conditions.[1]

Q2: What are the most common classes of side reactions observed in pyrrolopyridine synthesis?

Common side reactions include:

  • Regioselectivity issues: Formation of undesired isomers.

  • Incomplete cyclization: Resulting in low yields of the desired product.

  • Aromatization failures: Leading to partially saturated intermediates.

  • Byproduct formation: Such as furan formation in Paal-Knorr synthesis under acidic conditions.[2]

  • Catalyst poisoning: Particularly in palladium-catalyzed reactions like the Larock synthesis.[3][4]

  • Product decomposition: Under harsh reaction conditions (e.g., high temperatures or strong acids).[5]

Troubleshooting Guides by Synthetic Method

Fischer Indole Synthesis of Azaindoles

Q: My Fischer indole synthesis of a 4-azaindole is giving low to no product. What are the likely causes and how can I troubleshoot this?

A: Low yields in the Fischer synthesis of 4-azaindoles are common due to the electron-withdrawing nature of the pyridine nitrogen, which hampers the key[6][6]-sigmatropic rearrangement.[1]

Potential Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice of acid is critical. A weak acid may not facilitate the rearrangement, while a strong acid can cause degradation.[5]

    • Troubleshooting: Systematically screen both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Milder Lewis acids are often preferred to minimize side reactions involving the pyridine nitrogen.[5]

  • Harsh Reaction Conditions: High temperatures and strong acids can lead to product decomposition and tar formation.[5]

    • Troubleshooting: Use the mildest effective acid catalyst at the lowest possible temperature. Monitor the reaction closely and stop it upon consumption of the starting material to prevent over-reaction.[5]

  • Oxidation: Intermediates or the final product may be air-sensitive.

    • Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Table 1: Effect of Acid Catalyst on Fischer Azaindole Synthesis Yield

CatalystTemperature (°C)Yield (%)Reference
PPA12035Fictionalized Data
ZnCl₂10055Fictionalized Data
BF₃·OEt₂8065Fictionalized Data
H₂SO₄12020 (with decomposition)Fictionalized Data

Experimental Protocol: Fischer Synthesis of a 7-substituted-6-azaindole

  • A mixture of the appropriate pyridylhydrazine (1.0 eq) and ketone (1.2 eq) in ethanol is stirred at room temperature for 1 hour to form the hydrazone.

  • The solvent is removed under reduced pressure.

  • The crude hydrazone is added to a solution of polyphosphoric acid (PPA) at 80°C.

  • The reaction mixture is heated to 120°C for 2-4 hours, monitoring by TLC.

  • After cooling, the mixture is poured onto ice and neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

DOT Diagram: Fischer Indole Synthesis Troubleshooting Workflow

fischer_troubleshooting start Low/No Product in Fischer Azaindole Synthesis catalyst Inappropriate Acid Catalyst start->catalyst conditions Harsh Reaction Conditions start->conditions oxidation Air Sensitivity start->oxidation solution1 Screen Brønsted and Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) catalyst->solution1 solution2 Use Mildest Effective Catalyst Lower Reaction Temperature Monitor Reaction Progress conditions->solution2 solution3 Run Reaction Under Inert Atmosphere (N₂ or Ar) oxidation->solution3 paal_knorr_pathways cluster_pyrrole Desired Pathway (Pyrrole Formation) cluster_furan Side Reaction (Furan Formation) start 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate start->hemiaminal + Primary Amine (Neutral/Weakly Acidic) hemiacetal Hemiacetal Intermediate start->hemiacetal + H⁺ (Strongly Acidic, pH < 3) dihydropyrrole Dihydroxytetrahydropyrrole hemiaminal->dihydropyrrole pyrrole Pyrrolopyridine dihydropyrrole->pyrrole - 2 H₂O furan Furan Byproduct hemiacetal->furan - H₂O

References

Technical Support Center: Improving the Solubility of 1H-pyrrolo[3,2-c]pyridin-4-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1H-pyrrolo[3,2-c]pyridin-4-amine and related compounds in biological assays.

Troubleshooting Guides

Low aqueous solubility is a common challenge for many heterocyclic compounds like this compound, which can lead to inaccurate and unreliable results in biological assays.[1] This guide provides a systematic approach to addressing these issues.

Guide 1: Initial Solubility Assessment and Stock Solution Preparation

Problem: The compound is not dissolving in the desired solvent for the initial stock solution.

Solutions:

  • Solvent Selection:

    • Dimethyl Sulfoxide (DMSO) is the most common initial choice for preparing high-concentration stock solutions of poorly soluble compounds due to its strong solubilizing power.[2][3][4]

    • If DMSO is not suitable for your assay, other organic solvents like ethanol, N-methyl-2-pyrrolidone (NMP), or a co-solvent system can be considered.[5]

  • Physical Assistance:

    • Vortexing: Agitate the solution vigorously.

    • Sonication: Use a sonicator bath to break down compound aggregates.[2]

    • Gentle Warming: A water bath set to a controlled temperature (e.g., 37°C) can aid dissolution. However, be cautious as heat may degrade some compounds.[2]

  • Purity Check:

    • Ensure the purity of both the compound and the solvent. The presence of water in DMSO can significantly reduce its solvating capacity for some organic compounds. Using a fresh, anhydrous grade of DMSO is recommended.

Guide 2: Precipitation Upon Dilution in Aqueous Buffer

Problem: The compound precipitates out of solution when the DMSO stock is diluted into the aqueous assay buffer. This is a frequent issue when the final concentration in the aqueous medium exceeds the compound's thermodynamic solubility.[3][4]

Solutions:

  • Optimize Final DMSO Concentration:

    • Keep the final concentration of DMSO in the assay as low as possible, typically below 0.5% (v/v), to minimize its effects on the biological system.[2][4]

    • Perform serial dilutions of the stock solution in 100% DMSO before the final dilution into the aqueous buffer. This lowers the initial concentration being introduced to the aqueous environment.[4]

  • pH Adjustment:

    • The solubility of compounds with ionizable groups, such as the amine group in this compound, can be pH-dependent.

    • For weakly basic compounds, solubility is often enhanced in acidic conditions (lower pH).[3][4] Consider preparing your aqueous buffer at a pH 1-2 units below the compound's pKa if known.

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to help maintain compound solubility.

Data Presentation

Solvent SystemTemperature (°C)Maximum Solubility (µg/mL)Observations
Water25< 1Insoluble
PBS (pH 7.4)25~5Very slightly soluble
0.1 N HCl25> 1000Freely soluble
100% DMSO25> 50,000 (50 mg/mL)Freely soluble
100% Ethanol25~10,000 (10 mg/mL)Soluble
PBS (pH 7.4) + 1% DMSO25~20Slight improvement
PBS (pH 7.4) + 5% DMSO25~100Moderate improvement
PBS (pH 5.0) + 1% DMSO25> 500Significant improvement
Water + 2% HP-β-CD25~250Significant improvement

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously for 2-3 minutes until the compound is completely dissolved.[2]

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2]

  • Gentle warming in a 37°C water bath can also be applied, but monitor for any signs of compound degradation.[2]

  • Once fully dissolved, visually inspect the solution for any particulates.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[2]

Protocol 2: pH-Dependent Solubilization

Objective: To improve the aqueous solubility of this compound by adjusting the pH of the buffer.

Materials:

  • Concentrated stock solution of the compound in DMSO (from Protocol 1)

  • Aqueous assay buffer at various pH values (e.g., pH 5.0, 6.0, 7.4)

  • pH meter

Procedure:

  • Prepare a series of your aqueous assay buffer at different pH levels.

  • Perform serial dilutions of your DMSO stock solution in 100% DMSO to get closer to your final desired concentration.

  • Add a small aliquot of the diluted DMSO stock to each of the different pH buffers to achieve the final desired assay concentration. Ensure the final DMSO concentration remains constant and below the tolerance level of your assay (e.g., <0.5%).

  • Vortex briefly to mix.

  • Visually inspect each solution for any signs of precipitation immediately after mixing and after a short incubation period (e.g., 30 minutes) at the assay temperature.

  • Select the lowest pH that maintains solubility and is compatible with your biological assay. Remember to include a vehicle control with the same buffer and DMSO concentration.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers?

A1: The 1H-pyrrolo[3,2-c]pyridine scaffold, while containing nitrogen atoms capable of hydrogen bonding, can still be relatively hydrophobic. This inherent property leads to low aqueous solubility. Many compounds with this core structure are classified as poorly soluble.

Q2: My compound appears to be soluble, but I am getting inconsistent results in my kinase assay. Could solubility be the issue?

A2: Yes, even if you do not see visible precipitation, the compound may be forming small aggregates in the aqueous buffer. This reduces the effective concentration of the monomeric compound available to interact with the target protein, leading to underestimated potency (higher IC50 values) and poor reproducibility.[1]

Q3: How does the physical form of the compound (crystalline vs. amorphous) affect its solubility?

A3: The amorphous form of a compound is generally more soluble than its crystalline counterpart because less energy is required to break the solid-state interactions.[5] If you are consistently facing solubility issues, it might be beneficial to investigate the solid-state properties of your compound.

Q4: Can I use a co-solvent other than DMSO?

A4: Yes, while DMSO is a powerful solvent, alternatives can be used if it interferes with your assay. Ethanol, propylene glycol, and polyethylene glycols (PEGs) are other water-miscible organic solvents that can be used as co-solvents to enhance solubility. Always perform a vehicle control to ensure the co-solvent does not affect your experimental results.

Q5: What is the best way to store my stock solutions of this compound?

A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation over time.[2]

Visualizations

G Troubleshooting Workflow for Compound Solubility A Start: Compound received B Prepare stock solution in 100% DMSO A->B C Does it dissolve? B->C D Yes C->D Yes E No C->E No G Dilute stock into aqueous assay buffer D->G F Apply gentle heat / sonication E->F F->C H Does it precipitate? G->H I No H->I No J Yes H->J Yes K Proceed with assay I->K L Lower final concentration J->L M Perform serial dilutions in DMSO first J->M N Adjust buffer pH J->N O Add excipients (e.g., cyclodextrin) J->O L->G P Still precipitates? L->P M->G M->P N->G N->P O->G O->P Q Consider alternative co-solvents P->Q Yes

Caption: A workflow for troubleshooting solubility issues.

G Impact of Poor Solubility on a Signaling Pathway Assay cluster_0 Ideal Solubility cluster_1 Poor Solubility A Compound in Solution (Monomeric) B Target Kinase A->B Binds effectively C Inhibition B->C is blocked by D Accurate IC50 C->D E Compound Aggregates F Target Kinase E->F Reduced binding G Reduced Inhibition F->G is not effectively blocked by H Inaccurate IC50 (Appears less potent) G->H

Caption: Impact of solubility on assay results.

References

Technical Support Center: Addressing Microsomal Clearance of 1H-pyrrolo[3,2-c]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the microsomal clearance of 1H-pyrrolo[3,2-c]pyridin-4-amine derivatives.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues faced during experimental work.

Q1: My this compound derivative shows high microsomal clearance. What are the likely metabolic pathways responsible?

A1: High microsomal clearance of pyrrolopyridine scaffolds is often attributed to oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[1] The most probable metabolic hotspots on the this compound core include:

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole moiety is susceptible to oxidation.

  • Oxidation of the Pyridine Ring: The pyridine ring can also undergo oxidation.

  • N-dealkylation: If alkyl groups are present on the amine or other nitrogen atoms, N-dealkylation is a common metabolic route.

  • Oxidation of Substituents: Functional groups attached to the core scaffold are often sites of metabolism. For example, benzylic positions are prone to hydroxylation.

Q2: How can I identify the specific metabolic "soft spots" on my molecule?

A2: Identifying metabolic soft spots requires a combination of in vitro experiments and analytical techniques. A common workflow involves:

  • Metabolite Identification Studies: Incubate your compound with human liver microsomes (HLM) and cofactors like NADPH.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites formed.[2] The mass shift from the parent compound will indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation).

  • Computational Prediction Tools: Several in silico models can predict likely sites of metabolism on a molecule, helping to guide your experimental analysis.[1]

Q3: What structural modifications can I make to my this compound derivative to reduce microsomal clearance?

A3: Once metabolic hotspots are identified, you can employ several medicinal chemistry strategies to block these sites and improve metabolic stability:

  • Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic rings can decrease their susceptibility to oxidation.

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically hinder the approach of metabolizing enzymes.

  • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.

  • Bioisosteric Replacement: Replace a metabolically liable group with a more stable bioisostere. For example, replacing a methyl group with a trifluoromethyl group or a cyclopropyl group.

  • Scaffold Hopping: In some cases, modifying the core scaffold itself by moving the position of the nitrogen atom or altering the ring structure can lead to improved metabolic stability.

Q4: I am observing significant variability in my microsomal stability assay results. What could be the cause?

A4: Variability in microsomal stability assays can arise from several factors:

  • Microsome Quality: Ensure you are using high-quality, properly stored liver microsomes. Repeated freeze-thaw cycles can degrade enzyme activity.

  • Cofactor Concentration: The concentration of NADPH and other cofactors is critical for enzyme activity. Ensure they are fresh and used at the optimal concentration.

  • Incubation Conditions: Maintain consistent incubation temperature (typically 37°C) and time points.

  • Compound Solubility: Poor solubility of your test compound can lead to inaccurate results. Ensure your compound is fully dissolved in the incubation mixture.

  • Analytical Method: Validate your LC-MS/MS method for linearity, sensitivity, and reproducibility.

Data Presentation

The following table provides an illustrative example of how to present quantitative microsomal stability data for a series of this compound derivatives. Please note that this data is hypothetical and for illustrative purposes only.

Compound IDR1 SubstituentR2 SubstituentHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein) in HLM
Lead-01 HPhenyl5138.6
Analog-02 FPhenyl1546.2
Analog-03 H4-Fluorophenyl2527.7
Analog-04 MePhenyl886.6
Analog-05 HCyclopropyl4515.4

Experimental Protocols

Microsomal Stability Assay Protocol

This protocol outlines the key steps for assessing the metabolic stability of this compound derivatives in human liver microsomes.

1. Materials and Reagents:

  • Human liver microsomes (pooled)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

2. Procedure:

  • Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare the reaction mixture by adding the phosphate buffer and microsomes to a microcentrifuge tube.

    • Prepare a separate solution of the test compound by diluting the stock solution in the buffer to the desired starting concentration (e.g., 1 µM).

  • Incubation:

    • Pre-warm the microsome-buffer mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately add the test compound to the reaction mixture and vortex gently.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the withdrawn aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Data Analysis:

  • Quantification: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculation of Half-Life (t½): Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve (k) is used to calculate the half-life using the equation: t½ = 0.693 / k.

  • Calculation of Intrinsic Clearance (CLint): Calculate the intrinsic clearance using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Pathway cluster_core This compound Core cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Core Parent Compound Oxidation Oxidized Metabolites (Pyrrole/Pyridine Ring) Core->Oxidation Oxidation N-dealkylation N-dealkylated Metabolites Core->N-dealkylation Dealkylation Hydroxylation Hydroxylated Substituents Core->Hydroxylation Hydroxylation Conjugation Glucuronide or Sulfate Conjugates Oxidation->Conjugation N-dealkylation->Conjugation Hydroxylation->Conjugation

Caption: Potential metabolic pathways of this compound derivatives.

Experimental_Workflow Start Start: Compound with High Microsomal Clearance Metabolite_ID Metabolite Identification (LC-MS/MS) Start->Metabolite_ID Computational_Model In Silico Metabolism Prediction Start->Computational_Model Identify_Hotspots Identify Metabolic 'Soft Spots' Metabolite_ID->Identify_Hotspots Computational_Model->Identify_Hotspots SAR_Analysis Structure-Activity Relationship (SAR) Analysis Identify_Hotspots->SAR_Analysis Redesign Rational Drug Design: Block Metabolic Sites SAR_Analysis->Redesign Synthesis Synthesize New Analogs Redesign->Synthesis Microsomal_Assay Re-evaluate in Microsomal Stability Assay Synthesis->Microsomal_Assay Microsomal_Assay->SAR_Analysis Iterate End End: Compound with Improved Stability Microsomal_Assay->End Success

Caption: Workflow for addressing high microsomal clearance.

Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Potential Solutions High_Clearance High Microsomal Clearance Oxidation Oxidative Liability (Electron-Rich Rings) High_Clearance->Oxidation Labile_Groups Metabolically Labile Functional Groups High_Clearance->Labile_Groups Lipophilicity High Lipophilicity High_Clearance->Lipophilicity Block_Metabolism Block Metabolic Sites (e.g., Fluorination, Deuteration) Oxidation->Block_Metabolism Bioisosteric_Replacement Bioisosteric Replacement of Labile Groups Labile_Groups->Bioisosteric_Replacement Reduce_Lipophilicity Reduce Lipophilicity (Add Polar Groups) Lipophilicity->Reduce_Lipophilicity

Caption: Logical relationships in troubleshooting microsomal clearance.

References

Technical Support Center: Minimizing Off-Target Effects of 1H-pyrrolo[3,2-c]pyridin-4-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 1H-pyrrolo[3,2-c]pyridin-4-amine and its derivatives in cell-based assays. The focus is on minimizing off-target effects and ensuring data reliability.

Frequently Asked Questions (FAQs)

Q1: What are the known or putative targets of this compound and its derivatives?

While the precise primary target of the parent compound this compound is not definitively established in publicly available literature, various derivatives have been investigated for a range of biological activities. This suggests that the scaffold may interact with multiple target classes. Known targets and activities of its derivatives include:

  • Anticancer Agents:

    • Inhibition of tubulin polymerization.[1][2]

    • Inhibition of Monopolar Spindle 1 (MPS1) kinase.[3]

    • Inhibition of signaling pathways induced by insulin-like growth factor-1 (IGF-1), including MEK, JNK, and mTOR pathways.[4]

    • Antiproliferative activity against various melanoma cell lines.[5]

  • Influenza Virus Entry Inhibition: Some derivatives have shown to block the early stages of influenza virus infection.[6]

  • Enzyme Inhibition: Derivatives have been developed as inhibitors of Phosphodiesterase 4B (PDE4B) and Nicotinamide phosphoribosyltransferase (NAMPT).[7][8]

Given this diversity, it is crucial to experimentally determine the primary target and off-targets in your specific cellular model.

Q2: What are the initial steps to take when observing unexpected or inconsistent results in my cell-based assay?

When encountering unexpected results, a systematic approach is essential. Here are the initial steps:

  • Verify Compound Integrity: Ensure the compound's purity and stability. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[9]

  • Confirm Experimental Parameters: Double-check the concentration of the compound and the duration of the treatment.[10]

  • Perform Dose-Response and Time-Course Experiments: This is critical to determine the optimal, non-toxic concentration and the appropriate time points for your assay.[10]

  • Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the treated samples to rule out solvent effects.[9][10]

Q3: How can I distinguish between on-target, off-target, and cytotoxic effects?

Differentiating between these effects is a key challenge. Here's a multi-pronged approach:

  • On-Target vs. Off-Target:

    • Inactive Control: If available, use a structurally similar but biologically inactive analog of your compound. An on-target effect should not be observed with the inactive control.[10]

    • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the putative target protein. If the compound's effect is diminished in these cells, it supports an on-target mechanism.

    • Rescue Experiments: Overexpress a resistant mutant of the target protein. If this rescues the cellular phenotype, it strongly suggests an on-target effect.[11]

  • Cytotoxicity:

    • Multiple Viability Assays: Use orthogonal methods to assess cell health (e.g., membrane integrity assays like Trypan Blue or LDH release, and metabolic assays like MTT or resazurin).

    • Dose-Response for Cytotoxicity: Determine the concentration at which the compound induces significant cell death. Ideally, your experimental concentrations should be well below the cytotoxic threshold.

Troubleshooting Guides

Problem 1: High variability in assay results.
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Optimize seeding density for logarithmic growth during the assay period.[9]
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.
Compound Instability Check the stability of the compound in your specific culture medium and incubation conditions. Consider refreshing the media with a new compound for long-term experiments.[10]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[12]
Problem 2: No observable effect of the compound.
Potential Cause Troubleshooting Step
Poor Compound Solubility Prepare a high-concentration stock solution in a suitable solvent like DMSO. Visually inspect the final dilution in your assay buffer for any signs of precipitation.[9]
Incorrect Concentration Range Test a broad range of concentrations, for example, from nanomolar to micromolar, using serial dilutions.[9][10]
Target Not Expressed or Active Verify the expression and activity of the putative target protein in your cell line using methods like Western Blot or qPCR.[9]
Assay Timing The chosen time point might be too early or too late to observe the desired effect. Perform a time-course experiment.[10]
Problem 3: Observed effects are likely off-target.
Potential Cause Troubleshooting Step
Compound Promiscuity The compound may be binding to multiple proteins.
Indirect Effects The observed phenotype may be a downstream consequence of inhibiting an unintended target.[13]

To address these, consider the following advanced validation strategies:

  • Kinome Profiling: Screen the compound against a large panel of kinases to identify its selectivity profile.[13][14] Many contract research organizations offer this as a service.

  • Chemical Proteomics: Use techniques like affinity chromatography with an immobilized compound to pull down binding partners from cell lysates, which are then identified by mass spectrometry.[11][13]

  • Cellular Thermal Shift Assay (CETSA): This method confirms target engagement in intact cells by measuring changes in the thermal stability of the target protein upon compound binding.[13]

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Experiment

This protocol is a fundamental first step to characterize the effect of this compound in a new cell-based assay.

  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-fold dilutions) from your highest desired concentration.

  • Treatment:

    • Dose-Response: Treat cells with a range of concentrations (e.g., 1 nM to 100 µM) for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed, non-toxic concentration of the compound and perform the assay at multiple time points (e.g., 6, 12, 24, 48 hours).[10]

  • Controls: Include a vehicle control (DMSO at the highest final concentration used) and an untreated control.

  • Assay Readout: Perform your specific cell-based assay (e.g., proliferation, apoptosis, reporter gene expression).

  • Data Analysis: Plot the response as a function of compound concentration to determine the EC50 or IC50. For the time-course, plot the response against time.

Protocol 2: Western Blot for Target Modulation

This protocol can be used to assess if this compound affects the phosphorylation status or expression level of a putative target protein.

  • Cell Treatment: Treat cells with the compound at various concentrations for the optimal time determined in Protocol 1.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the target protein (and its phosphorylated form, if applicable).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

experimental_workflow General Experimental Workflow for Compound Validation A Dose-Response Curve B Time-Course Analysis A->B C Cytotoxicity Assessment B->C D Target Expression/Activity (Western Blot, qPCR) C->D Proceed with non-toxic concentrations H Chemical Proteomics C->H Unbiased Approach E Target Knockdown (siRNA/CRISPR) D->E G Kinome Profiling D->G If target is known F Rescue with Resistant Mutant E->F I Cellular Thermal Shift Assay (CETSA) G->I Validate Hits H->I Validate Hits troubleshooting_logic Troubleshooting Logic for Unexpected Assay Results Start Unexpected Results? Check_Compound Compound Integrity & Solubility OK? Start->Check_Compound Check_Controls Controls Behaving as Expected? Check_Compound->Check_Controls Yes High_Variability High Variability? Check_Compound->High_Variability No Check_Cells Cell Health & Passage Number OK? Check_Controls->Check_Cells Yes Check_Controls->High_Variability No Check_Cells->High_Variability No No_Effect No Effect? Check_Cells->No_Effect Yes, but no effect Off_Target Suspected Off-Target Effect? Check_Cells->Off_Target Yes, unexpected effect High_Variability->Check_Cells Re-evaluate cell handling No_Effect->Check_Compound Re-evaluate concentration G G Off_Target->G Perform Selectivity Assays

References

Technical Support Center: Optimizing N-arylation of 1H-pyrrolo[3,2-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-arylation of 1H-pyrrolo[3,2-c]pyridin-4-amine. The content is designed to address specific experimental challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-arylation of this compound?

A1: The two most prevalent and effective methods for forming the C-N bond in the N-arylation of heteroaromatic amines are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling, known for its broad substrate scope and functional group tolerance.[1][3] The Ullmann reaction is a copper-catalyzed method that has seen significant improvements in recent years, allowing for milder reaction conditions.[2]

Q2: Which nitrogen on this compound is the most likely to be arylated?

A2: The primary exocyclic amine at the 4-position is the most likely site for N-arylation. The pyrrole nitrogen can also undergo arylation, and achieving selectivity can be a key challenge. The pyridine nitrogen is generally less nucleophilic and less likely to be arylated under typical cross-coupling conditions. Careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, is crucial to control the selectivity.

Q3: My reaction is giving a low yield. What are the first things I should check?

A3: Low yields can often be attributed to a few common factors. First, verify the purity and integrity of your starting materials, particularly the this compound and the aryl halide. Ensure your solvents are anhydrous and your reagents, especially the catalyst and base, are active. It is also important to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent catalyst degradation.[4]

Q4: Can I use aryl chlorides for the N-arylation of this compound?

A4: While aryl bromides and iodides are more reactive, modern Buchwald-Hartwig catalyst systems have been developed that are effective for the amination of aryl chlorides.[5] These systems often employ specialized ligands. For Ullmann-type reactions, aryl chlorides can also be used, though they may require more forcing conditions.[2]

Troubleshooting Guides

Problem 1: Low to No Product Formation

If you are observing low or no conversion of your starting material, a systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Reaction Yield

G cluster_reagents Reagent Checks cluster_conditions Condition Optimization start Low or No Product Formation reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions reagents->conditions Reagents Verified purity Check Starting Material Purity (NMR, LC-MS) reagents->purity solvent Ensure Anhydrous Solvents reagents->solvent catalyst Verify Catalyst Activity reagents->catalyst base Use Fresh, High-Purity Base reagents->base side_reactions Investigate Side Reactions conditions->side_reactions Optimization Ineffective success Improved Yield conditions->success Optimization Successful catalyst_ligand Screen Catalyst/Ligand Combinations conditions->catalyst_ligand base_screen Screen Different Bases conditions->base_screen solvent_screen Test Various Solvents conditions->solvent_screen temp Optimize Temperature conditions->temp side_reactions->reagents Identify Contaminants

Caption: A logical workflow for troubleshooting low-yield N-arylation reactions.

Possible Cause & Solution

  • Degraded Starting Materials: Verify the purity of this compound and your aryl halide using techniques like NMR or LC-MS. If necessary, purify the starting materials before use.

  • Inactive Catalyst: The palladium or copper catalyst may have been deactivated by exposure to air or moisture. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ.

  • Inappropriate Base: The choice of base is critical. Strong, non-nucleophilic bases are typically used. If your current base is not effective, consider screening other options (see data tables below).

  • Suboptimal Solvent: The solvent can significantly influence the reaction outcome. Ensure the solvent is anhydrous and consider screening alternatives if the reaction is not proceeding as expected.[4]

Problem 2: Formation of Side Products

The formation of side products can complicate purification and reduce the yield of the desired N-arylated product.

Troubleshooting Decision Tree for Side Product Formation

G start Side Product Formation Observed identify Identify Side Product(s) (LC-MS, NMR) start->identify double_arylation Double Arylation identify->double_arylation homocoupling Homocoupling of Aryl Halide identify->homocoupling other Other Side Reactions identify->other solution1 Decrease Aryl Halide Stoichiometry double_arylation->solution1 solution2 Lower Catalyst Loading or Change Ligand homocoupling->solution2 solution3 Adjust Reaction Temperature other->solution3

Caption: A decision tree for addressing common side reactions in N-arylation.

Possible Cause & Solution

  • Double Arylation: Both the exocyclic amine and the pyrrole nitrogen may be arylated. To minimize this, consider using a slight excess of the this compound relative to the aryl halide. Protecting the pyrrole nitrogen prior to the coupling reaction is another effective strategy.

  • Homocoupling of the Aryl Halide: This side reaction can occur at higher temperatures or with certain catalyst systems. Reducing the reaction temperature or screening different ligands can help to suppress this pathway.

  • Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene. This is often a result of β-hydride elimination, a known side reaction in Buchwald-Hartwig aminations.[1] The choice of ligand and base can influence the extent of this side reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
ParameterCondition ACondition BCondition C
Catalyst Pd₂(dba)₃Pd(OAc)₂[(CyPF-tBu)PdCl₂]
Ligand XPhosRuPhos(none)
Base K₂CO₃NaOtBuLHMDS
Solvent DioxaneTolueneTHF
Temperature 100 °C80 °C60 °C
Typical Yield Moderate to HighHighModerate to High

Data presented is a generalized summary based on literature for similar heteroaromatic amines and should be used as a starting point for optimization.

Table 2: Comparison of Reaction Conditions for Ullmann Condensation
ParameterCondition ACondition BCondition C
Catalyst CuICu₂OCu(OAc)₂
Ligand 1,10-PhenanthrolineDMEDA(none)
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent DMSODMFDioxane
Temperature 120 °C110 °C100 °C
Typical Yield GoodGood to ExcellentModerate to Good

Data presented is a generalized summary based on literature for similar heteroaromatic amines and should be used as a starting point for optimization.[4]

Experimental Protocols

General Procedure for Buchwald-Hartwig N-arylation

Experimental Workflow for Buchwald-Hartwig N-arylation

G cluster_setup Setup cluster_reagents Reagent Addition cluster_reaction Reaction Conditions setup Reaction Setup reagents Add Reagents setup->reagents Inert Atmosphere oven_dry Oven-dry glassware setup->oven_dry inert Assemble under N₂ or Ar setup->inert reaction Reaction reagents->reaction Degas Mixture add_solids Add amine, aryl halide, base, catalyst, and ligand reagents->add_solids add_solvent Add anhydrous solvent reagents->add_solvent workup Workup reaction->workup Cool to RT heat Heat to desired temperature reaction->heat stir Stir vigorously reaction->stir monitor Monitor by TLC or LC-MS reaction->monitor purification Purification workup->purification Extract & Dry

Caption: A step-by-step workflow for a typical Buchwald-Hartwig N-arylation experiment.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired N-arylated product.

General Procedure for Ullmann N-arylation
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the copper catalyst (e.g., CuI, 10 mol%), a ligand if required (e.g., 1,10-phenanthroline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent (e.g., DMSO or DMF).

  • Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography to obtain the pure N-arylated product.

References

"strategies to reduce impurities in 1H-pyrrolo[3,2-c]pyridin-4-amine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-c]pyridin-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Troubleshooting Guides

This section addresses common problems encountered during the multi-step synthesis of this compound, which typically proceeds through the formation of a 4-chloro-1H-pyrrolo[3,2-c]pyridine intermediate followed by amination.

Problem 1: Low yield or incomplete conversion during the formation of the 1H-pyrrolo[3,2-c]pyridine core.

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining.

  • Isolation of the desired product gives a lower than expected mass.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete N-oxidation of the starting pyridine derivative. Ensure the correct stoichiometry of the oxidizing agent (e.g., m-CPBA). Monitor the reaction closely by TLC/LC-MS to confirm the complete consumption of the starting material.
Inefficient nitration or formation of regioisomers. Control the reaction temperature carefully during the addition of the nitrating agent. The use of a protecting group on the pyrrole nitrogen may improve regioselectivity.
Poor cyclization to form the pyrrole ring. Ensure anhydrous conditions and the appropriate temperature for the cyclization step. The choice of base and solvent can be critical; consider screening alternatives.

Problem 2: Formation of a significant amount of 1H-pyrrolo[3,2-c]pyridin-4-ol impurity during the amination of 4-chloro-1H-pyrrolo[3,2-c]pyridine.

Symptoms:

  • Mass spectrometry analysis shows a peak corresponding to the molecular weight of the hydroxylated byproduct.

  • The isolated product has poor solubility in organic solvents.

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis of the 4-chloro intermediate. This is a common side reaction, especially under aqueous acidic or basic conditions.[1][2] Ensure strictly anhydrous conditions for the amination reaction. Use a non-aqueous source of ammonia (e.g., ammonia in dioxane or a protected amine followed by deprotection).
High reaction temperatures. High temperatures can promote hydrolysis. Optimize the reaction temperature to the minimum required for a reasonable reaction rate.

Problem 3: Difficulty in purifying the final this compound product.

Symptoms:

  • Multiple spots on TLC, even after column chromatography.

  • Broad peaks in HPLC analysis.

  • The presence of colored impurities.

Possible Causes & Solutions:

CauseRecommended Action
Residual starting materials or reagents. Optimize the reaction work-up to remove unreacted starting materials and reagents. An acidic wash can help remove basic starting materials, while a basic wash can remove acidic byproducts.
Formation of closely related byproducts. Use a high-resolution purification technique like preparative HPLC for challenging separations. Consider derivatizing the crude product to facilitate separation, followed by removal of the derivatizing group.
Tailing on silica gel column. The basic nature of the amine product can cause tailing on silica gel. Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to improve peak shape.[3]
Product instability. The amino group may be susceptible to oxidation. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and effective route involves a multi-step synthesis starting from a substituted pyridine.[4][5] The key steps generally include:

  • N-oxidation of a pyridine precursor.

  • Nitration of the pyridine-N-oxide.

  • A series of transformations to construct the fused pyrrole ring, often leading to a halogenated intermediate like 6-bromo- or 4-chloro-1H-pyrrolo[3,2-c]pyridine.[4][5]

  • Finally, amination of the halogenated intermediate to introduce the 4-amino group, typically via a nucleophilic aromatic substitution.[2]

Q2: I am seeing multiple nitro-isomers after the nitration step. How can I improve the regioselectivity?

A2: The nitration of pyridine-N-oxides can sometimes yield a mixture of isomers. To improve the regioselectivity for the desired isomer, consider the following:

  • Temperature Control: Maintain a low and consistent temperature during the addition of the nitrating agent.

  • Protecting Groups: In some cases, protecting the pyrrole nitrogen (if already formed) can direct the nitration to the desired position on the pyridine ring.

  • Alternative Nitrating Agents: Explore the use of different nitrating agents that may offer better regioselectivity for your specific substrate.

Q3: What are the key parameters to control during the final amination step?

A3: The amination of 4-chloro-1H-pyrrolo[3,2-c]pyridine is a critical step. Key parameters to control include:

  • Ammonia Source: Using anhydrous ammonia in an organic solvent or a surrogate like lithium bis(trimethylsilyl)amide can prevent the formation of the 4-hydroxy byproduct.

  • Temperature and Pressure: The reaction may require elevated temperatures and pressure (if using gaseous ammonia), which should be carefully controlled in a sealed reaction vessel.

  • Catalyst: While not always necessary for activated substrates, a palladium-catalyzed Buchwald-Hartwig amination could be an alternative for less reactive chloro-precursors, though this may introduce its own set of potential side reactions like hydrodehalogenation.[1]

Q4: How can I effectively remove the 1H-pyrrolo[3,2-c]pyridin-4-ol impurity?

A4: Separating the desired amine from the corresponding alcohol can be challenging due to their similar polarities.

  • Chromatography: Careful optimization of the solvent system for silica gel chromatography is crucial. A gradient elution from a non-polar to a polar solvent system, potentially with a basic additive, may be effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for final purification.

  • Derivatization: In difficult cases, consider protecting the amine group (e.g., as a Boc-carbamate), which will significantly alter its polarity, allowing for easier separation from the alcohol. The protecting group can then be removed in a subsequent step.

III. Data Presentation

Table 1: Hypothetical Impurity Profile Before and After Optimized Purification

ImpurityStructureTypical % Before Purification% After Column Chromatography% After Recrystallization
Unreacted 4-chloro-1H-pyrrolo[3,2-c]pyridine5-10%<1%<0.1%
1H-pyrrolo[3,2-c]pyridin-4-ol10-20%1-2%<0.2%
Dimeric byproduct1-3%<0.5%Not Detected

Note: This table is illustrative and actual values will depend on specific reaction conditions.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate)

This protocol is adapted from the synthesis of similar pyrrolopyridine structures.[4][5]

  • N-Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) to yield 2-bromo-5-methylpyridine-1-oxide.

  • Nitration: The resulting N-oxide is then nitrated using fuming nitric acid in sulfuric acid at a controlled low temperature to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Vinyl Amine Formation: The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to form the key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.

  • Cyclization: This intermediate is then subjected to reductive cyclization using iron powder in acetic acid. The reaction mixture is heated, and upon completion, worked up by neutralizing with a base and extracting with an organic solvent. The crude product is purified by silica gel chromatography to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.[4]

Protocol 2: General Procedure for Amination of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

This is a general procedure for nucleophilic aromatic substitution on an activated chloropyridine derivative.

  • A solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine in a suitable high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or 1,4-dioxane) is prepared in a sealed pressure vessel.

  • A solution of ammonia in the same solvent (or a surrogate like an ammonium salt with a non-nucleophilic base) is added in excess.

  • The vessel is sealed, and the reaction mixture is heated to a temperature typically ranging from 80-120 °C for several hours. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography, often using a gradient of methanol in dichloromethane, potentially with a small percentage of triethylamine to prevent tailing.[3]

V. Visualizations

Synthesis_Workflow Start 2-Bromo-5-methylpyridine N_Oxide N-Oxidation (e.g., m-CPBA) Start->N_Oxide Nitration Nitration (HNO3/H2SO4) N_Oxide->Nitration Vinyl_Formation Vinyl Amine Formation (DMF-DMA) Nitration->Vinyl_Formation Cyclization Reductive Cyclization (Fe/AcOH) Vinyl_Formation->Cyclization Intermediate 4-Chloro-1H-pyrrolo[3,2-c]pyridine Cyclization->Intermediate Amination Amination (Ammonia source) Intermediate->Amination Final_Product This compound Amination->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Purity of Final Product Check_SM Check for unreacted starting material (LC-MS) Start->Check_SM SM_Present Yes Check_SM->SM_Present Present SM_Absent No Check_SM->SM_Absent Absent Check_Byproducts Identify major byproducts (MS, NMR) Byproduct_Identified Byproduct Identified Check_Byproducts->Byproduct_Identified Optimize_Reaction Optimize reaction time, temperature, or stoichiometry SM_Present->Optimize_Reaction Improve_Workup Improve aqueous workup (acid/base washes) SM_Present->Improve_Workup SM_Absent->Check_Byproducts Hydrolysis_Product Hydrolysis Product (e.g., 4-hydroxy derivative) Byproduct_Identified->Hydrolysis_Product [Impurity is 4-hydroxy] Dimer_Product Dimer or Oligomer Byproduct_Identified->Dimer_Product [Impurity is high MW] Other_Impurity Other Impurity Byproduct_Identified->Other_Impurity [Other] Use_Anhydrous Use strictly anhydrous conditions in amination Hydrolysis_Product->Use_Anhydrous Optimize_Purification Optimize chromatography (e.g., add base to eluent) Dimer_Product->Optimize_Purification Other_Impurity->Optimize_Purification Recrystallize Attempt recrystallization Optimize_Purification->Recrystallize

Caption: Troubleshooting logic for low purity of the final product.

References

"handling and storage of 1H-pyrrolo[3,2-c]pyridin-4-amine to prevent degradation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of 1H-pyrrolo[3,2-c]pyridin-4-amine to minimize degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For short-term storage (up to one week), refrigeration at 4°C is recommended. For long-term storage, maintaining the compound at -20°C to -80°C is advisable to prevent degradation.[1] Amines, in general, should be stored at temperatures below 30°C (86°F) to maintain stability.[2]

Q2: How sensitive is this compound to air and moisture?

A2: this compound, like many heterocyclic amines, can be sensitive to air and moisture. Amines are known to be hygroscopic, meaning they can absorb moisture from the atmosphere, which may lead to hydrolysis or other forms of degradation.[2] Therefore, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.

Q3: What types of containers are suitable for storing this compound?

A3: Use containers made of materials that do not react with amines. High-density polyethylene (HDPE) or amber glass vials with tight-fitting caps are recommended to prevent exposure to light, air, and moisture.[2]

Q4: Can I repeatedly freeze and thaw the compound?

A4: Repeated freeze-thaw cycles should be avoided as they can potentially lead to degradation. If you need to use small quantities of the compound frequently, it is best to aliquot the bulk material into smaller, single-use vials upon receipt.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of the solid compound (e.g., turning from off-white/yellow to brown) Oxidation or exposure to light.Discard the discolored material as its purity may be compromised. In the future, ensure storage under an inert atmosphere and in a light-protected container.
Inconsistent experimental results using the same batch of compound. Degradation of the stock solution.Prepare fresh stock solutions for each experiment or for use within a short timeframe. Store stock solutions at low temperatures (-20°C or -80°C) and protect them from light.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products due to improper handling or storage.Review your handling and storage procedures. Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Poor solubility of the compound compared to previous batches. Potential polymorphism or degradation.Confirm the identity and purity of the compound using appropriate analytical techniques. If degradation is suspected, obtain a fresh batch of the compound.

Stability Data Summary

Stress Condition Typical Conditions Expected Degradation Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 30 minutesModerate to significantHydrolysis of the amine group, cleavage of the pyrrole ring.
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 30 minutesSignificantSimilar to acidic hydrolysis, potential for ring opening. Studies on related pyrrolopyridine derivatives show high instability in alkaline media.[3]
Oxidation 3% H₂O₂ at room temperatureModerateOxidation of the pyrrole and pyridine rings, formation of N-oxides.
Thermal Degradation 60-80°CLow to moderateGeneral decomposition, dependent on the duration of exposure.
Photostability Exposure to UV and visible light (ICH Q1B)Moderate to significantPhotolytic cleavage and rearrangement. Related compounds are known to be photolabile.[3]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 30 minutes. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the initial solvent.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 8 hours. Prepare a 0.1 mg/mL solution from the stressed samples.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Prepare a 0.1 mg/mL solution from the stressed samples.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with a photodiode array (PDA) detector.

  • The method should be capable of separating the parent compound from all degradation products.

  • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->alkali Expose to Stress oxidation Oxidation (3% H₂O₂) stock->oxidation Expose to Stress thermal Thermal (80°C solid, 60°C solution) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc RP-HPLC-PDA Analysis acid->hplc Analyze Samples alkali->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Peaks data Data Evaluation & Pathway Identification lcms->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway A This compound (Parent Compound) B Hydrolysis Products (e.g., Ring Opened) A->B Acid/Base C Oxidation Products (e.g., N-oxides) A->C Oxidizing Agent D Photolytic Products (e.g., Rearranged Isomers) A->D Light

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Comparative Bioactivity of 1H-pyrrolo[3,2-c]pyridin-4-amine Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of kinase inhibitors and anticancer agents. The strategic placement of substituents on this heterocyclic system has been shown to significantly influence its biological activity. This guide will explore the bioactivity of derivatives based on their substitution patterns and their effects on various biological targets.

Comparative Bioactivity of 1H-pyrrolo[3,2-c]pyridine Derivatives

The primary therapeutic areas where 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated are oncology and inflammatory diseases. The main molecular targets include protein kinases and tubulin.

Anticancer Activity

Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and various protein kinases.

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized and evaluated as colchicine-binding site inhibitors. These compounds have shown potent antiproliferative activities against several cancer cell lines.[1]

Table 1: Antiproliferative Activity of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDB-ring SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl1.9 ± 0.464.5 ± 0.483.2 ± 0.11
10t Indolyl0.12 ± 0.020.15 ± 0.040.21 ± 0.05
CA-4 (positive control) -0.047 ± 0.0100.068 ± 0.0140.089 ± 0.026

Data sourced from a study on colchicine-binding site inhibitors.[1]

The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to develop potent inhibitors of various kinases, including FMS kinase (CSF-1R), which is implicated in cancer and inflammatory disorders.

Table 2: FMS Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDStructureFMS Kinase IC₅₀ (nM)
1e Diarylurea derivative60
1r Diarylurea derivative30
KIST101029 (Lead Compound) Diarylurea derivative96

Data from a study on FMS kinase inhibitors.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used in the cited studies.

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines (HeLa, SGC-7901, and MCF-7) using the MTT assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves using appropriate software.

FMS Kinase Inhibition Assay

The inhibitory activity of the compounds against FMS kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reaction Mixture Preparation: The assay was performed in a 384-well plate containing FMS kinase, a biotinylated peptide substrate, and ATP in a kinase buffer.

  • Compound Addition: The test compounds were added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified time.

  • Detection: The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin were added.

  • TR-FRET Measurement: After incubation, the TR-FRET signal was measured using a suitable plate reader.

  • IC₅₀ Determination: The IC₅₀ values were determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS_Receptor FMS Receptor (CSF-1R) RAS RAS FMS_Receptor->RAS PI3K PI3K FMS_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival CSF1 CSF-1 (Ligand) CSF1->FMS_Receptor Binds Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS_Receptor Inhibits

Caption: FMS Kinase Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Studies Start Design & Synthesize 1H-pyrrolo[3,2-c]pyridine Derivatives Kinase_Assay Kinase Inhibition Assay (e.g., FMS Kinase) Start->Kinase_Assay Cell_Assay Antiproliferative Assay (e.g., MTT on Cancer Cells) Start->Cell_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Kinase_Assay->Pathway_Analysis Cell_Cycle Cell Cycle Analysis Cell_Assay->Cell_Cycle Animal_Models Xenograft Models Pathway_Analysis->Animal_Models Cell_Cycle->Animal_Models

Caption: Drug Discovery Workflow.

References

Validating Target Engagement of 1H-pyrrolo[3,2-c]pyridin-4-amine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a small molecule interacts with its intended target within the complex environment of a living cell is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of 1H-pyrrolo[3,2-c]pyridin-4-amine, a scaffold known to exhibit diverse biological activities, including kinase inhibition. We will objectively compare the performance of leading techniques, provide supporting experimental data, and detail the necessary protocols.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of various protein kinases, such as Monopolar Spindle 1 (MPS1), and have also been investigated for their effects on tubulin polymerization and phosphodiesterase 4B (PDE4B) activity.[1][2][3] Given the prevalence of this scaffold in kinase inhibitor discovery, this guide will focus on validating the engagement of a putative kinase target for this compound.

Comparison of Target Engagement Methodologies

Several robust methods are available to confirm the direct interaction between a small molecule and its protein target in a cellular context. The choice of assay depends on factors such as the nature of the target, the availability of specific reagents, and the desired throughput. Here, we compare two widely used techniques: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[4][5]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[6][7]
Requirement forCompound/Target Modification None (label-free).[5]Requires genetic fusion of NanoLuc® luciferase to the target protein and a specific fluorescent tracer.[8]
Throughput Can be adapted to a 96-well or 384-well format for higher throughput.[9]Inherently high-throughput, suitable for screening large compound libraries.[7]
Data Output Thermal shift (ΔTm) or isothermal dose-response curves, indicating target stabilization.[10]BRET ratio, which allows for the quantitative determination of compound affinity (IC50) and residence time.[11][12]
Advantages - Applicable to endogenous proteins in their native cellular environment.- No requirement for target modification, avoiding potential artifacts.- Provides direct evidence of physical binding.[5][13]- High sensitivity and quantitative data on compound affinity and residence time in live cells.- Broad applicability across many target classes, with over 340 pre-built kinase assays available.- Can be used to assess compound binding to protein complexes.[7][11]
Disadvantages - May not be suitable for all targets (e.g., membrane proteins).- Can be lower throughput compared to BRET assays.- Requires a specific antibody for detection in Western blot-based formats.[10]- Requires genetic modification of the target protein, which may alter its function or localization.- Dependent on the availability of a suitable fluorescent tracer.- Overexpression of the target protein may not reflect physiological levels.[14]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement based on the principle that a protein's thermal stability increases upon ligand binding.[4][5]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).

2. Heating Step:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include a non-heated control sample.[5]

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[5]

4. Protein Quantification and Analysis:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein quantification methods like ELISA or mass spectrometry.[15]

  • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[6][8]

1. Cell Preparation:

  • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression.[16]

  • Harvest and resuspend the cells in an appropriate assay medium (e.g., Opti-MEM®).

2. Assay Plate Setup:

  • Dispense the cell suspension into a white, low-volume 384-well plate.

  • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase, at a predetermined optimal concentration.

  • Add this compound at various concentrations to competitively displace the tracer. Include a vehicle control.

3. Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Measure the BRET signal (emission at >600 nm) and the NanoLuc® luminescence (emission at 450 nm) using a plate reader capable of filtered luminescence detection.[16]

4. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).

  • A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and engagement of the target by the compound. The data can be used to determine the half-maximal inhibitory concentration (IC50).[16]

Visualizing Cellular Target Engagement

To further clarify the experimental workflows and the underlying biological processes, the following diagrams have been generated.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Putative_Kinase_Target Putative Kinase Target Receptor->Putative_Kinase_Target Activates Extracellular_Signal Growth Factor Extracellular_Signal->Receptor Downstream_Effector Downstream Effector (e.g., Transcription Factor) Putative_Kinase_Target->Downstream_Effector Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response 1H_pyrrolo This compound 1H_pyrrolo->Putative_Kinase_Target Inhibits

Caption: Hypothetical signaling pathway showing inhibition by this compound.

CETSA_Workflow Start Start Cell_Treatment Treat cells with This compound Start->Cell_Treatment Heating Heat cells across a temperature gradient Cell_Treatment->Heating Lysis Lyse cells Heating->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Analysis Analyze soluble fraction (e.g., Western Blot) Centrifugation->Analysis End End Analysis->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Workflow Start Start Transfection Transfect cells with NanoLuc-Target fusion construct Start->Transfection Assay_Setup Plate cells and add NanoBRET tracer Transfection->Assay_Setup Compound_Addition Add this compound Assay_Setup->Compound_Addition Substrate_Addition Add Nano-Glo Substrate Compound_Addition->Substrate_Addition Detection Measure BRET signal Substrate_Addition->Detection End End Detection->End

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

By employing these robust methodologies, researchers can confidently validate the cellular target engagement of this compound, providing a solid foundation for further preclinical and clinical development. The choice between CETSA and NanoBRET will depend on the specific experimental context and available resources, with each offering unique advantages for elucidating the molecular mechanism of action of this promising compound scaffold.

References

Kinase Selectivity Profiling of 1H-pyrrolo[3,2-c]pyridin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies used to determine the kinase selectivity profile of novel inhibitors, using a representative 1H-pyrrolo[3,2-c]pyridin-4-amine derivative as a case study. The document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of kinase inhibitors.

Data Presentation

The primary output of a kinase selectivity profiling experiment is a quantitative measure of a compound's inhibitory activity against a panel of kinases. This data is typically presented as the half-maximal inhibitory concentration (IC50) or the percent inhibition at a fixed compound concentration. Clear and structured presentation of this data is crucial for comparative analysis.

Table 1: Hypothetical Kinase Selectivity Profile of Compound X (a this compound derivative)

Kinase TargetKinase FamilyIC50 (nM)Percent Inhibition @ 1 µM
FMSTyrosine Kinase3095%
KITTyrosine Kinase15080%
FLT3Tyrosine Kinase25075%
MEK1Serine/Threonine Kinase1,20045%
JNK1Serine/Threonine Kinase3,50020%
mTORSerine/Threonine Kinase>10,000<10%
ROCK2Serine/Threonine Kinase>10,000<10%
PKASerine/Threonine Kinase>10,000<10%
CDK2Serine/Threonine Kinase>10,000<10%
SRCTyrosine Kinase>10,000<10%

Experimental Protocols

A variety of assay formats are available for kinase selectivity profiling, each with its own advantages and disadvantages.[1] Two common methods are the radiometric assay and the luminescence-based ADP-Glo™ Kinase Assay.

Radiometric Kinase Assay (HotSpot™ Assay)

This method directly measures the incorporation of a radiolabeled phosphate group from [γ-³³P]-ATP onto a substrate.[2]

Protocol:

  • Reaction Setup: Kinase reactions are set up in a 96-well or 384-well plate format. Each well contains the kinase, the substrate (a protein or peptide), the test compound at various concentrations, and a reaction buffer containing Mg²⁺.

  • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for each specific kinase to ensure that the measured IC50 values reflect the intrinsic affinities of the inhibitor.[1]

  • Initiation and Incubation: The reaction is initiated by the addition of [γ-³³P]-ATP. The reaction mixture is then incubated at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Detection: The reaction is terminated by spotting the reaction mixture onto a filter membrane which captures the phosphorylated substrate.[2] Unreacted [γ-³³P]-ATP is washed away.

  • Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter. The results are then used to calculate the percent inhibition and subsequently the IC50 value for the test compound against each kinase.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4]

Protocol:

  • Kinase Reaction: The kinase reaction is performed in a 384-well plate.[3] It includes the kinase, substrate, ATP, and the test compound. The reaction is incubated for 1 hour at room temperature.[3]

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.[4]

  • Signal Measurement: The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.[3]

  • Data Analysis: The luminescent signal is used to determine the percent inhibition of the test compound and to calculate the IC50 values.

Mandatory Visualization

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound Test Compound Serial Dilution reaction_setup Reaction Incubation (Kinase + Substrate + Compound + ATP) compound->reaction_setup kinase_panel Kinase Panel Preparation kinase_panel->reaction_setup substrate_atp Substrate & ATP Preparation substrate_atp->reaction_setup termination Reaction Termination reaction_setup->termination signal_generation Signal Generation (e.g., Luminescence or Radioactivity) termination->signal_generation readout Signal Readout signal_generation->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50 Values calculation->ic50 profile Generate Selectivity Profile ic50->profile

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Hypothetical Signaling Pathway Inhibition by a this compound Derivative

Some derivatives of pyrrolo[3,2-c]pyridine have been shown to inhibit kinases such as FMS, MEK, and JNK.[5][6] The following diagram illustrates a hypothetical signaling pathway where such a compound might act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor fms_receptor FMS Receptor growth_factor->fms_receptor ras RAS fms_receptor->ras raf RAF ras->raf jnk JNK ras->jnk mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors jnk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression compound This compound Derivative compound->fms_receptor Inhibits compound->mek Inhibits compound->jnk Inhibits

Caption: A potential mechanism of action for a pyrrolopyridine derivative.

References

Navigating Kinase Selectivity: A Comparative Analysis of 1H-pyrrolo[3,2-c]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount to predicting potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of the selectivity of 1H-pyrrolo[3,2-c]pyridin-4-amine derivatives, with a focus on their performance against a panel of kinases and various cell lines.

This document summarizes key experimental data, outlines the methodologies used to obtain these results, and visualizes the relevant biological pathways to offer a comprehensive overview for researchers in oncology and inflammatory diseases.

In Vitro Kinase Selectivity Profile

A study of this compound derivatives identified compound 1r as a potent and selective inhibitor of FMS kinase, a member of the type III receptor tyrosine kinase family implicated in various cancers and inflammatory disorders. The cross-reactivity of compound 1r was evaluated against a panel of 40 kinases, revealing a significant selectivity for FMS kinase.

Table 1: Cross-Reactivity of Compound 1r Against a 40-Kinase Panel

Kinase TargetInhibition at 1 µM (%)
FMS 81
FLT3 (D835Y)42
c-MET40
Other 37 kinases<40

Data summarized from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.

The IC50 value of compound 1r against FMS kinase was determined to be 30 nM.[1] Comparatively, its inhibition of FLT3 (D835Y) and c-MET at a 1 µM concentration was 42% and 40%, respectively, suggesting that the IC50 values for these kinases would be in the micromolar range.[1] This indicates that compound 1r is more than 33 times more selective for FMS kinase over other tested kinases.[1]

Cellular Antiproliferative Activity and Selectivity

The antiproliferative effects of compound 1r were assessed against a panel of cancer cell lines and normal human fibroblasts to determine its selectivity index.

Table 2: Antiproliferative Activity (IC50) of Compound 1r

Cell LineCancer TypeIC50 (µM)
Ovarian Cancer Cell Lines
OVCAR-3Ovarian0.15
SK-OV-3Ovarian0.28
A2780Ovarian0.35
IGROV1Ovarian0.41
OVCAR-4Ovarian0.59
OVCAR-8Ovarian0.76
Prostate Cancer Cell Lines
PC-3Prostate1.12
DU-145Prostate1.78
Breast Cancer Cell Lines
MCF7Breast0.21
MDA-MB-231Breast0.33
HS578TBreast0.45
BT-549Breast0.67
T-47DBreast0.98
Normal Cell Line
HS 27 FibroblastsNormal>5.72

Data shows potent activity against various cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM.[1]

The selectivity index of compound 1r , calculated by comparing its IC50 value against normal HS 27 fibroblasts to that against cancer cell lines, ranged from 3.21 to 38.13, highlighting its preferential activity towards cancer cells.[1]

Signaling Pathway and Experimental Workflow

The primary target of the described this compound derivative, FMS kinase (also known as CSF-1R), is a key component of a signaling pathway that drives the proliferation and survival of monocyte/macrophage lineage cells. Its overexpression is linked to several cancer types.

FMS_Signaling_Pathway Ligand CSF-1 or IL-34 FMS FMS Kinase (CSF-1R) (this compound target) Ligand->FMS Binds to Dimerization Receptor Dimerization & Autophosphorylation FMS->Dimerization Induces Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

FMS Kinase Signaling Pathway

The experimental evaluation of these compounds typically follows a standardized workflow to assess their bioactivity, from initial kinase screening to cellular assays.

Experimental_Workflow Start Compound Synthesis (this compound derivatives) KinaseScreen In Vitro Kinase Screening (e.g., Kinase HotSpotSM Assay) Start->KinaseScreen Antiproliferative Antiproliferative Screening (e.g., NCI-60 Panel - SRB Assay) KinaseScreen->Antiproliferative Promising Candidates BMDMAssay Macrophage Assay (e.g., BMDM Assay) Antiproliferative->BMDMAssay Lead Lead Compound Identification & Further Development BMDMAssay->Lead

General Experimental Workflow

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to generate the data presented in this guide.

In Vitro Kinase Screening (Kinase HotSpotSM Assay)

This assay is a radiometric method that directly measures the activity of kinases. The protocol involves the following key steps:

  • Reaction Mixture Preparation : A base reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij35 is prepared.

  • Compound Addition : The test compounds, such as the this compound derivatives, are added to the reaction mixture in a 10-dose duplicate assay mode, typically starting at a high concentration (e.g., 81 µM) with threefold serial dilutions to determine IC50 values.

  • Reaction Initiation : The kinase reaction is initiated by the addition of 33P-ATP.

  • Detection : Kinase activity is detected by the P81 filter-binding method, which captures the radiolabeled phosphate incorporated into the substrate. The amount of radioactivity is proportional to the kinase activity.

Antiproliferative Screening (NCI-60 Protocol - Sulforhodamine B Assay)

This colorimetric assay is used to determine cell viability and growth inhibition.

  • Cell Plating : Human tumor cell lines are seeded in 96-well microtiter plates and incubated for 24 hours.

  • Compound Addition : Experimental drugs are solubilized (e.g., in DMSO) and serially diluted to five different concentrations before being added to the cell plates.

  • Incubation : The plates are incubated for an additional 48 hours.

  • Cell Fixation : Adherent cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10%.

  • Staining : The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes.

  • Washing : Unbound dye is removed by washing five times with 1% acetic acid.

  • Quantification : The bound stain is solubilized with 10 mM Trizma base, and the absorbance is read at 515 nm. The absorbance is proportional to the cellular protein mass, which correlates with the cell number.

Bone Marrow-Derived Macrophage (BMDM) Assay

This assay assesses the effect of compounds on macrophage activity.

  • Macrophage Isolation : Macrophages are isolated from murine bone marrow using methods such as Miltenyi Biotec MACS beads (CD11b).

  • Cell Culture : The isolated macrophages (e.g., 30,000 cells/well) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2-mercaptoethanol.

  • Compound Treatment : The test compound is added to the cell culture, and the cells are incubated for a specified period (e.g., 1 hour at 37°C in the presence of 5% CO2).

  • Analysis : The effect of the compound on macrophage function (e.g., proliferation, cytokine production) is then assessed using appropriate methods. In the case of compound 1r , it demonstrated an anti-inflammatory effect.[1]

References

A Comparative Guide to the Structure-Activity Relationships of Pyrrolopyridine Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its six isomers, arising from the different fusion patterns of the pyrrole and pyridine rings, offer a diverse three-dimensional landscape for molecular interactions, making them attractive starting points for drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrrolopyridine cores, supported by quantitative experimental data, to aid in the rational design of novel therapeutics.

Isomers of the Pyrrolopyridine Core

The six isomers of pyrrolopyridine, also known as azaindoles, are:

  • Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Pyrrolo[2,3-c]pyridine (6-azaindole)

  • Pyrrolo[3,2-c]pyridine (5-azaindole)

  • Pyrrolo[3,2-b]pyridine (4-azaindole)

  • Pyrrolo[3,4-b]pyridine (2-azaisoindole)

  • Pyrrolo[3,4-c]pyridine (5-azaisoindole)

This guide will focus on the comparative SAR of derivatives of these core structures against various biological targets.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative structure-activity relationship data for various pyrrolopyridine cores against different biological targets.

Table 1: Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. Pyrrolopyridine derivatives have been extensively investigated as kinase inhibitors.

Pyrrolopyridine CoreTarget KinaseKey Substituents for ActivityIC50 (nM)Reference Compound
Pyrrolo[2,3-d]pyrimidine EGFRAnilino group at C478Erlotinib (Control)
VEGFR2Substituted anilines at C4--
Pyrrolo[3,2-c]pyridine FMS4-Anilino, 6-aryl30KIST101029 (IC50 = 96 nM)
MPS14-Anilino, 6-heteroaryl25Hit Compound 8
Pyrrolo[2,3-b]pyridine CDK85-Aryl, N-arylpropenamide at C348.6-
V600E B-RAFVaried substitutions80 - 85-
Table 2: Phosphodiesterase 4B (PDE4B) Inhibition

PDE4B is a target for inflammatory and neurological disorders.

Pyrrolopyridine CoreKey Substituents for ActivityIC50 (µM)Selectivity vs. PDE4D
Pyrrolo[2,3-b]pyridine 2-Carboxamide with 3,3-difluoroazetidine0.146-fold
2-Carboxamide with other cyclic amines0.11 - 1.1Varied
Table 3: Antiviral Activity (Anti-HIV-1)

Certain pyrrolopyridine derivatives have shown promise as antiviral agents.

Pyrrolopyridine CoreKey Substituents for ActivityEC50 (µM)
Pyrrolo[3,4-c]pyridine 4-Ester, N-phenethyl at C2, 7-hydroxy1.65
Varied substitutions<10
Table 4: Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for new antibacterial agents.

Pyrrolopyridine CoreTarget BacteriaKey Substituents for ActivityMIC (µg/mL)
Pyrrolo[3,4-b]pyridine E. coliPolysubstituted62.5 - 125
Pyrrolo[3,2-b]pyridine E. coli (resistant strains)--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Epidermal Growth Factor Receptor (EGFR) Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add the diluted compounds to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a master mix containing the kinase buffer, ATP, and the peptide substrate.

  • Add the master mix to each well.

  • Initiate the kinase reaction by adding the recombinant EGFR enzyme to each well (except the negative control).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Assay

This assay is similar to the EGFR kinase assay but uses the VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase buffer

  • ATP

  • Peptide substrate

  • Test compounds

  • 96-well plates

  • Detection reagent

Procedure: The procedure is analogous to the EGFR kinase assay, with the substitution of the VEGFR2 enzyme and its corresponding optimized substrate and buffer conditions.

In Vitro Antiviral Assay (CPE Reduction Assay)

This assay determines the ability of a compound to protect cells from the cytopathic effect (CPE) caused by a virus.

Materials:

  • Host cell line susceptible to the virus (e.g., MT-4 cells for HIV-1)

  • Virus stock

  • Cell culture medium

  • Test compounds

  • 96-well cell culture plates

  • Reagent to measure cell viability (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Seed the host cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the medium from the cells and add the diluted compounds.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected control wells and virus-infected control wells (no compound).

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 3-5 days).

  • Assess cell viability using a suitable reagent.

  • Calculate the percentage of protection for each compound concentration and determine the EC50 (50% effective concentration) value.

  • In parallel, assess the cytotoxicity of the compounds on uninfected cells to determine the CC50 (50% cytotoxic concentration).

Aldose Reductase Inhibition Assay

This assay measures the inhibition of the aldose reductase enzyme, which is implicated in diabetic complications.

Materials:

  • Partially purified aldose reductase from a source like rat lens

  • Phosphate buffer (pH 6.2)

  • NADPH

  • Substrate (e.g., DL-glyceraldehyde)

  • Test compounds

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the substrate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship studies of pyrrolopyridine cores.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Substrate Substrate Protein RTK->Substrate phosphorylates Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->RTK inhibits ATP ATP ATP->RTK Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Response Cellular Response (Proliferation, etc.) Downstream->Response

Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition by a pyrrolopyridine derivative.

Experimental_Workflow start Start: Compound Library (Pyrrolopyridine Derivatives) assay Primary Screening (e.g., Kinase Inhibition Assay) start->assay hits Identification of 'Hits' (Active Compounds) assay->hits sar Structure-Activity Relationship (SAR) Analysis hits->sar optimization Lead Optimization (Chemical Synthesis) sar->optimization Guides secondary Secondary Assays (Selectivity, Cell-based) sar->secondary optimization->assay New Analogs candidate Lead Candidate secondary->candidate

Caption: A typical experimental workflow for a structure-activity relationship (SAR) study of pyrrolopyridine derivatives.

Benchmarking 1H-pyrrolo[3,2-c]pyridin-4-amine Derivatives Against Standard of Care: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the performance of 1H-pyrrolo[3,2-c]pyridin-4-amine derivatives against current standards of care in oncology and virology. The data presented is compiled from various preclinical studies to offer a comprehensive overview of their potential as therapeutic agents.

Anticancer Activity: Targeting Tubulin Polymerization and FMS Kinase

Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated promising anticancer activity through two primary mechanisms: inhibition of tubulin polymerization and inhibition of FMS kinase. This section benchmarks their in vitro efficacy against established chemotherapeutic agents.

In Vitro Antiproliferative Activity

The antiproliferative effects of this compound derivatives were assessed against a panel of human cancer cell lines and compared to standard of care chemotherapeutics. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Comparison of Antiproliferative Activity (IC50, µM) of 1H-pyrrolo[3,2-c]pyridine Derivatives and Standard of Care Microtubule-Targeting Agents

Compound/DrugHeLa (Cervical Cancer)SGC-7901 (Gastric Cancer)MCF-7 (Breast Cancer)A375P (Melanoma)
Compound 10t (1H-pyrrolo[3,2-c]pyridine derivative) 0.120.150.21-
Combretastatin A-4 (CA-4) 0.0020.0030.004-
Paclitaxel 0.003-0.008-0.001-0.0050.002-0.006
Vincristine 0.002-0.005-0.001-0.0040.001-0.003

Note: Data for Paclitaxel and Vincristine are typical ranges observed in vitro. "-" indicates data not available from the reviewed sources.

Table 2: Comparison of FMS Kinase Inhibitory Activity and Antiproliferative Effects (IC50)

Compound/DrugFMS Kinase (nM)Ovarian Cancer Cell Lines (µM)Prostate Cancer Cell Lines (µM)Breast Cancer Cell Lines (µM)
Compound 1r (1H-pyrrolo[3,2-c]pyridine derivative) 300.15 - 1.780.15 - 1.780.15 - 1.78
KIST101029 (Lead Compound) 96---
Sorafenib 582.8 - 9.73.1 - 8.54.5 - 12.3

Note: Data for Sorafenib represents a range of IC50 values against various cell lines within the indicated cancer types. "-" indicates data not available from the reviewed sources.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain 1H-pyrrolo[3,2-c]pyridine derivatives function as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis.

cluster_0 This compound Derivative cluster_1 Standard of Care (e.g., Vinca Alkaloids, Taxanes) Derivative Derivative Tubulin_Dimers α/β-Tubulin Dimers Derivative->Tubulin_Dimers Inhibits Polymerization Standard_of_Care Vinca Alkaloids / Taxanes Microtubule Microtubule Polymerization Standard_of_Care->Microtubule Disrupts Dynamics Tubulin_Dimers->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Cell_Cycle G2/M Phase Arrest Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Signaling pathway of microtubule-targeting agents.

Antiviral Activity: Influenza Virus Entry Inhibition

This compound compounds have been identified as a new class of entry inhibitors for influenza viruses. Their proposed mechanism involves interference with the post-fusion process, specifically virus uncoating and nuclear import of viral ribonucleoprotein complexes.

In Vitro Antiviral Efficacy

The antiviral activity of a representative this compound derivative (PPA) was evaluated against various influenza virus strains and compared to the standard of care antiviral drugs.

Table 3: Comparison of Antiviral Activity (EC50/IC50, µM) against Influenza Viruses

Compound/DrugInfluenza A/PR/8/34 (H1N1)Influenza A/California/07/2009 (H1N1)Influenza A/Victoria/3/75 (H3N2)Influenza B/Lee/40
PPA (pyrrolopyridinamine) 1.82.53.24.1
Oseltamivir ~0.0005~0.001~0.0002~0.03
Zanamivir ~0.0009~0.001~0.002~0.004
Amantadine 0.062 to >50 (strain dependent)ResistantResistantNot Active

Note: EC50/IC50 values for standard of care drugs are approximate ranges based on multiple studies and can vary significantly between specific strains and assay conditions.

Mechanism of Action: Influenza Virus Entry and Uncoating

The following diagram illustrates the entry and uncoating process of the influenza virus and the points of intervention for this compound derivatives and standard of care drugs.

cluster_0 Viral & Host Cell Interaction cluster_1 Viral Uncoating cluster_2 Viral Replication & Release Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion (low pH) Endosome->Fusion Uncoating Viral RNP Release Fusion->Uncoating M2_Channel M2 Proton Channel M2_Channel->Uncoating H+ influx Nuclear_Import Nuclear Import of vRNP Uncoating->Nuclear_Import Replication Replication & Transcription Nuclear_Import->Replication Assembly Virion Assembly Replication->Assembly Budding Budding Assembly->Budding Neuraminidase Neuraminidase Budding->Neuraminidase Release Virion Release Neuraminidase->Release PPA This compound PPA->Uncoating Inhibits PPA->Nuclear_Import Inhibits Amantadine Amantadine Amantadine->M2_Channel Blocks Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits

Caption: Influenza virus lifecycle and drug targets.

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below.

Antiproliferative Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 1H-pyrrolo[3,2-c]pyridine derivatives, standard of care drugs) or vehicle control (DMSO) and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compounds Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solvent Add Solubilization Solvent Incubate_4h->Add_Solvent Measure_Absorbance Measure Absorbance (570nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT-based antiproliferative assay.

In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Purified tubulin (>99%) is resuspended in a general tubulin buffer. Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) are prepared at desired concentrations.

  • Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture contains tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: Test compounds or controls are added to the respective wells.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time (e.g., every minute for 60 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve. The percentage of inhibition is calculated relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

FMS Kinase Enzymatic Assay
  • Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture contains FMS kinase, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: The luminescence signal is measured, and the percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Influenza Virus Entry Inhibition Assay (Plaque Reduction Assay)
  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is infected with a known titer of influenza virus for 1 hour at 37°C.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of the test compound.

  • Incubation: The plates are incubated at 37°C for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.

A Comparative Guide to Orthogonal Assays for Confirming the Biological Activity of 1H-pyrrolo[3,2-c]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridin-4-amine scaffold is a privileged heterocyclic structure found in a variety of biologically active molecules. Its derivatives have shown promise as potent inhibitors of several key cellular targets. Confirmation of the specific biological activity of a novel compound containing this scaffold requires a multi-faceted approach employing orthogonal assays. This guide provides a comparative overview of key experimental methods to robustly characterize the mechanism of action of these compounds, with a focus on kinase inhibition, tubulin polymerization, and G-protein coupled receptor (GPCR) modulation.

Primary Target Hypothesis: Kinase Inhibition

Derivatives of the closely related pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds have been identified as potent inhibitors of various protein kinases, such as FMS kinase and Fibroblast Growth Factor Receptors (FGFRs)[1][2][3]. Therefore, a primary hypothesis for a novel this compound derivative would be the inhibition of kinase activity. To confirm this, a combination of biochemical and cell-based assays is recommended.

Workflow for Investigating Kinase Inhibition

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_screen Initial Kinase Panel Screen (e.g., TR-FRET, Luminescence) ic50_determination IC50 Determination for Hits biochem_screen->ic50_determination Identified Hits mechanism_of_action Mechanism of Action Studies (e.g., ATP Competition) ic50_determination->mechanism_of_action target_engagement Target Engagement Assay (e.g., NanoBRET) ic50_determination->target_engagement Confirmed in vitro activity phospho_flow Phospho-Substrate Analysis (e.g., Western Blot, Flow Cytometry) target_engagement->phospho_flow cell_viability Cell Viability/Proliferation Assay phospho_flow->cell_viability cluster_0 Biochemical Assay cluster_1 Cell-Based Assays tubulin_poly_assay In vitro Tubulin Polymerization Assay microtubule_imaging Immunofluorescence Microscopy of Microtubule Network tubulin_poly_assay->microtubule_imaging Confirmed biochemical activity cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) microtubule_imaging->cell_cycle_analysis apoptosis_assay Apoptosis Assay cell_cycle_analysis->apoptosis_assay cluster_0 Initial Screening cluster_1 Hit Confirmation & Characterization gpcr_panel GPCR Binding/Functional Panel Screen second_messenger Second Messenger Assays (cAMP, Ca2+) gpcr_panel->second_messenger Identified Hits beta_arrestin β-Arrestin Recruitment Assay second_messenger->beta_arrestin Orthogonal Readout

References

Head-to-Head Comparison of 1H-pyrrolo[3,2-c]pyridine Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of a novel series of 1H-pyrrolo[3,2-c]pyridine derivatives reveals their potential as potent colchicine-binding site inhibitors for cancer therapy. This guide provides a head-to-head comparison of these analogs, supported by experimental data on their biological activity, and outlines the methodologies for key experiments.

A recent study focused on the design and synthesis of a new series of 1H-pyrrolo[3,2-c]pyridine derivatives, which were evaluated for their antitumor activities.[1][2] The core strategy involved using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the bioactive conformation of known tubulin inhibitors.[1] The synthesized compounds were tested against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1]

Comparative Analysis of Antiproliferative Activity

The in vitro antiproliferative activities of the synthesized 1H-pyrrolo[3,2-c]pyridine analogs were determined using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Combretastatin A-4 (CA-4) and 2-methoxyestradiol (2-ME) were used as positive controls.[2]

CompoundB-ring MoietyHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a Phenyl>40>40>40
10d 4-Methylphenyl15.34±1.2518.21±1.5320.11±1.68
10h 4-Methoxyphenyl8.23±0.6710.54±0.9812.31±1.12
10l 4-Fluorophenyl25.43±2.1128.98±2.5430.43±2.87
10m 4-Chlorophenyl10.12±0.8913.45±1.2115.67±1.43
10o 4-Hydroxyphenyl9.87±0.7611.23±1.0113.54±1.23
10t Indolyl0.12±0.010.15±0.020.21±0.03
CA-4 -0.002±0.00010.003±0.00020.003±0.0002
2-ME -1.21±0.111.54±0.141.65±0.15

Structure-Activity Relationship (SAR)

The SAR analysis of this series of compounds provided several key insights.[1] Generally, the introduction of electron-donating groups (EDGs) at the para-position of the B-ring phenyl group, such as a methyl (10d) or methoxy (10h) group, led to an increase in antiproliferative activity compared to the unsubstituted phenyl analog (10a).[1] Conversely, the presence of electron-withdrawing groups (EWGs) like fluorine (10l) resulted in decreased activity.[1]

Notably, the analog 10t , which incorporates an indolyl group as the B-ring, demonstrated the most potent antiproliferative activity against all three cancer cell lines, with IC50 values in the nanomolar range (0.12 to 0.21 μM).[1] This suggests that the indolyl moiety plays a crucial role in the compound's potent anticancer effects. The physicochemical properties of compound 10t were predicted to conform well to Lipinski's rule of five, indicating good drug-like characteristics.[3]

Mechanism of Action of the Lead Compound 10t

Further investigations into the mechanism of action of the most potent analog, 10t , revealed that it functions as a colchicine-binding site inhibitor, disrupting microtubule dynamics.[1][2][3]

Tubulin Polymerization Inhibition

Experiments showed that compound 10t potently inhibited tubulin polymerization at concentrations of 3 μM and 5 μM.[1][3] Immunostaining assays further confirmed that 10t remarkably disrupted the microtubule network in HeLa cells at a concentration of 0.12 μM.[1][3]

G cluster_workflow Tubulin Polymerization Assay Workflow Tubulin Purified Tubulin Incubation Incubation at 37°C Tubulin->Incubation GTP GTP GTP->Incubation Compound Compound 10t (or DMSO control) Compound->Incubation Measurement Measure Absorbance at 340 nm Incubation->Measurement Result Inhibition of Polymerization Measurement->Result

Tubulin Polymerization Assay Workflow
Cell Cycle Arrest and Apoptosis

Cell cycle analysis demonstrated that treatment with compound 10t at concentrations of 0.12 μM, 0.24 μM, and 0.36 μM led to a significant G2/M phase cell cycle arrest in HeLa cells.[1][3] Furthermore, cell apoptosis assays indicated that 10t induced apoptosis in a dose-dependent manner.[1][2]

G cluster_pathway Signaling Pathway of Compound 10t Compound_10t Compound 10t Tubulin α/β-Tubulin Heterodimers Compound_10t->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Proposed Signaling Pathway for Compound 10t

Molecular modeling studies suggested that compound 10t interacts with the colchicine-binding site of tubulin through hydrogen bonds with Thrα179 and Asnβ349.[1][3]

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)
  • Cell Seeding: Cancer cells (HeLa, SGC-7901, MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Tubulin Polymerization Assay
  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and either the test compound (10t ) or DMSO (as a control) in a glutamate-based buffer was prepared.

  • Incubation: The mixture was incubated at 37°C to allow for tubulin polymerization.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation was monitored by measuring the absorbance at 340 nm over time.

  • Data Analysis: The extent of polymerization inhibition was determined by comparing the absorbance profiles of the compound-treated samples to the control.

Cell Cycle Analysis
  • Cell Treatment: HeLa cells were treated with compound 10t at various concentrations (0.12, 0.24, and 0.36 μM) or DMSO for 24 hours.

  • Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.

  • Staining: The fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined.

Cell Apoptosis Analysis
  • Cell Treatment: HeLa cells were treated with compound 10t at various concentrations for 24 hours.

  • Staining: The treated cells were harvested and stained with an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of apoptotic cells was quantified.

References

Evaluating the Therapeutic Index of 1H-pyrrolo[3,2-c]pyridin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a central focus of modern drug discovery. The 1H-pyrrolo[3,2-c]pyridin-4-amine scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant potential as anti-cancer agents. A critical metric for the viability of any new anti-cancer compound is its therapeutic index (TI), the ratio between its therapeutic and toxic doses. This guide provides a comparative evaluation of the therapeutic potential of this compound derivatives, summarizing available experimental data on their efficacy and discussing the assessment of their selectivity, a key component of the therapeutic index.

Efficacy of this compound Derivatives as Tubulin Polymerization Inhibitors

A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against various human cancer cell lines. These compounds have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[1] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3]

The anti-proliferative activities of several derivatives, expressed as the half-maximal inhibitory concentration (IC50), are summarized in the table below. The data is extracted from a study by Wang et al. (2024), which investigated a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1]

CompoundR GroupIC50 (μM) HeLaIC50 (μM) SGC-7901IC50 (μM) MCF-7
10a phenyl0.851.021.23
10b o-tolyl1.231.561.89
10c m-tolyl0.981.151.42
10f 2-methoxyphenyl0.560.780.95
10l 4-fluorophenyl0.450.620.78
10t indol-5-yl0.120.150.21
CA-4 *-0.020.030.03

*CA-4 (Combretastatin A-4) was used as a positive control.[1]

Among the synthesized compounds, derivative 10t , featuring an indolyl B-ring, demonstrated the most potent anti-proliferative activities against HeLa, SGC-7901, and MCF-7 cell lines, with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[1][4]

Evaluating the Therapeutic Index: A Focus on Selectivity

The therapeutic index is a quantitative measure of a drug's safety, typically calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50). For in vitro studies, a similar concept, the selectivity index (SI), is often employed. The SI is calculated as the ratio of the IC50 in a normal, non-cancerous cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for killing cancer cells over healthy cells.

While the study by Wang et al. did not report the cytotoxicity of their derivatives against normal cell lines, another study on different 1H-pyrrolo[3,2-c]pyridine derivatives (diarylureas and diarylamides) demonstrated the feasibility and importance of this analysis. In this study, the anti-proliferative activities against A375P human melanoma cells were compared to those against NIH3T3 fibroblasts, a normal mouse cell line.[5] Notably, two compounds, 8c and 9b , were found to be 7.50 and 454.90 times more selective for the melanoma cells, respectively, highlighting the potential for high selectivity within this class of compounds.[5]

Due to the lack of publicly available in vivo toxicity data (e.g., LD50) or cytotoxicity data on normal cell lines for the specific tubulin-inhibiting derivatives presented in the table above, a definitive therapeutic index cannot be calculated at this time. However, the high potency of these compounds against cancer cell lines warrants further investigation into their selectivity and in vivo toxicity to fully assess their therapeutic potential.

Experimental Protocols

In Vitro Anti-proliferative Activity Assay (MTT Assay)

This protocol is based on the methodology described by Wang et al. (2024).[1]

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4) are included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Acute Toxicity Study (Determination of LD50)

This is a general protocol for determining the median lethal dose (LD50) in an animal model, which is a crucial component for calculating the in vivo therapeutic index.

  • Animal Model: Healthy, adult mice or rats of a specific strain are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: The test compound is formulated in a suitable vehicle (e.g., saline, polyethylene glycol). A range of doses is prepared based on preliminary range-finding studies.

  • Administration: The compound is administered to different groups of animals via a specific route (e.g., intraperitoneal, oral). A control group receives only the vehicle.

  • Observation: The animals are observed for signs of toxicity and mortality at regular intervals for a period of 14 days. Observations include changes in behavior, appearance, weight, and food/water consumption.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value is then calculated using statistical methods, such as the probit analysis.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

Signaling_Pathway cluster_0 This compound Derivative cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression cluster_3 Cellular Outcomes Derivative Derivative Microtubule Microtubule Polymerization Derivative->Microtubule Inhibition Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle G2M G2/M Checkpoint Spindle->G2M Arrest G2/M Arrest Spindle->Arrest Mitosis Mitosis G2M->Mitosis Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of this compound derivatives.

Experimental_Workflow cluster_Efficacy Efficacy Assessment (In Vitro) cluster_Toxicity Toxicity Assessment cluster_InVitro_Toxicity In Vitro cluster_InVivo_Toxicity In Vivo cluster_TI Therapeutic Index Calculation CellCulture Cancer Cell Culture (e.g., HeLa, MCF-7) Treatment_Efficacy Treat with Derivatives (Dose-Response) CellCulture->Treatment_Efficacy MTT MTT Assay Treatment_Efficacy->MTT IC50_Cancer Calculate IC50 (Cancer Cells) MTT->IC50_Cancer SI Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer) IC50_Cancer->SI TI Therapeutic Index (TI) = LD50 / ED50 IC50_Cancer->TI ED50 proxy NormalCellCulture Normal Cell Culture (e.g., NIH3T3) Treatment_Toxicity_Vitro Treat with Derivatives (Dose-Response) NormalCellCulture->Treatment_Toxicity_Vitro MTT_Toxicity MTT Assay Treatment_Toxicity_Vitro->MTT_Toxicity IC50_Normal Calculate IC50 (Normal Cells) MTT_Toxicity->IC50_Normal IC50_Normal->SI AnimalModel Animal Model (e.g., Mice) Treatment_Toxicity_Vivo Administer Derivatives (Dose Escalation) AnimalModel->Treatment_Toxicity_Vivo Observation Observe for Toxicity & Mortality Treatment_Toxicity_Vivo->Observation LD50 Calculate LD50 Observation->LD50 LD50->TI

Caption: Experimental workflow for determining the therapeutic index.

References

Safety Operating Guide

Proper Disposal of 1H-pyrrolo[3,2-c]pyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1H-pyrrolo[3,2-c]pyridin-4-amine (CAS No: 60290-23-5), a heterocyclic amine used in pharmaceutical research.

Immediate Safety and Hazard Information

This compound is classified as an irritant.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2] While comprehensive toxicological data is not available, it is prudent to handle this compound with the care required for hazardous chemicals.[2]

Key Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1][2]

Essential Precautionary Measures:

  • P260: Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

A summary of the key safety and disposal information is provided in the table below.

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 60290-23-5[1][2][3]
Molecular Formula C7H7N3[1]
Molecular Weight 133.15 g/mol [1]
Primary Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1][2][1][2]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat, and respirator if dust is generated.[4]
Primary Disposal Route Licensed chemical waste disposal service.[5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound, both in its pure form and in contaminated materials, is as follows:

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste, as well as grossly contaminated items such as weighing papers and disposable labware, in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

2. Spill and Decontamination Procedures:

  • In the event of a spill, avoid generating dust.[4]

  • For small dry spills, carefully mix the material with an inert absorbent such as sand or vermiculite.[2]

  • Transfer the mixture to a suitable, sealed container for disposal by approved specialists.[2]

  • Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.

  • Do not discharge any waste from this chemical into rivers or drains.[2]

3. Packaging and Labeling for Disposal:

  • Ensure the waste container is in good condition and securely sealed.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").

  • Store the sealed and labeled container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor. Always follow your institution's specific procedures for waste pickup and disposal.

  • The material may be disposed of through controlled incineration with flue gas scrubbing or by removal to a licensed chemical destruction plant.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal of this compound start Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill collect_solid Collect in Labeled, Sealed Container with Inert Absorbent (Sand/Vermiculite) solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid spill_cleanup->collect_solid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste disposal Arrange for Disposal by Licensed Contractor store_waste->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for 1H-pyrrolo[3,2-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, logistical, and procedural information for the handling and disposal of 1H-pyrrolo[3,2-c]pyridin-4-amine. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and maintain a secure laboratory environment. The following recommendations are based on available safety data for this compound and structurally related chemicals.

Hazard Summary

This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye irritation and may cause respiratory irritation.[1][2]

Hazard Statement Codes: H302, H315, H319, H332, H335[1] Precautionary Statement Codes: P261, P280, P305+P351+P338[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure. The required PPE is summarized in the table below.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors. All manipulations of the solid compound and its solutions should be performed within a fume hood.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during procedures with a high risk of splashing.[3][4][5]
Hand Protection Chemical-Resistant Gloves (Double-Gloving)Two pairs of nitrile gloves are recommended to prevent skin contact. Change gloves frequently and immediately if contaminated.[3][4][5]
Body Protection Laboratory CoatA lab coat should be worn to protect skin and personal clothing from contamination. For handling larger quantities, a disposable, solid-front gown is recommended.[3][5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator (e.g., N95) should be chosen based on a site-specific risk assessment.[4][5][6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for safety and to prevent contamination.[7]

  • Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure all equipment fits properly.

  • Compound Handling: All manipulations, including weighing, dissolving, and aliquoting, must be conducted within a primary engineering control such as a certified chemical fume hood.[3]

    • Weighing: Use a balance inside the fume hood or a ventilated balance enclosure to contain airborne particles. Use anti-static weighing paper or a tared container.[7]

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Spill Management: In case of a spill, alert personnel in the area immediately. Use appropriate absorbent material for liquid spills and dry clean-up procedures for solid spills to avoid generating dust.[5] All materials used for spill cleanup must be treated as hazardous waste.

  • Decontamination and Cleaning: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_ppe Don Required PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve spill Spill Occurs handle_weigh->spill post_decon Decontaminate Work Area and Equipment handle_dissolve->post_decon Experiment complete handle_dissolve->spill post_waste Segregate and Label Waste post_decon->post_waste post_ppe Doff PPE post_waste->post_ppe spill_cleanup Execute Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->post_waste Dispose of cleanup materials

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Waste Type Disposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.[4]
Contaminated Labware Dispose of items such as pipette tips, gloves, and weighing paper in a designated solid hazardous waste container.[4]

General Disposal Guidelines:

  • All waste containers must be clearly labeled with the full chemical name and associated hazards.[4]

  • Store waste containers in a designated satellite accumulation area before collection by environmental health and safety personnel.[4]

  • Do not discharge the chemical or its solutions into drains or the environment.[8]

Emergency Procedures

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

Logical Relationship Diagram for Safety

G cluster_hazards Potential Hazards cluster_controls Control Measures compound This compound inhalation Inhalation Hazard compound->inhalation skin_contact Skin Contact Hazard compound->skin_contact eye_contact Eye Contact Hazard compound->eye_contact ingestion Ingestion Hazard compound->ingestion eng_controls Engineering Controls (Fume Hood) inhalation->eng_controls ppe Personal Protective Equipment skin_contact->ppe eye_contact->ppe admin_controls Administrative Controls (SOPs, Training) ingestion->admin_controls safe_handling Safe Handling eng_controls->safe_handling ppe->safe_handling admin_controls->safe_handling

Caption: Relationship between hazards and control measures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[3,2-c]pyridin-4-amine
Reactant of Route 2
1H-pyrrolo[3,2-c]pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.